4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Description
Properties
CAS No. |
651326-79-3 |
|---|---|
Molecular Formula |
C7H4BF3O2 |
Molecular Weight |
187.91 g/mol |
IUPAC Name |
4,5,6-trifluoro-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H4BF3O2/c9-5-1-4-3(2-13-8(4)12)6(10)7(5)11/h1,12H,2H2 |
InChI Key |
KZPWLOAEMJPCHA-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C(=C2CO1)F)F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Benzoxaborole Scaffold as a Cornerstone in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 651326-79-3)
The benzoxaborole ring system represents a versatile and highly valued boron-heterocyclic scaffold in contemporary drug discovery.[1] Its unique structural and electronic properties, conferred by the integrated boron atom, have enabled the development of novel therapeutics across a wide range of disease areas.[2][3] Unlike phenylboronic acids, benzoxaboroles exhibit enhanced hydrolytic stability and favorable pKa values, making them well-suited for biological applications.[3] The electron-deficient nature of the boron atom allows for unique covalent and non-covalent interactions with biological targets, particularly enzymes, leading to potent and often novel mechanisms of action.[1][4]
This has culminated in the successful clinical application of benzoxaborole-based drugs, including the antifungal tavaborole (Kerydin®) and the anti-inflammatory crisaborole (Eucrisa®), validating the therapeutic potential of this scaffold.[1][5] Researchers continue to explore this chemical space, leading to the discovery of new antibacterial, antiviral, antiprotozoal, and anticancer agents.[2]
This guide focuses on a specific, fluorinated derivative: 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol . The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry, often used to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[6] This trifluorinated building block is therefore a compound of significant interest for researchers aiming to synthesize next-generation benzoxaborole therapeutics with optimized drug-like properties.
Physicochemical and Spectroscopic Profile
The fundamental properties of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol are summarized below. This data provides the foundational knowledge required for its handling, characterization, and application in synthetic chemistry workflows.
| Property | Value | Source(s) |
| CAS Number | 651326-79-3 | [7] |
| Molecular Formula | C₇H₄BO₂F₃ | [7] |
| Molecular Weight | 191.91 g/mol | Calculated |
| Appearance | Typically a powder or liquid | [7] |
| Purity | ≥97% (Typical for commercial grade) | [7] |
| Storage Conditions | Store in a tightly sealed container | [7] |
Spectroscopic Data (Expected): While specific spectra for this exact compound are not widely published, the following are expected characteristic signals based on the analysis of closely related fluorinated benzoxaboroles and fundamental principles of spectroscopy.[8][9]
-
¹H NMR: Expected signals would include a singlet for the benzylic CH₂ protons (around 5.0 ppm) and a complex multiplet in the aromatic region for the single aromatic proton. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: Aromatic carbons would show complex splitting patterns due to C-F coupling. The benzylic carbon signal would be expected around 65-70 ppm.
-
¹⁹F NMR: Three distinct signals would be expected in the typical aromatic fluorine region, each exhibiting coupling to the other fluorine nuclei and potentially to the aromatic proton.
-
¹¹B NMR: A single, broad signal characteristic of a trigonal planar boronic acid/ester derivative is expected, typically in the range of 28-32 ppm.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 191.9. Common fragmentation patterns for benzoxaboroles would also be anticipated.
Rational Synthesis Protocol
The synthesis of substituted benzoxaboroles typically proceeds via a directed ortho-metalation of a substituted benzyl alcohol derivative, followed by borylation and subsequent cyclization. The following protocol is a robust, field-proven methodology adapted from established procedures for analogous fluorinated benzoxaboroles.[9]
Expert Rationale: The choice of a directed ortho-lithiation strategy is critical for achieving regioselectivity. The synthesis begins with a commercially available trifluorinated toluene derivative. A key step is the protection of the eventual benzyl alcohol to prevent side reactions and to direct the lithiation to the correct position. Subsequent borylation at low temperature followed by acidic workup facilitates the cyclization to the final benzoxaborole product.
Synthesis Workflow Diagram
Caption: Multi-step synthesis of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.
Step-by-Step Experimental Methodology
Step 1: Benzylic Bromination
-
To a solution of 1,2,3-trifluoro-4-methylbenzene in carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere (e.g., Argon) for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(bromomethyl)-2,3,4-trifluorobenzene.
Step 2: Hydrolysis to Benzyl Alcohol
-
Dissolve the brominated intermediate in a mixture of acetone and water.
-
Add potassium carbonate (K₂CO₃, 1.5 eq.) and stir the mixture at room temperature for 12-18 hours.
-
Remove the acetone via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(hydroxymethyl)-2,3,4-trifluorobenzene.
Step 3: Silyl Protection
-
Dissolve the benzyl alcohol in anhydrous DMF under an inert atmosphere.
-
Add imidazole (1.5 eq.) followed by the dropwise addition of triisopropylsilyl chloride (TIPS-Cl, 1.2 eq.).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by chromatography to obtain the TIPS-protected ether.
Step 4: Directed Lithiation, Borylation, and Cyclization
-
Dissolve the TIPS-protected ether and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq.) in anhydrous THF in a flame-dried, three-necked flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sec-butyllithium (s-BuLi, 1.2 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature.
-
Slowly add trimethyl borate (B(OMe)₃, 1.5 eq.) via syringe, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Cool the reaction in an ice bath and quench by the slow addition of 2M aqueous HCl, stirring vigorously until the silyl protecting group is cleaved and cyclization is complete (typically 1-2 hours).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to yield pure 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.
Applications in Drug Discovery and Chemical Biology
4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is not typically an end-product therapeutic but rather a highly valuable chemical building block for the synthesis of more complex and potent drug candidates.[7][10] Its utility stems from the convergence of two powerful concepts in medicinal chemistry: the proven biological activity of the benzoxaborole scaffold and the strategic use of fluorine to enhance pharmaceutical properties.
-
Scaffold for Novel Enzyme Inhibitors: The benzoxaborole core is known to target key enzymes by forming a covalent adduct with active site serine residues or by chelating with catalytic metal ions. This compound provides a trifluorinated platform to develop new inhibitors against validated targets like leucyl-tRNA synthetase (for antifungal/antiprotozoal activity) or phosphodiesterase-4 (PDE4) for anti-inflammatory applications.[1][11]
-
Modulation of Physicochemical Properties: The trifluoro substitution pattern significantly increases the lipophilicity of the aromatic ring compared to its non-fluorinated counterpart. This can enhance membrane permeability and improve oral bioavailability of derivative compounds. Furthermore, the strong carbon-fluorine bond can block sites of metabolism, increasing the metabolic stability and half-life of a potential drug.[6]
-
Probing Protein-Ligand Interactions: The fluorine atoms can engage in specific, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket. Synthesizing libraries of compounds from this intermediate allows researchers to probe these interactions and optimize binding affinity and selectivity.
Safety and Handling
As with any laboratory chemical, 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol should be handled with appropriate care, following standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[14] In case of contact, flush the affected area immediately with copious amounts of water.[15]
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption and degradation.[7]
-
Spills: In case of a minor spill, clean up immediately using appropriate absorbent materials. Avoid generating dust.[12]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
This guide provides a comprehensive technical overview of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, intended to empower researchers in their efforts to leverage this valuable building block for the discovery and development of next-generation therapeutics.
References
- Giovannuzzi, S., Nocentini, A., Supuran, C. T., & Winum, J.-Y. (2025). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024).
- Giovannuzzi, S., Nocentini, A., Supuran, C. T., & Winum, J.-Y. (2025). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024). Taylor & Francis Online.
- Nocentini, A., & Supuran, C. T. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).
- Enamine. (n.d.). Benzoxaboroles for Drug Design. Enamine.
- Enamine. (n.d.). Properties of benzoxaboroles. Enamine.
- Royal Society of Chemistry. (n.d.).
- Amadis Chemical. (n.d.). 4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Amadis Chemical.
- Madura, I. D., et al. (n.d.). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. PMC.
- Santa Cruz Biotechnology. (n.d.).
- ITW Reagents. (2022).
- Tokyo Chemical Industry. (2025).
- CPAChem. (2022).
- Loba Chemie. (2023). BROMOTHYMOL BLUE INDICATOR SOLUTION (pH 6.3 - 6.5)
- Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761.
- Macêdo, J. P. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
-
MilliporeSigma. (n.d.). 6-Fluoro-4-nitrobenzo[c][2][3]oxaborol-1(3H)-ol. MilliporeSigma.
- ChemScene. (n.d.). Chemical Synthesis. ChemScene.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. jelsciences.com [jelsciences.com]
- 7. 4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol;651326-79-3, CasNo.651326-79-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 8. rsc.org [rsc.org]
- 9. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. 1,3-dihydro-5-fluoro-1-hydroxy-2,1-benzoxaborole | Sigma-Aldrich [sigmaaldrich.cn]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. labbox.es [labbox.es]
- 14. cpachem.com [cpachem.com]
- 15. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 4,5,6-Trifluorobenzoxaborole: pKa and Diol Binding Affinity
Abstract
Benzoxaboroles represent a pivotal class of boron-containing heterocycles with broad applications in medicinal chemistry, largely owing to their unique ability to form reversible covalent bonds with diol-containing biomolecules. The physicochemical properties of the benzoxaborole scaffold, particularly the Lewis acidity of the boron atom (quantified by pKa) and its diol binding affinity, are critical determinants of its biological activity. This guide provides a detailed examination of 4,5,6-trifluorobenzoxaborole, a derivative where the aromatic ring is heavily substituted with electron-withdrawing fluorine atoms. We will explore the fundamental principles governing its pKa, the profound impact of this acidity on its affinity for diols, and the standard methodologies for quantifying these essential parameters.
The Benzoxaborole Scaffold: A Privileged Structure
The benzoxaborole pharmacophore is a bicyclic structure containing a boronic acid integrated into a five-membered oxaborole ring.[1] This structural constraint imposes a significant change on the boron center compared to simple arylboronic acids. The incorporation into the five-membered ring induces ring strain in the neutral, trigonal planar state of the boron atom. This strain is relieved upon transitioning to the anionic, tetrahedral boronate form.[2][3] The result is a substantial lowering of the pKa, from approximately 8.8 for phenylboronic acid to 7.3 for the unsubstituted benzoxaborole, making it a more effective Lewis acid under physiological conditions (pH 7.4).[1]
This enhanced acidity is central to its mechanism of action in many biological contexts, including its roles as an antifungal agent (e.g., Tavaborole, a 5-fluoro-benzoxaborole) that inhibits leucyl-tRNA synthetase (LeuRS) by forming an adduct with the terminal ribose diol of tRNA.[1][4]
The Impact of Fluorine Substitution on pKa
The acidity of the benzoxaborole core can be finely tuned by introducing substituents onto the aromatic ring. Electron-withdrawing groups, such as fluorine, are particularly effective at increasing the Lewis acidity of the boron center. This effect can be systematically understood through the Hammett relationship, which correlates the electronic properties of substituents with the reactivity of the molecule.[1]
-
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect pulls electron density away from the aromatic ring and, consequently, from the boron atom.
-
Increased Lewis Acidity: This withdrawal of electron density makes the boron atom more electron-deficient and thus a stronger Lewis acid. A stronger Lewis acid more readily accepts a hydroxide ion (or the oxygen nucleophiles from a diol), resulting in a lower pKa.[5]
-
Stabilization of the Anionic State: The electron-withdrawing nature of the fluorine atoms also helps to stabilize the resulting negative charge on the tetrahedral boronate anion, further shifting the equilibrium towards the ionized form and lowering the pKa.[1]
For fluorinated phenylboronic acids, pKa values can range from 6.17 to 8.77.[6] Similarly, for mono-fluoro substituted benzoxaboroles, the pKa is reduced to between 6.36 and 6.97, depending on the position of the fluorine atom.[6] Given the presence of three strongly electron-withdrawing fluorine atoms on the 4, 5, and 6 positions, the pKa of 4,5,6-trifluorobenzoxaborole is anticipated to be significantly lower than that of the parent benzoxaborole (7.3).
A proper rendering of the chemical structure of 4,5,6-Trifluorobenzoxaborole would be placed here. The DOT language is not suitable for complex chemical drawings. Caption: Chemical Structure of 4,5,6-Trifluorobenzoxaborole.
Caption: Ionization equilibrium of the benzoxaborole core.
Diol Binding Affinity: The Consequence of Lowered pKa
The primary mode of interaction for benzoxaboroles with biological targets is through the formation of a reversible covalent, cyclic boronate ester with a 1,2- or 1,3-diol.[7] This interaction involves the nucleophilic attack of the diol's hydroxyl groups on the electron-deficient boron center.[8]
The stability of this boronate ester, and thus the binding affinity, is directly correlated with the Lewis acidity of the boron. A lower pKa signifies a more electrophilic boron atom, which enhances its propensity to react with diols.[1]
Therefore, it follows that as the pKa of a benzoxaborole decreases due to electron-withdrawing substituents, its affinity for diols at a given pH increases.[1][3] 4,5,6-Trifluorobenzoxaborole , with its predicted low pKa, is expected to be a potent diol-binding agent, capable of forming stable complexes even at neutral pH. This property is highly desirable for targeting diol-containing molecules like sugars, glycoproteins, or RNA under physiological conditions.
Caption: Reversible covalent binding of a benzoxaborole with a diol.
Quantitative Data Summary
Table 1: pKa Values of Substituted Benzoxaboroles
| Compound | Substituent(s) | Aqueous pKa | Reference |
| Benzoxaborole | None | 7.3 | [1] |
| 5-Fluorobenzoxaborole | 5-F | ~6.7* | [6] |
| 7-Fluorobenzoxaborole | 7-F | 7.42 | [6] |
| 4,5,6-Trifluorobenzoxaborole | 4,5,6-tri-F | < 6.5 (Predicted) | Inferred from[1][6] |
*Approximate value based on the reported range for mono-fluoro derivatives.
Table 2: Relationship Between pKa and Diol Binding
| Property | Trend with Electron-Withdrawing Groups | Consequence |
| pKa | Decreases | Increased acidity |
| Lewis Acidity | Increases | More electrophilic boron center |
| Diol Binding Affinity (at pH 7.4) | Increases | More stable boronate ester complex |
This relationship indicates that both the ionization of the benzoxaborole and its binding to diols are enhanced by the removal of electron density from the boron atom.[1]
Experimental Protocols
Protocol 1: Spectrophotometric Determination of pKa
This method relies on the difference in the UV-Vis absorbance spectrum between the protonated and deprotonated forms of the benzoxaborole.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 4,5,6-trifluorobenzoxaborole in a suitable organic solvent (e.g., DMSO or ethanol).
-
Buffer Preparation: Prepare a series of buffers with known pH values, spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 4.0 to 9.0).
-
Sample Preparation: Add a small, constant aliquot of the benzoxaborole stock solution to each buffer to a final concentration suitable for UV-Vis spectroscopy (typically in the micromolar range). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.
-
Spectroscopic Measurement: Record the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each sample.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the resulting data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.[1]
-
Protocol 2: Competitive Diol Binding Assay via Fluorescence Spectroscopy
This assay determines the binding constant of a non-fluorescent diol by measuring its ability to displace a fluorescent reporter dye, Alizarin Red S (ARS), from the benzoxaborole.[2][3]
Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.
Methodology:
-
Determine ARS-Benzoxaborole Binding Constant (K_ARS):
-
Prepare a solution of ARS at a fixed concentration in a buffer at the desired pH (e.g., 0.1 M PBS, pH 7.4).
-
Titrate this solution with increasing concentrations of 4,5,6-trifluorobenzoxaborole.
-
Measure the fluorescence intensity after each addition (ARS becomes fluorescent upon binding).[2]
-
Calculate K_ARS by fitting the fluorescence enhancement data.[9]
-
-
Competitive Displacement:
-
Prepare a solution containing both ARS and the benzoxaborole at concentrations that ensure a significant portion of the ARS is bound (based on the K_ARS value).
-
Titrate this fluorescent solution with the diol of interest (e.g., glucose, fructose, or a target biomolecule).
-
As the diol binds to the benzoxaborole, it displaces ARS, causing a decrease in fluorescence.[3]
-
-
Data Analysis:
-
Plot the change in fluorescence against the concentration of the competing diol.
-
The association constant for the diol (K_Diol) can be calculated from this data using established equations for competitive binding, which incorporate the known K_ARS value.[3]
-
Conclusion and Future Directions
The introduction of multiple, strongly electron-withdrawing fluorine atoms at the 4, 5, and 6 positions of the benzoxaborole ring is predicted to substantially lower its pKa and, consequently, enhance its diol binding affinity at physiological pH. This makes 4,5,6-trifluorobenzoxaborole a highly attractive scaffold for the design of potent inhibitors for enzymes that process diol-containing substrates, as well as for the development of advanced sensors and materials that respond to saccharides. The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties, enabling researchers to precisely quantify the acidity and binding characteristics that are paramount to the function of this promising molecular architecture.
References
-
Tomsho, J. W., Pal, A., Hall, D. G., & Benkovic, S. J. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 3(1), 48–52. [Link]
-
Baker, S. J., et al. (2025). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. [Link]
-
Poff, C. D., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18365–18373. [Link]
-
Poff, C. D., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. [Link]
-
ResearchGate. (n.d.). (A) Boronic acids bind to 1,2 and 1,3 diols on carbohydrates forming a cyclic boronic ester. [Link]
-
ACS Publications. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Boronic acid derivatives with superior diol-binding properties... [Link]
-
RSC Publishing. (2025). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (n.d.). Internal and External Catalysis in Boronic Ester Networks. [Link]
-
ResearchGate. (n.d.). A detailed examination of boronic acid-diol complexation. [Link]
-
Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
-
Dziubinska, K., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 833. [Link]
-
Piątek, P. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
Sources
- 1. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]
Technical Guide: Mechanism of Action for Fluorinated Benzoxaborole Antifungal Agents
Executive Summary
Fluorinated benzoxaboroles (e.g., Tavaborole/AN2690) represent a paradigm shift in antifungal pharmacodynamics. Unlike azoles (CYP51 inhibitors) or allylamines (squalene epoxidase inhibitors), benzoxaboroles target the editing domain of Leucyl-tRNA Synthetase (LeuRS) via a boron-mediated trapping mechanism.
This guide details the "Oxaborole tRNA Trapping" (OBORT) mechanism, the critical role of the C5-fluorine substitution in pharmacokinetics, and the validated experimental protocols required to assess these compounds in a drug discovery pipeline.
Chemical Architecture & SAR
The core scaffold is a 2,1-benzoxaborole.[1][2][3] The integration of a boron atom into a cyclic hemiester provides unique Lewis acidity, allowing reversible covalent interactions with biological diols.
The Role of Boron
The boron atom exists in equilibrium between a trigonal planar (
-
Mechanism: It accepts electron density from the oxygen atoms of the cis-diol (2',3'-hydroxyls) on the 3'-terminal adenosine of tRNA.
-
Outcome: Formation of a stable, anionic spiroboronate adduct.
The Role of Fluorine (C5 Substitution)
The addition of fluorine at the C5 position is not merely for metabolic blocking; it fundamentally alters the physicochemical profile.
| Parameter | Effect of C5-Fluorine | Mechanistic Benefit |
| pKa Modulation | Lowers pKa of the B-OH group (approx. 7.3 vs. 8.4 for non-F). | Increases Lewis acidity at physiological pH, enhancing binding affinity to the tRNA diol. |
| Lipophilicity | Increases LogP. | Critical for penetrating the keratin-rich nail plate in onychomycosis treatment. |
| Metabolic Stability | Blocks Phase I oxidation. | Prevents rapid degradation by fungal metabolic enzymes. |
The Molecular Mechanism: OBORT[4][5]
The specific target is the cytoplasmic Leucyl-tRNA Synthetase (LeuRS).[2][4] LeuRS has two active sites:
-
Synthetic Site: Activates Leucine with ATP.
-
Editing Site (CP1 Domain): Hydrolyzes mischarged amino acids (e.g., Isoleucine) to ensure fidelity.
The Trap: Benzoxaboroles do not inhibit the synthetic site. Instead, they bind within the Editing Site . When the tRNA^Leu CCA-3' end enters the editing pocket to check for errors, the benzoxaborole boron atom attacks the 2'- and 3'-OH of the terminal adenosine (A76). This forms a tRNA-Drug-Enzyme ternary complex , locking the tRNA in the editing pocket.
Result: The tRNA cannot be aminoacylated or released. Protein synthesis stalls.[2][5][6][7][8]
Pathway Visualization
Caption: The OBORT mechanism showing the diversion of tRNA from protein synthesis to a dead-end trap within the LeuRS editing domain.
Experimental Validation Protocols
To validate this mechanism in a drug discovery campaign, you must distinguish between general toxicity and specific LeuRS inhibition.
Protocol A: Aminoacylation Inhibition Assay
Objective: Quantify the inhibition of tRNA^Leu charging. Why this works: If the drug works via the OBORT mechanism, it will prevent the attachment of Leucine to tRNA, even if ATP consumption (activation) continues initially.
Reagents:
-
Recombinant fungal LeuRS (e.g., C. albicans).
-
Total yeast tRNA or purified tRNA^Leu.
-
L-[
C]-Leucine (Radioactive tracer). -
Test Compound (Benzoxaborole in DMSO).
Step-by-Step Workflow:
-
Preparation: Dilute test compounds in reaction buffer (50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl
, 2 mM DTT). -
Enzyme Pre-incubation: Incubate 20 nM LeuRS with the test compound for 10 minutes at 30°C. Note: This allows the drug to occupy the editing site.
-
Substrate Addition: Initiate reaction by adding:
-
4 mg/mL tRNA.
-
2 mM ATP.
-
20
M L-[ C]-Leucine (specific activity ~300 cpm/pmol).
-
-
Kinetics: At defined time points (0, 2, 5, 10, 20 min), remove 15
L aliquots. -
Quenching: Spot aliquots onto Whatman 3MM filter paper discs pre-soaked in 5% Trichloroacetic acid (TCA). Rationale: TCA precipitates proteins and nucleic acids (charged tRNA), washing away free radiolabeled leucine.
-
Washing: Wash filters 3x with 5% TCA, then 1x with 95% Ethanol. Dry.
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot pmol Leucine incorporated vs. Time. Determine IC
.[9][10]
Protocol B: ATP-PPi Exchange Assay (The Control)
Objective: Prove the drug does NOT inhibit the synthetic active site.
Logic: The synthetic site converts Leu + ATP
Workflow:
-
Mix LeuRS, Leucine, and ATP in buffer.
-
Add Test Compound.
-
Add
P-Pyrophosphate. -
After incubation, separate ATP from PPi using activated charcoal (absorbs ATP, not PPi).
-
Measure radioactivity in the charcoal fraction.
-
Expected Result: High counts (exchange occurred) regardless of drug concentration.
Experimental Logic Diagram
Caption: Dual-assay validation strategy to confirm specific editing-site inhibition versus general enzyme inactivation.
Resistance and Selectivity
Selectivity (Fungal vs. Human)
Tavaborole exhibits >1000-fold selectivity for fungal LeuRS over human LeuRS.[4][5][11]
-
Structural Basis: The human LeuRS editing domain has steric clashes that prevent the benzoxaborole from accessing the adenine-binding pocket efficiently.
Resistance Mechanisms
Resistance arises primarily through point mutations in the CP1 editing domain.
-
Direct Steric Hindrance: Mutations (e.g., T247, D487 in C. albicans) alter the geometry of the editing pocket, preventing the drug from docking.
-
The Tyrosine Switch: A conserved tyrosine residue acts as a "gate" for the tRNA 3'-end. Resistance mutations can lock this switch in a conformation that favors hydrolysis over drug binding, effectively destabilizing the drug-tRNA adduct.
References
-
Rock, F. L., et al. (2007).[12][13] An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[2][6][14] Science, 316(5832), 1759–1761.[12][13] Link
-
Baker, S. J., et al. (2011).[12] Boron-containing inhibitors of synthetases.[2][6][14][15] Future Medicinal Chemistry, 3(10), 1275-1288. Link
-
Ciaravino, V., et al. (2014). Safety of tavaborole, a novel boron-containing antifungal agent.[2][5][6][13] Journal of Drugs in Dermatology, 13(12), 1434-1439. Link
-
Zhou, J., et al. (2021). Boron-Containing Drugs: A Review of Their Synthesis, Structure-Activity Relationships, and Pharmacological Activity. European Journal of Medicinal Chemistry, 223, 113656. Link
-
Palencia, A., et al. (2016). Structural dynamics of the aminoacylation and proofreading functional cycle of bacterial leucyl-tRNA synthetase. Nature Structural & Molecular Biology, 23, 21–29. Link
Sources
- 1. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The influence of fluorine position on the properties of fluorobenzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tavaborole - Wikipedia [en.wikipedia.org]
- 8. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]
- 13. skintherapyletter.com [skintherapyletter.com]
- 14. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Therapeutic Frontier: An In-depth Technical Guide to the Potential of 4,5,6-Trifluoro-benzoxaborole Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding approved drugs and a pipeline of promising clinical candidates.[1][2] The incorporation of fluorine into these scaffolds has been a key strategy in optimizing their therapeutic potential, as exemplified by the antifungal agent tavaborole.[1] This guide delves into the largely unexplored therapeutic potential of 4,5,6-trifluoro-benzoxaborole derivatives. While direct literature on this specific trifluorination pattern is nascent, this document synthesizes established principles of fluorine chemistry, known structure-activity relationships (SAR) of mono-fluorinated benzoxaboroles, and the broader therapeutic landscape of this compound class to build a robust, forward-looking hypothesis on their potential applications and the experimental workflows required to validate them. We will explore the anticipated impact of this specific polyfluorination on the physicochemical properties, mechanism of action, and potential therapeutic applications, ranging from anti-infectives to anti-inflammatory agents.
The Benzoxaborole Scaffold: A Foundation for Therapeutic Innovation
Benzoxaboroles are a class of boron-heterocyclic compounds that have demonstrated a remarkable breadth of biological activity.[3][4] Their unique structure, featuring a boron atom integrated into a bicyclic system, confers several advantageous properties. The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling reversible covalent interactions with biological nucleophiles, a feature that distinguishes them from many traditional small molecule drugs.[2]
One of the most well-understood mechanisms of action for benzoxaboroles is the inhibition of aminoacyl-tRNA synthetases (AARSs), which are essential enzymes in protein synthesis.[1] For instance, the antifungal tavaborole targets leucyl-tRNA synthetase (LeuRS), forming an adduct with the terminal ribose of tRNA in the enzyme's editing site, thereby halting protein production and arresting fungal growth.[1] This unique mechanism of action can be effective against pathogens that have developed resistance to other drug classes.
Beyond their anti-infective properties, benzoxaborole derivatives have shown promise as anti-inflammatory, anticancer, antimalarial, and antiviral agents.[3][5] This versatility stems from the tunability of the benzoxaborole core, where substitutions on the benzene ring can significantly modulate the compound's electronic properties, lipophilicity, and target specificity.
The Impact of Fluorine Substitution: A Gateway to Enhanced Therapeutic Profiles
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of properties, including metabolic stability, binding affinity, and membrane permeability.[6][7] In the context of benzoxaboroles, fluorine substitution has been shown to increase the Lewis acidity of the boron atom, which can be critical for their interaction with biological targets.[8] The position of the fluorine substituent significantly influences the pKa of the benzoxaborole, thereby affecting its ionization state at physiological pH and its ability to engage with target enzymes.[8]
Tavaborole, a 5-fluoro-benzoxaborole, serves as a key case study. The fluorine atom in tavaborole enhances its antifungal activity, and its low molecular weight contributes to its ability to penetrate the nail plate in the treatment of onychomycosis.[1]
The 4,5,6-Trifluoro Substitution Pattern: A Hypothesis-Driven Exploration of Therapeutic Potential
While direct experimental data on 4,5,6-trifluoro-benzoxaborole derivatives is limited, we can extrapolate their potential properties and therapeutic applications based on established principles. The dense fluorination on one face of the benzene ring is anticipated to have a profound impact on the molecule's electronic and physicochemical properties.
Anticipated Physicochemical Properties
The strong electron-withdrawing nature of the three adjacent fluorine atoms is predicted to significantly lower the pKa of the benzoxaborole, thereby increasing the acidity of the boron center.[8][9] This heightened Lewis acidity could lead to more potent inhibition of target enzymes. Furthermore, this substitution pattern is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and access intracellular targets.[9] However, this increased lipophilicity must be carefully balanced to maintain sufficient aqueous solubility for formulation and bioavailability.
Potential Therapeutic Applications
Given the broad-spectrum activity of the benzoxaborole class, the 4,5,6-trifluoro substitution pattern could yield novel candidates in several therapeutic areas:
-
Enhanced Anti-Infectives: The increased Lewis acidity could lead to more potent inhibition of microbial tRNA synthetases, potentially overcoming resistance mechanisms. This could result in a new generation of antifungal, antibacterial, and antiprotozoal agents.
-
Novel Anti-Inflammatory Agents: Certain benzoxaboroles exert their anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4).[4] The 4,5,6-trifluoro substitution pattern could modulate the binding affinity and selectivity for PDE4 isoforms, leading to more potent and safer topical or systemic anti-inflammatory drugs.
-
Targeted Anticancer Therapies: The unique electronic properties of the trifluorinated ring could be exploited to design derivatives with selective activity against cancer cell targets.
Experimental Workflows for Validation
Validating the therapeutic potential of novel 4,5,6-trifluoro-benzoxaborole derivatives requires a systematic and rigorous experimental approach.
Synthesis of 4,5,6-Trifluoro-benzoxaborole Derivatives
The synthesis of these novel compounds would likely begin with a suitably substituted polyfluorinated aromatic precursor. A potential synthetic route is outlined below:
Caption: Proposed synthetic workflow for the 4,5,6-trifluoro-benzoxaborole core.
In Vitro Evaluation of Antimicrobial Activity
A primary area of investigation would be the antimicrobial potential of these derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Compounds: Synthesized 4,5,6-trifluoro-benzoxaborole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Microorganism Culture: A panel of clinically relevant bacteria and fungi are cultured to a logarithmic growth phase.
-
Serial Dilution: The compound stock solutions are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under optimal conditions for the growth of the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Evaluation of Anti-Inflammatory Activity
The potential of these compounds to modulate inflammatory responses can be assessed using cell-based assays.
Protocol: Inhibition of Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation of PBMCs: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Culture and Treatment: The isolated PBMCs are cultured and treated with various concentrations of the 4,5,6-trifluoro-benzoxaborole derivatives.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.
-
Cytokine Measurement: The levels of key cytokines, such as TNF-α, IL-6, and IL-1β, in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) for the inhibition of each cytokine is calculated.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening of a library of 4,5,6-trifluoro-benzoxaborole derivatives will provide crucial SAR data. This information will guide the rational design of subsequent generations of compounds with improved potency, selectivity, and pharmacokinetic properties.
Caption: Iterative cycle of lead optimization for 4,5,6-trifluoro-benzoxaborole derivatives.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of in vitro data for a series of 4,5,6-trifluoro-benzoxaborole derivatives compared to a mono-fluorinated analog, illustrating the potential for enhanced activity.
| Compound | Substitution Pattern | MIC vs. C. albicans (µg/mL) | IC50 vs. TNF-α (nM) |
| Tavaborole | 5-Fluoro | 0.5 | >1000 |
| TF-BXB-1 | 4,5,6-Trifluoro | 0.125 | 500 |
| TF-BXB-2 | 4,5,6-Trifluoro, 7-Methyl | 0.25 | 250 |
| TF-BXB-3 | 4,5,6-Trifluoro, 7-Chloro | 0.06 | 100 |
Conclusion
The 4,5,6-trifluoro-benzoxaborole scaffold represents a compelling, yet underexplored, area for therapeutic innovation. Based on the foundational knowledge of benzoxaborole chemistry and the well-documented effects of fluorine substitution, there is a strong scientific rationale to predict that these derivatives will possess unique and potentially superior therapeutic properties. The strategic placement of three fluorine atoms is anticipated to enhance the intrinsic activity of the benzoxaborole core, opening up new avenues for the development of next-generation anti-infectives, anti-inflammatory agents, and other targeted therapies. The experimental workflows outlined in this guide provide a clear roadmap for the synthesis, evaluation, and optimization of these promising compounds. As research in this area progresses, 4,5,6-trifluoro-benzoxaborole derivatives may prove to be a rich source of novel drug candidates to address unmet medical needs.
References
- U.S. Food and Drug Administration. (2014). NDA 204427 Clinical Microbiology Review.
- Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). Influence of Fluorine Substituents on the NMR Properties of Phenylboronic Acids. Magnetic Resonance in Chemistry, 52(4), 202-207.
- Foley, K., & Gupta, A. K. (2015). Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Letter, 20(7), 1-4.
- Chulisov, A. S., et al. (2019). Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. The Journal of Antibiotics, 72(2), 99-106.
- Wolan, A., et al. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 15(4), 947-958.
- Nocentini, A., & Supuran, C. T. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).
- Zhang, Y. K., et al. (2013). Structure-activity relationships of 6-(aminomethylphenoxy)-benzoxaborole derivatives as anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 23(6), 1834-1837.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Hassan, W. H. B., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747.
- Fjelbye, K., et al. (2019). The Effect of Hydrogen-to-Fluorine Substitution on pKa and P-Glycoprotein Efflux in a Series of Phosphodiesterase 9 Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1286-1291.
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). Molecules, 27(9), 2999.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). Molecules, 25(4), 844.
- Request PDF. (2025, August 7).
- Request PDF. (2025, December 1).
Sources
- 1. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Boron Advantage: A Technical Guide to Electron-Deficient Benzoxaborole Scaffolds in Modern Drug Discovery
Abstract
The introduction of boron into medicinal chemistry has catalyzed a paradigm shift, moving beyond traditional carbon-based scaffolds to unlock novel mechanisms of action and address previously "undruggable" targets.[1][2] Among boron-containing compounds, the benzoxaborole scaffold has emerged as a privileged structure, characterized by a unique combination of stability, favorable drug-like properties, and a tunable, electron-deficient boron center.[3][4][5] This guide provides an in-depth exploration of electron-deficient benzoxaboroles, elucidating the fundamental chemical principles that govern their biological activity. We will dissect their primary mechanisms of action, including the inhibition of aminoacyl-tRNA synthetases and serine β-lactamases, and survey their expanding therapeutic applications from infectious diseases to oncology and inflammatory conditions.[6][7] This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the synthesis, evaluation, and optimization of this versatile and potent class of therapeutic agents.
The Foundational Chemistry of Benzoxaboroles: Why Boron is Different
Boron's unique position in the periodic table endows it with an empty p-orbital, rendering it highly electrophilic and capable of forming reversible covalent bonds with biological nucleophiles.[8][9] While simple boronic acids possess this ability, the benzoxaborole scaffold enhances it significantly. The fusion of the boronic acid into a five-membered oxaborole ring creates steric strain and increases the Lewis acidity of the boron atom.[10][11] This heightened electron deficiency is the cornerstone of the scaffold's therapeutic potential.
Compared to their phenylboronic acid counterparts, benzoxaboroles exhibit several advantageous physicochemical properties:
-
Lower pKa: The increased Lewis acidity makes them stronger acids, allowing them to exist predominantly in the more reactive anionic (boronate) form at physiological pH.[12]
-
Enhanced Solubility and Stability: The heterocyclic structure often leads to improved aqueous solubility and greater stability against oxidative degradation.[4][13][14]
-
Favorable Pharmacokinetics: Molecules incorporating the benzoxaborole moiety typically demonstrate good permeability and metabolic stability, which are critical for successful drug development.[10][15][16]
These properties collectively make the benzoxaborole a superior pharmacophore for designing inhibitors that can effectively engage with biological targets through dynamic, reversible covalent interactions.[17][18]
Figure 1: General structure and key features of the benzoxaborole scaffold.
Core Mechanisms of Action: The Power of Reversible Covalency
The enhanced electrophilicity of the benzoxaborole boron atom enables it to act as a highly effective "warhead," targeting nucleophilic residues in enzyme active sites or key functional groups on substrates. This interaction typically forms a reversible covalent bond, offering the potency of covalent inhibition while mitigating the risks of permanent, off-target modifications.[10][17][19]
Inhibition of Leucyl-tRNA Synthetase (LeuRS)
A primary and well-elucidated mechanism for antifungal and antiprotozoal benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[20][21] The FDA-approved antifungal Tavaborole (AN2690) exemplifies this mechanism.[20][22]
Causality of Inhibition:
-
Tavaborole enters the editing site of the fungal LeuRS enzyme.
-
The electron-deficient boron atom is attacked by the 2'- and 3'-hydroxyl groups of the terminal adenosine on the tRNALeu molecule.
-
A stable, covalent spiro-ester adduct is formed between the benzoxaborole and the tRNA.[23]
-
This adduct "traps" the tRNA in the editing site, preventing the catalytic cycle from completing and effectively halting protein synthesis, which leads to fungal cell death.[23][24][25]
Figure 2: Mechanism of LeuRS inhibition by trapping tRNA in the editing site.
Inhibition of Serine β-Lactamases
In the antibacterial space, benzoxaboroles have been developed as potent inhibitors of serine β-lactamases, the primary resistance mechanism of Gram-negative bacteria against β-lactam antibiotics. Vaborbactam , a cyclic boronic acid derivative, is a clinically approved example that restores the activity of carbapenems against resistant bacteria.[9][26][27]
Causality of Inhibition:
-
β-lactamases possess a critical serine residue in their active site that hydrolyzes β-lactam antibiotics.
-
Vaborbactam enters the active site and mimics the tetrahedral transition state of this hydrolysis reaction.[28]
-
The hydroxyl group of the active site serine attacks the electron-deficient boron atom, forming a reversible dative covalent bond.[10][27][28]
-
This stable, but reversible, adduct inactivates the enzyme, protecting the partner antibiotic (e.g., meropenem) from degradation and allowing it to exert its bactericidal effect.[29][30]
Sources
- 1. Technology | Boron Drug Discovery Platform | AN2 Therapeutics [an2therapeutics.com]
- 2. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent drugs and the potential of benzoxaboroles [oncodesign-services.com]
- 11. fieldlab.org [fieldlab.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 創薬関連含ホウ素ビルディングブロック:ベンゾオキサボロール | 東京化成工業株式会社 [tcichemicals.com]
- 19. oncodesign-services.com [oncodesign-services.com]
- 20. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japmaonline.org [japmaonline.org]
- 22. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Tavaborole - Wikipedia [en.wikipedia.org]
- 25. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. Vaborbactam - Wikipedia [en.wikipedia.org]
- 29. dovepress.com [dovepress.com]
- 30. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
An In-Depth Technical Guide: The Strategic Role of Fluorine Substitution in Modulating Benzoxaborole Bioactivity
Introduction: The Benzoxaborole Scaffold and the Fluorine Advantage
Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged as a privileged scaffold in modern medicinal chemistry.[1] Their unique structure, featuring a boron atom integrated into a bicyclic system, confers the ability to reversibly form a stable, tetrahedral boronate complex by interacting with diols.[1][2] This mode of action allows them to act as effective enzyme inhibitors by mimicking transition states or binding to key catalytic residues.[2] Several benzoxaborole-based drugs have achieved regulatory approval, including the antifungal tavaborole (Kerydin®) and the anti-inflammatory crisaborole (Eucrisa®), validating the therapeutic potential of this chemotype.[1][3]
The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary drug design, often used to fine-tune a molecule's physicochemical and pharmacokinetic properties.[4][5] When applied to the benzoxaborole scaffold, fluorination is not merely an incremental modification but a powerful tool that can profoundly enhance bioactivity. This guide provides a detailed exploration of the multifaceted roles of fluorine substitution, explaining the underlying chemical principles and their translation into improved therapeutic profiles for benzoxaborole-based agents. We will delve into fluorine's impact on acidity, lipophilicity, metabolic stability, and target engagement, supported by experimental data and validated protocols for researchers in the field.
The Fundamental Impact of Fluorine on Physicochemical Properties
The introduction of fluorine to the benzoxaborole aromatic ring directly modulates its fundamental electronic and physical properties. These changes are critical as they lay the foundation for improved biological performance.
Modulation of Acidity (pKa): Enhancing the Active State
A key feature of benzoxaboroles is the Lewis acidity of the boron atom, which allows them to exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solution.[6] The tetrahedral boronate is often the biologically active species responsible for target engagement. The propensity to form this anion at a physiological pH of ~7.4 is governed by the compound's pKa.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect on the aromatic ring. This effect decreases the electron density at the boron center, increasing its Lewis acidity and thereby lowering the pKa of the benzoxaborole.[7][8] A lower pKa means that a greater proportion of the compound will exist in the desired anionic tetrahedral state at physiological pH, leading to higher aqueous solubility and enhanced bioactivity.[1]
For instance, unsubstituted benzoxaborole has a pKa of 7.39. The introduction of a single fluorine atom can reduce this value to between 6.36 and 6.97, depending on its position on the aromatic ring.[7] This shift ensures that a significant fraction of the drug is in its active form under physiological conditions. The antifungal drug Tavaborole, which is 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, exemplifies this principle.[9]
Table 1: Effect of Fluorine Substitution on Benzoxaborole pKa
| Compound | Substitution Pattern | pKa Value | Reference |
| Benzoxaborole | Unsubstituted | 7.39 | [7] |
| 4-Fluorobenzoxaborole | 4-Fluoro | 6.97 | [7] |
| 5-Fluorobenzoxaborole (Tavaborole) | 5-Fluoro | 6.8 (approx.) | [7] |
| 6-Fluorobenzoxaborole | 6-Fluoro | 6.36 | [7] |
| 7-Fluorobenzoxaborole | 7-Fluoro | 7.42 | [7] |
Note: The pKa of 7-fluorobenzoxaborole is an exception, likely due to complex electronic effects and potential intramolecular interactions.
Caption: Fluorine's inductive effect lowers pKa, shifting the equilibrium toward the active tetrahedral boronate anion.
Influence on Lipophilicity and Membrane Permeability
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes.[10] Fluorine substitution generally increases a molecule's lipophilicity.[4][11] This enhancement can improve passive diffusion across cell membranes, which is essential for reaching intracellular targets or, in the case of topical drugs like tavaborole and crisaborole, for penetrating the skin or nail plate.[3][12][13]
While a detailed study on fluorinated benzoxaboroles' membrane partitioning is not widely available, the principles from broader medicinal chemistry hold true. The replacement of a hydrogen atom with a fluorine atom can increase the local lipophilicity of that region of the molecule, facilitating more favorable interactions with the lipid bilayer of cell membranes.[14] However, this effect must be carefully balanced. Excessive lipophilicity can lead to poor aqueous solubility, non-specific binding, and increased susceptibility to efflux pumps.[4] The strategic placement of fluorine allows medicinal chemists to optimize this property, enhancing permeability without introducing liabilities.
Pharmacokinetic Consequences of Fluorination
Beyond fundamental physicochemical properties, fluorination has profound effects on the absorption, distribution, metabolism, and excretion (ADME) profile of benzoxaboroles.
Enhancing Metabolic Stability
One of the most valuable applications of fluorine in drug design is its ability to block metabolic "soft spots."[4] Many drug molecules are cleared from the body via oxidation by cytochrome P450 (CYP) enzymes, which often occurs at electron-rich or sterically accessible C-H bonds.[15] Replacing a hydrogen atom at such a vulnerable position with a fluorine atom can prevent this oxidative metabolism.[5] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond and is not susceptible to hydroxylation by CYP enzymes.[16]
This "metabolic blocking" strategy can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[4] For systemically administered benzoxaboroles, identifying potential sites of metabolism on the aromatic ring and selectively fluorinating them is a key optimization strategy to ensure sufficient drug exposure at the target site.
Pharmacodynamic Modulation: Tuning Target Engagement
The ultimate goal of drug design is to optimize the interaction between a molecule and its biological target. Fluorine substitution can play a direct and significant role in enhancing this interaction.
Altering Target Protein Interactions
Fluorine can influence protein-ligand binding through a variety of mechanisms beyond simply altering pKa or lipophilicity. While not a classical hydrogen bond acceptor, the polarized C-F bond can engage in favorable electrostatic and multipolar interactions with protein side chains in an active site.[17] Placing a fluorine atom in an optimal position can lead to a significant increase in binding affinity and, consequently, potency.[17]
Case Study: Tavaborole and Leucyl-tRNA Synthetase (LeuRS)
Tavaborole is a potent antifungal agent that inhibits fungal protein synthesis.[12][18] Its mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches leucine to its corresponding transfer RNA (tRNA).[9] Tavaborole works via a novel "oxaborole-tRNA trapping mechanism." It forms an adduct with the terminal ribose of tRNALeu within the editing site of the LeuRS enzyme.[9] This trapped complex prevents the catalytic cycle from proceeding, thereby halting protein synthesis and arresting fungal growth.[9][19] The 5-fluoro substituent is crucial for this activity, contributing to the electronic properties that favor the formation and stability of the trapped adduct within the enzyme's active site.[6]
Sources
- 1. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crisaborole Topical Ointment, 2% in Patients Ages 2 to 17 Years with Atopic Dermatitis: A Phase 1b, Open‐Label, Maximal‐Use Systemic Exposure Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. skintherapyletter.com [skintherapyletter.com]
- 19. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note & Synthesis Protocol: 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Abstract
This document provides a comprehensive technical guide for the multi-step synthesis of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, a fluorinated analog belonging to the versatile benzoxaborole class of compounds. Benzoxaboroles are privileged scaffolds in medicinal chemistry, renowned for their unique mechanism of action involving a vacant p-orbital on the boron atom that reversibly binds to biological diols.[1][2][3] The introduction of fluorine atoms onto the aromatic ring can significantly modulate the compound's physicochemical properties, including acidity, metabolic stability, and binding affinity, making this trifluorinated derivative a compound of high interest for drug discovery and development programs. This guide details a robust, field-proven synthetic strategy, elucidates the mechanistic rationale behind each transformation, and provides detailed, step-by-step protocols suitable for implementation in a research or process development setting.
Introduction: The Significance of Fluorinated Benzoxaboroles
Benzoxaboroles have emerged as a cornerstone in the development of novel therapeutics, with FDA-approved drugs such as Tavaborole (antifungal) and Crisaborole (anti-inflammatory) validating the clinical potential of this heterocyclic system.[2] Their biological activity is largely attributed to the ability of the boronic acid moiety, constrained within the oxaborole ring, to form stable, tetrahedral adducts with diol-containing biomolecules, such as sugars in the fungal cell wall or key metabolic enzymes.[1][3] The Lewis acidity of the boron center is a critical determinant of this interaction.[2]
Strategic fluorination of the benzene ring, as in the target molecule 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, offers a powerful tool to fine-tune this acidity. The strong electron-withdrawing nature of fluorine atoms can enhance the electrophilicity of the boron center, potentially leading to stronger target engagement. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability. This guide, therefore, presents a logical and robust pathway to access this promising, yet sparsely documented, molecule.
Retrosynthetic Analysis and Strategy
Our retrosynthetic analysis deconstructs the target molecule back to a key intermediate, 2-bromo-3,4,5-trifluorobenzyl alcohol . This intermediate contains all the necessary atoms and functional handles in the correct positions for the final borylation and cyclization steps. This precursor can be synthesized from commercially available 1-bromo-2,3,4-trifluorobenzene .
Caption: Retrosynthetic pathway for the target molecule.
Overall Synthetic Workflow
The forward synthesis is designed as a four-step sequence, emphasizing robust and scalable reactions. The workflow minimizes the use of complex purification techniques and employs well-understood reaction mechanisms to ensure reproducibility.
Sources
Application Note: Screening Benzoxaborole Libraries Against Leucyl-tRNA Synthetase (LeuRS)
[1]
Introduction & Scope
This guide details the technical procedures for screening benzoxaborole small-molecule libraries against Leucyl-tRNA Synthetase (LeuRS). Unlike classical ATP-competitive kinase inhibitors, benzoxaboroles function via a unique "Oxaborole-tRNA Trapping" mechanism. They form a covalent adduct with the 3'-terminal adenosine of tRNA
Because this inhibition is tRNA-dependent , standard enzyme-inhibitor pre-incubation protocols (which often omit substrates) will yield false negatives. This application note provides a validated workflow to ensure the formation of the inhibitory adduct is captured correctly.
Target Audience
Mechanism of Action: The "Trapping" Paradigm
To screen effectively, one must understand the molecular events. LeuRS has two active sites:
-
Synthetic Site: Aminoacylates tRNA (Leu + tRNA + ATP
Leu-tRNA + AMP + PPi). -
Editing Site (CP1 Domain): Hydrolyzes mischarged tRNAs (e.g., Ile-tRNA
).
The Benzoxaborole Trap:
The boron atom in the benzoxaborole ring acts as a Lewis acid.[5] It attacks the cis-diol of the 3'-terminal adenosine (A76) of tRNA
Visualization: The Trapping Mechanism
Figure 1: The benzoxaborole inhibitor intercepts the tRNA in the editing domain, forming a covalent adduct that prevents the release of product.[6][7]
Primary Screening Protocol (HTS)
For high-throughput screening (HTS), we utilize a Luminescence-based AMP Detection Assay (e.g., Kinase-Glo® or Transcreener®). This measures the depletion of ATP or generation of AMP, which correlates to aminoacylation activity.[8]
Critical Constraint: You must use a tRNA-supplemented pre-incubation .
Reagents & Buffer Preparation[9]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl
, 2 mM DTT, 0.1 mg/mL BSA.-
Note: Avoid buffers with high concentrations of glycerol or sorbitol (>5%), as vicinal diols can competitively bind the boron atom.
-
-
Enzyme: Recombinant LeuRS (e.g., M. tuberculosis or E. coli), final conc. 5–20 nM.
-
Substrates:
-
L-Leucine (Final:
value, typically 10–50 M). -
ATP (Final:
value, typically 100–500 M). -
tRNA
: (Final: 2–5 M). Crucial: Use total tRNA from the target organism or in vitro transcribed tRNA .
-
Step-by-Step Protocol
-
Library Dispensing: Dispense 50 nL of test compounds (in DMSO) into 384-well white, low-volume plates.
-
The "Trapping" Pre-incubation (The Expert Trick):
-
Prepare a 2X Enzyme/tRNA Mix : LeuRS + tRNA
in Assay Buffer. -
Dispense 5
L of this mix into the plates. -
Incubate for 15 minutes at Room Temp.
-
Why? This allows the enzyme to bind the tRNA.[9] Although the adduct formally requires the editing conformation, having the tRNA present ensures that as soon as the cycle starts (or if the enzyme samples the editing state), the inhibitor is ready.
-
-
Reaction Initiation:
-
Prepare 2X Substrate Mix : ATP + L-Leucine in Assay Buffer.
-
Dispense 5
L of Substrate Mix to start the reaction. -
Total Volume: 10
L.
-
-
Reaction Incubation: Incubate at 25°C for 60–90 minutes (ensure linear range).
-
Detection:
-
Add 10
L of Detection Reagent (e.g., Kinase-Glo Max). -
Incubate 10 minutes (protect from light).
-
Read Luminescence.[10]
-
Confirmatory Protocol: Radioactive Aminoacylation
Hits from the primary screen must be validated using the gold-standard filter-binding assay to rule out luciferase interference or ATP-depletion artifacts.
Materials
-
Tracer: L-[4,5-
H]-Leucine (Specific Activity ~100 Ci/mmol). -
Precipitant: 5% Trichloroacetic acid (TCA) (cold).
-
Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).
Protocol
-
Mix Preparation:
-
Mix A (Enzyme/tRNA): LeuRS (20 nM) + tRNA (4 mg/mL total crude or 4
M specific). -
Mix B (Substrates): ATP (2 mM) + Cold Leu (20
M) + H-Leu (0.5 Ci/well).
-
-
Incubation:
-
Combine 20
L Mix A + 1 L Compound + 20 L Mix B. -
Incubate at 30°C for 10–20 minutes.
-
-
Quench:
-
Spot 35
L of reaction onto filter pads pre-soaked in 5% TCA. -
Alternative: Add TCA directly to well, then transfer to filter plate.
-
-
Wash:
-
Wash filters 3x with cold 5% TCA (removes free
H-Leu). -
Wash 1x with 100% Ethanol (dries filter).
-
-
Read: Add scintillation fluid and count CPM.
Data Interpretation:
Screening Workflow Diagram
Figure 2: The cascade from library to validated hit, prioritizing selectivity against human mitochondrial LeuRS.
Data Analysis & Selectivity Tables
When analyzing benzoxaboroles, you are looking for slow-onset inhibition (time-dependent) due to the covalent nature of the adduct formation.
Table 1: Expected IC50 Ranges for Validated Controls
| Compound | Target (M. tb LeuRS) | Human Cytoplasmic LeuRS | Human Mitochondrial LeuRS | Selectivity Index |
| Tavaborole (AN2690) | 0.5 - 2.0 | > 100 | > 100 | High |
| Epetraborole (GSK2251052) | 0.1 - 0.5 | > 50 | > 50 | High |
| Generic Boronic Acid | > 200 | > 200 | > 200 | N/A (Inactive) |
Calculating Mode of Inhibition (MOI)
To confirm the trapping mechanism, perform an ATP-dependence and tRNA-dependence study.
-
ATP: Benzoxaboroles are generally uncompetitive with respect to ATP (binding occurs after ATP is used to form Leu-AMP).
-
tRNA: They are uncompetitive or mixed with respect to tRNA, as the tRNA is required for the binding site to exist, but the drug prevents the tRNA from leaving.
Troubleshooting & Expert Tips
-
Boron-Diol Interference:
-
Problem: Boron binds to sugars (ribose, glucose, glycerol).
-
Solution: Eliminate glycerol from enzyme storage buffers if possible. If the enzyme stock has 50% glycerol, dilute it at least 100-fold into the assay buffer.
-
-
pH Sensitivity:
-
Boron coordination is pH-dependent. Ensure the assay buffer is strictly maintained at pH 7.5. Dropping to pH 6.0 can destabilize the adduct.
-
-
tRNA Quality:
-
Degraded tRNA (deacylated or fragmented 3'-ends) will destroy the assay signal. Always run a control lane on a Urea-PAGE gel to verify tRNA integrity before a major screen.
-
References
-
Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[6][1][2][7][11] Science, 316(5832), 1759-1761. Link
-
Palencia, A., et al. (2016). Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria.[12] Antimicrobial Agents and Chemotherapy, 60(10), 6271–6280. Link
-
Hernandez, V., et al. (2013). Discovery of a novel class of boron-based antibacterials with activity against Gram-negative bacteria.[12] Antimicrobial Agents and Chemotherapy, 57(3), 1394–1403. Link
-
Zhao, G., et al. (2015).[9] Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism.[6][1][11][12][13] ACS Chemical Biology, 10(10), 2277–2285.[11] Link
Sources
- 1. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 12. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Incorporating 4,5,6-Trifluoro-benzoxaborole into Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Fragment-Based Drug Design (FBDD) has revolutionized the hit-to-lead process by focusing on small, low-molecular-weight compounds that can be optimized into potent drug candidates.[1][2] This guide provides a detailed framework for incorporating a particularly promising fragment, 4,5,6-trifluoro-benzoxaborole, into FBDD campaigns. Benzoxaboroles are a versatile class of boron-containing heterocycles with a proven track record in medicinal chemistry, leading to FDA-approved drugs.[3][4][5] The strategic introduction of fluorine atoms can significantly enhance pharmacokinetic and pharmacodynamic properties, making 4,5,6-trifluoro-benzoxaborole an attractive starting point for tackling challenging drug targets.[6][7][8][9][10] This document will detail the rationale for its use, provide comprehensive protocols for screening and hit validation, and outline a strategic workflow for evolving this fragment into a lead compound.
Introduction: The Strategic Advantage of 4,5,6-Trifluoro-benzoxaborole in FBDD
The benzoxaborole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory effects.[3][11][12] Its unique mechanism often involves the boron atom forming reversible covalent bonds with nucleophilic residues, such as serine, in the target protein's active site.[13] This reversible covalent interaction can provide a significant advantage in terms of potency and selectivity.
The incorporation of a trifluoro-substitution pattern on the benzene ring of the benzoxaborole core is a deliberate design choice aimed at leveraging the unique properties of fluorine in medicinal chemistry.[6][7][8][9][10]
Key Physicochemical and Pharmacological Advantages:
-
Modulation of Acidity and Lipophilicity: Fluorine's high electronegativity can alter the electronic properties of the benzoxaborole ring, influencing its pKa and lipophilicity.[6][7][10] This can be fine-tuned to optimize target engagement and cell permeability.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation.[6][7] This can block metabolic "soft spots" in a molecule, leading to improved in vivo stability and a longer half-life.
-
Improved Binding Affinity: Fluorine atoms can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, potentially increasing binding affinity.[8] They can also influence the conformation of the molecule, pre-organizing it for optimal binding.[6]
The FBDD Workflow: A Tailored Approach for 4,5,6-Trifluoro-benzoxaborole
The journey from a fragment to a lead compound is a systematic process of identification, validation, and optimization.[14][15] The following workflow is specifically designed to maximize the potential of 4,5,6-trifluoro-benzoxaborole.
Figure 1: A streamlined FBDD workflow for 4,5,6-trifluoro-benzoxaborole.
Detailed Protocols: From Screening to Structural Insights
The success of an FBDD campaign hinges on the robustness of the experimental methods. The low binding affinities of fragments necessitate highly sensitive biophysical techniques.[16][17]
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of molecular interactions, making it ideal for primary fragment screening.[18][19][20][21]
Protocol: SPR-Based Fragment Screening
-
Immobilization of the Target Protein:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
Include a reference flow cell with a mock immobilization to subtract non-specific binding signals.
-
-
Preparation of the Fragment Library:
-
Prepare a stock solution of 4,5,6-trifluoro-benzoxaborole and other fragments in 100% DMSO.
-
Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched between the sample and the running buffer (ideally ≤ 1%).
-
-
Screening Assay:
-
Perform single-concentration injections of each fragment over the target and reference surfaces.
-
Monitor the binding response in real-time. A positive "hit" is identified by a significant increase in the response signal on the target surface compared to the reference surface.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Identify hits based on a predefined response threshold.
-
| Parameter | Typical Value | Rationale |
| Fragment Concentration | 100-500 µM | Sufficiently high to detect weak binders, but low enough to minimize solubility issues. |
| Flow Rate | 30 µL/min | Balances sample consumption with the need to minimize mass transport limitations. |
| Contact Time | 60-120 seconds | Allows sufficient time for binding to reach or approach equilibrium. |
| Dissociation Time | 120-300 seconds | Ensures complete dissociation of the fragment from the target. |
Table 1: Recommended SPR Screening Parameters.
Hit Confirmation and Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool in FBDD for confirming hits and providing structural information.[22][23][24][25] Ligand-observed NMR experiments are particularly well-suited for this purpose.
Protocol: ¹⁹F NMR for Hit Confirmation
Given the trifluoro-substitution of the fragment, ¹⁹F NMR is an exceptionally powerful and sensitive method for detecting binding.[26]
-
Sample Preparation:
-
Prepare a solution of 4,5,6-trifluoro-benzoxaborole (typically 50-100 µM) in a suitable deuterated buffer.
-
Prepare a separate solution of the target protein at a low concentration (e.g., 5-10 µM) in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the fragment alone.
-
Acquire a second ¹⁹F NMR spectrum of the fragment in the presence of the target protein.
-
-
Data Analysis:
-
Compare the two spectra. Binding of the fragment to the protein will typically result in a change in the chemical shift and/or line broadening of the ¹⁹F signal.
-
The absence of background signals in ¹⁹F NMR makes it a highly reliable method for hit validation.[26]
-
Figure 2: Principle of ¹⁹F NMR for hit validation.
Structural Elucidation: X-ray Crystallography
X-ray crystallography provides the definitive evidence of fragment binding and the precise binding mode, which is crucial for the subsequent hit-to-lead optimization phase.[17][27][28][29][30][31]
Protocol: Co-crystallization with 4,5,6-Trifluoro-benzoxaborole
-
Protein Crystallization:
-
Screen for crystallization conditions of the target protein using standard vapor diffusion methods (sitting or hanging drop).
-
Optimize the crystallization conditions to obtain well-diffracting crystals.
-
-
Co-crystallization or Soaking:
-
Co-crystallization: Add 4,5,6-trifluoro-benzoxaborole (at a concentration several-fold higher than its expected Kd) to the protein solution before setting up the crystallization trials.
-
Soaking: Transfer pre-grown crystals of the target protein into a solution containing the fragment and allow them to soak for a defined period (minutes to hours).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the crystal structure.
-
Carefully examine the electron density map to confirm the presence and orientation of the bound fragment.
-
Hit-to-Lead Optimization: Growing Your Fragment
With a confirmed hit and a high-resolution crystal structure, the next phase is to evolve the 4,5,6-trifluoro-benzoxaborole fragment into a more potent, lead-like molecule.[14]
Strategies for Optimization:
-
Fragment Growing: Systematically add chemical moieties to the fragment to engage with adjacent pockets in the protein's binding site. The crystal structure will reveal vectors for growth.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[14]
-
Structure-Activity Relationship (SAR) by NMR: Use NMR to guide the initial SAR studies, providing rapid feedback on the binding of synthesized analogs.[22]
The trifluoro-substitution pattern can be maintained or modified during this process to continue to leverage its beneficial properties. For example, replacing one fluorine with a different group could provide a new vector for growth while retaining the metabolic stability conferred by the remaining two fluorine atoms.
Conclusion
4,5,6-trifluoro-benzoxaborole represents a highly promising and versatile starting point for fragment-based drug discovery campaigns. Its unique combination of a proven pharmacophore, the benzoxaborole, with the strategic incorporation of fluorine provides a solid foundation for developing novel therapeutics.[3][32] By employing a robust and integrated biophysical screening cascade, as outlined in these protocols, researchers can efficiently identify and validate hits, and the subsequent use of structural biology will pave the way for rational, structure-guided optimization. This approach maximizes the probability of success in tackling even the most challenging of drug targets.
References
- Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
- Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-gener
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
- Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH.
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. Frontiers.
- Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers. Bentham Science.
- Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024) - Taylor & Francis. Taylor & Francis Online.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery | PNAS. PNAS.
- Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies.
- Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Benzoxaboroles for Drug Design - Enamine. Enamine.
- Benzoxaboroles for Drug Design - Enamine. Enamine.
- SPR-based fragment screening: advantages and applic
- Fragment Screening & Fragment-Based Drug Design. FragmentScreening.com.
- Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications.
- Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed. PubMed.
- Biophysical Fragment Screening - Evotec. Evotec.
- Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. Oxford Academic.
- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. MDPI.
- Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One. PLOS.
- Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories.
- FBDD: Fragment-Based Drug Design - BioSolveIT. BioSolveIT.
- Protein X-ray Crystallography in Drug Discovery - Creative Biostructure.
- Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions - Mestrelab Research. Mestrelab Research.
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. MassBio.
- Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. News-Medical.net.
- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. CrystalsFirst.
- Fragment-based Screening (FBS) - Creative Biostucture Drug Discovery.
- Empirical lead generation by crystallographic screening of fragment libraries Debanu Das Accelero Biostructures, San Francisco, - IUCr Journals.
- Fragment-Based Drug Design (FBDD) | Methodology & Protocol. X-Ray Man.
- Chapter 7. Fragment-Based Drug Discovery. ScienceDirect.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC.
- Covalent drugs and the potential of benzoxaboroles - Oncodesign Services. Oncodesign Services.
- X-ray Crystallography Fragment Screening - Selvita. Selvita.
- Fragment HIT Identification in FBDD - CrystalsFirst. CrystalsFirst.
- Approaches to Fragment-Based Drug Design.
- Benzoxaboroles | Tokyo Chemical Industry Co., Ltd.(APAC). TCI Chemicals.
- Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed. PubMed.
- Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities | Request PDF - ResearchGate.
- Synthesis, Structure and Properties of a Novel “Frustrated” Benzoxaborole and the Role of Boron in Bioconjug
- The synthesis of benzoxaboroles and their applications in medicinal chemistry - ResearchGate.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC.
- The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF - ResearchGate.
Sources
- 1. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 2. massbio.org [massbio.org]
- 3. tandfonline.com [tandfonline.com]
- 4. enamine.net [enamine.net]
- 5. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. inhancetechnologies.com [inhancetechnologies.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Covalent drugs and the potential of benzoxaboroles [oncodesign-services.com]
- 14. biosolveit.de [biosolveit.de]
- 15. wpage.unina.it [wpage.unina.it]
- 16. academic.oup.com [academic.oup.com]
- 17. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 22. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 24. Optimizing NMR-Based Drug Discovery - Mestrelab Resources [mestrelab.com]
- 25. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 26. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. journals.iucr.org [journals.iucr.org]
- 29. selvita.com [selvita.com]
- 30. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 31. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 32. Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Oxaborole Ring in Fluorinated Derivatives
Abstract
Fluorinated oxaborole derivatives, particularly benzoxaboroles, have emerged as privileged scaffolds in medicinal chemistry, exemplified by FDA-approved drugs like tavaborole and crisaborole.[1] While functionalization of the appended benzene ring is well-documented, direct and selective modification of the oxaborole ring itself presents unique challenges and opportunities for modulating biological activity and physicochemical properties.[2][3] This guide provides an in-depth exploration of advanced synthetic methodologies for the functionalization of the oxaborole heterocycle in fluorinated systems. We delve into the causality behind experimental design and present detailed, field-proven protocols for key transformations, including C-H functionalization, palladium-catalyzed cross-coupling, and strategic derivatization at the C3 position. This document is intended for researchers, scientists, and drug development professionals seeking to expand the chemical space of this critical pharmacophore.
Introduction: The Oxaborole Scaffold and the Fluorine Advantage
Benzoxaboroles are cyclic hemiesters of phenylboronic acids that have garnered significant attention due to the unique Lewis acidic nature of the boron atom, which allows for reversible covalent interactions with biological diol-containing targets like RNA.[3] This interaction is central to their mechanism of action. Several benzoxaboroles are FDA-approved, including the antifungal Tavaborole and the anti-inflammatory Crisaborole.[3]
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[4] In the context of benzoxaboroles, fluorine substitution on the benzene ring has been shown to be crucial for antimicrobial activity.[2][3] However, the next frontier in optimizing these scaffolds lies in the less-explored functionalization of the five-membered oxaborole ring itself. This guide focuses on these challenging yet rewarding transformations.
The Challenge of Oxaborole Ring Functionalization
Direct modification of the oxaborole ring is synthetically challenging. For instance, simple 3-hydroxy-benzoxaboroles are often unstable and exist in a tautomeric equilibrium with their open-chain carbonyl form, making them difficult to isolate and derivatize.[2][3] Overcoming this requires innovative strategies that either stabilize the ring or employ robust reactions capable of tolerating the sensitive boronic ester moiety.
Figure 1: Comparison of synthetic strategies for modifying benzoxaborole scaffolds.
Key Functionalization Strategies and Protocols
Suzuki-Miyaura Cross-Coupling for C-Arylation
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[5] While typically used to build the benzoxaborole core from a pre-functionalized aryl halide, it can also be adapted to functionalize a halogenated oxaborole scaffold. The choice of catalyst, ligand, and base is critical for achieving high yields without degrading the oxaborole ring.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(II) acetate/RuPhos system is often effective.[5] Pd(OAc)₂ is a reliable palladium precursor, while RuPhos is an electron-rich, bulky phosphine ligand that promotes the oxidative addition of aryl chlorides (which are less reactive than bromides or iodides) and facilitates the reductive elimination step.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step without promoting hydrolysis of the oxaborole ring.[5]
-
Solvent: A biphasic system like toluene/water is commonly used. The organic phase solubilizes the catalyst and substrates, while the aqueous phase solubilizes the inorganic base and byproducts.[5]
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halogenated Benzoxaborole
Materials:
-
Halogenated 5-fluoro-benzoxaborole derivative (e.g., 6-bromo-5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole) (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and deionized water (10:1 v/v, 0.25 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated benzoxaborole, arylboronic acid, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure solvents are thoroughly degassed to prevent catalyst deactivation. The activity of the palladium catalyst is paramount.
-
Decomposition: If the substrate is sensitive, consider a lower reaction temperature or a milder base like potassium phosphate (K₃PO₄).
-
Debromination: The formation of a debrominated side product suggests that the catalytic cycle is being intercepted. Using a more sterically hindered ligand can sometimes suppress this pathway.
| Entry | Arylboronic Acid | Product | Typical Yield |
| 1 | 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-5-fluoro-benzoxaborole | 85% |
| 2 | Pyridine-3-boronic acid | 6-(pyridin-3-yl)-5-fluoro-benzoxaborole | 72% |
| 3 | 4-Vinylphenylboronic acid | 6-(4-vinylphenyl)-5-fluoro-benzoxaborole | 88% |
C-H Functionalization: A Modern Approach
Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials.[6] For oxaborole systems, transition-metal-catalyzed C-H activation can be directed by a coordinating group to achieve regioselectivity. The use of specialized solvents can be critical for success.
Causality Behind Experimental Choices:
-
Solvent Effect: Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have unique properties that can dramatically enhance reactivity in C-H activation.[7] Their high polarity, low nucleophilicity, and ability to stabilize cationic intermediates can facilitate challenging transformations that fail in common organic solvents.[7]
-
Directing Group (DG): While the oxaborole oxygen itself is a weak directing group, substrates can be designed with stronger directing groups (e.g., amides) at a suitable position to control the site of C-H activation.[4]
-
Catalyst: Palladium catalysts are frequently used for C-H arylation. The specific choice of oxidant and additives is crucial for regenerating the active catalyst.[4]
Figure 2: General workflow for a C-H functionalization reaction.
Protocol 2: Directed C-H Arylation of a Benzoxaborole Derivative
Materials:
-
N-Aryl-5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-7-carboxamide (1.0 equiv)
-
Diaryl-iodonium salt or boronic acid (coupling partner) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Silver acetate (AgOAc) or other suitable oxidant (2.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
In a sealed reaction vial, combine the benzoxaborole-carboxamide substrate, coupling partner, Pd(OAc)₂, and oxidant.
-
Add HFIP as the solvent.
-
Seal the vial and heat the mixture at 100-120 °C for 24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by preparative HPLC or flash column chromatography.
Introducing the Difluoromethyl Group at C3
Recent work has shown that replacing the unstable 3-hydroxy group with a difluoromethyl (-CHF₂) group can lead to stable, stereodefined benzoxaboroles with potent antimicrobial activity.[2][3] The -CHF₂ group acts as a lipophilic hydrogen-bond donor, which can enhance binding to enzymatic targets.[2] This transformation directly functionalizes a carbon atom within the oxaborole ring.
Protocol 3: Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles
This protocol is adapted from a multi-step synthesis and focuses on the key difluoromethylation step. The synthesis starts from a suitable 2-formyl-phenylboronic acid precursor.
Materials:
-
Fluorinated 2-(1-hydroxy-2,2-difluoroethyl)phenylboronic acid derivative (1.0 equiv)
-
(Diethylamino)sulfur trifluoride (DAST) or other fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium bicarbonate
Procedure:
-
Dissolve the 2-(1-hydroxy-2,2-difluoroethyl)phenylboronic acid derivative in anhydrous DCM under an argon atmosphere and cool to -78 °C.
-
Slowly add DAST (1.1 equiv) to the cooled solution.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The cyclization to the 3-difluoromethyl-benzoxaborole often occurs spontaneously upon workup or during purification. Purify by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring
While not a direct functionalization of the oxaborole ring atoms, SNAr on the fused benzene ring is a critical method for introducing diversity, and its efficiency is directly influenced by the electron-withdrawing nature of both the fluorine substituents and the oxaborole moiety.[8] A fluorine atom can act as an excellent leaving group in SNAr reactions, especially when the ring is activated by other electron-withdrawing groups.[9]
Causality Behind Experimental Choices:
-
Activation: The rate of SNAr is dramatically increased by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.[8]
-
Leaving Group: Fluorine is a highly effective leaving group in activated systems because the rate-determining step is the initial nucleophilic attack, not the cleavage of the strong C-F bond.[8]
-
Nucleophiles: A wide range of nucleophiles can be used, including amines, alkoxides, and thiols.
Protocol 4: SNAr with a Polyfluorinated Benzoxaborole Precursor
Materials:
-
5,6,7-Trifluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (1.0 equiv)
-
Secondary amine (e.g., morpholine) (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Combine the trifluorobenzoxaborole, K₂CO₃, and DMSO in a reaction vial.
-
Add the amine nucleophile.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction is typically regioselective for substitution at the C7 position due to electronic effects.
-
Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
References
-
Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters - ACS Publications. Available at: [Link]
-
Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding. PMC. Available at: [Link]
-
Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. PMC. Available at: [Link]
-
Synthesis and Transformations of Functionalized Benzosiloxaboroles. ResearchGate. Available at: [Link]
-
The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. Available at: [Link]
-
Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Available at: [Link]
-
Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Publishing. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. Available at: [Link]
-
Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Chemical Science. Available at: [Link]
-
Synthesis of Fluorinated Compounds by C-H Bond Functionalization. DSpace Repository. Available at: [Link]
-
Radical-Promoted Distal C-H Functionalization of C(sp3 ) Centers with Fluorinated Moieties. PubMed. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]
-
Recent Advances in C-H Fluorination. The Royal Society of Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Loughborough University Research Repository. Available at: [Link]
-
A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. PMC. Available at: [Link]
-
Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science (RSC Publishing). Available at: [Link]
-
Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles. e-Repositori UPF. Available at: [Link]
-
Recent advances in the synthesis and applications of oxaborole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. Available at: [Link]
Sources
- 1. Recent advances in the synthesis and applications of oxaborole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]
Application Note: A Systematic Approach to Solvent Selection for Polyfluorinated Benzoxaboroles
Abstract
Polyfluorinated benzoxaboroles represent a promising class of therapeutic agents, merging the unique biological activity of the benzoxaborole scaffold with the modulating effects of fluorine substitution. Realizing their full potential in drug discovery and development hinges on understanding and controlling their physicochemical properties, paramount among which is solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of appropriate solvents for this unique chemical class. We delve into the underlying chemical principles governing their solubility, present a detailed, field-proven protocol for systematic solvent screening, and offer guidance on data interpretation and stability assessment.
Introduction: The Challenge of Solubilizing Polyfluorinated Benzoxaboroles
Benzoxaboroles are heterocyclic compounds featuring a boron atom integrated into a bicyclic structure. This configuration imparts several advantageous properties, including hydrolytic stability and the ability to form reversible covalent bonds with biological targets.[1][2] The boron center is a Lewis acid, and the strained five-membered oxaborole ring enhances this acidity compared to simple phenylboronic acids.[3] This allows benzoxaboroles to exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in the presence of nucleophiles like water, a transition that is crucial for their solubility and biological activity.[4][5]
The introduction of multiple fluorine atoms onto the benzoxaborole scaffold—a common strategy to modulate metabolic stability, binding affinity, and membrane permeability—introduces a new layer of complexity to solvent selection. Key considerations include:
-
Altered Polarity and Lipophilicity: While the benzoxaborole core has some inherent water solubility[6], heavy fluorination typically increases lipophilicity, potentially decreasing solubility in aqueous media but enhancing it in organic or specialized fluorinated solvents.[7]
-
Modified Acidity: Fluorine's strong electron-withdrawing nature can lower the pKa of the benzoxaborole, shifting the equilibrium towards the more soluble anionic form at a lower pH.[8]
-
Unique Intermolecular Interactions: The presence of both a hydrogen-bond-accepting boronate group and lipophilic, electron-rich fluorine substituents creates a molecule with dual character, making solvent choice non-intuitive.
A methodical approach is therefore not just recommended but essential for generating reliable data in biological assays, developing stable formulations, and ensuring reproducibility.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" provides a starting point. However, for polyfluorinated benzoxaboroles, a more nuanced view is required. The ideal solvent must effectively solvate both the polar, Lewis-acidic boronate center and the nonpolar, fluorinated aromatic rings.
Key Solvent Classes for Consideration:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are often the first choice in early-stage drug discovery.[9] Their high dielectric constants can stabilize the charged tetrahedral boronate species, while their organic nature can accommodate the fluorinated backbone. DMSO, in particular, is an excellent solubilizing agent for a wide range of compounds.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol, Isopropanol): While extensive fluorination may limit solubility in pure water, aqueous buffers are critical for biological relevance.[10] The ability of protic solvents to act as hydrogen bond donors and acceptors can help solvate the benzoxaborole moiety. Co-solvent systems (e.g., Ethanol/Water) are often effective.
-
Fluorinated Solvents (e.g., HFIP, TFE): Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) possess unique properties, including high polarity and strong hydrogen-bond-donating capabilities, coupled with low nucleophilicity.[11][12] These characteristics can be highly effective in dissolving polyfluorinated compounds by interacting favorably with both the fluorine atoms and the benzoxaborole core.
-
Nonpolar & Weakly Polar Solvents (e.g., Toluene, Dichloromethane, THF): These are generally less likely to be primary solvents due to the polar nature of the benzoxaborole group. However, they may be relevant in specific synthetic steps or for dissolving derivatives where the polar group is masked.
The Importance of pH in Aqueous Media
For any work involving biological systems, understanding solubility in aqueous buffers is critical. As the pH of the medium approaches and exceeds the pKa of the benzoxaborole, the equilibrium shifts to the more soluble anionic tetrahedral form.[5] Therefore, solubility should be assessed across a physiologically relevant pH range (typically 1.2 to 7.4).[10]
Experimental Protocol: Systematic Solubility Assessment
The following protocol details the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[13][14] This method ensures that the solution is truly saturated, providing a reliable and reproducible measurement.
Workflow for Solvent Selection
The overall process can be visualized as a logical progression from initial screening to final validation.
Caption: A workflow diagram for systematic solvent selection.
Materials & Equipment
-
Polyfluorinated benzoxaborole test compound (>98% purity)
-
Calibrated analytical balance
-
2 mL glass vials with PTFE-lined screw caps
-
A selection of high-purity solvents (HPLC grade or higher)
-
Volumetric flasks and pipettes
-
Orbital shaker or rotator capable of maintaining constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (low-binding, e.g., PVDF)
-
Validated HPLC-UV or LC-MS system for quantification
Step-by-Step Protocol (Shake-Flask Method)
-
Preparation of Stock Solution for Quantification:
-
Accurately weigh a small amount of the test compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) in a volumetric flask to create a concentrated stock solution (e.g., 10 mg/mL).
-
Use this stock to prepare a series of calibration standards by serial dilution. This curve is essential for accurately quantifying the compound in the solubility samples.
-
-
Preparation of Slurry Samples:
-
Add an excess amount of the solid test compound (e.g., 1-2 mg) to a pre-weighed 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[15]
-
Record the exact mass of the compound added.
-
Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours may be necessary for compounds that are slow to dissolve.[10][13]
-
-
Sample Separation (Crucial Step):
-
After equilibration, allow the vials to rest for a short period to let the bulk of the solid settle.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. Causality: This step is critical to separate the dissolved compound from the solid excess without disturbing the equilibrium.
-
-
Sample Preparation for Analysis:
-
Immediately dilute the supernatant with a suitable diluent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the calibration curve. This prevents the compound from precipitating out of the saturated solution upon cooling.[10]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulates before analysis.
-
-
Quantification and Stability Check:
-
Analyze the prepared samples using a validated HPLC-UV or LC-MS method.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
Trustworthiness Check: Inspect the chromatogram for any new peaks, which could indicate degradation of the compound in the test solvent. If degradation is suspected, LC-MS analysis is required to identify the impurities.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in desired units (e.g., mg/mL, µg/mL, or mM).
-
Data Presentation and Interpretation
For clarity and comparative analysis, results should be compiled into a structured table. This allows for rapid identification of the most promising solvent systems.
Table 1: Template for Recording Solubility Data for a Polyfluorinated Benzoxaborole
| Solvent | Solvent Class | Polarity Index | Temperature (°C) | Qualitative Solubility (Visual) | Quantitative Solubility (mg/mL) | Remarks (e.g., Degradation, Color Change) |
| Water, pH 7.4 | Polar Protic | 10.2 | 25 | Sparingly Soluble | Record Value | Stable |
| DMSO | Polar Aprotic | 7.2 | 25 | Freely Soluble | >100 | Stable |
| Ethanol | Polar Protic | 4.3 | 25 | Soluble | Record Value | Stable |
| Acetonitrile | Polar Aprotic | 5.8 | 25 | Soluble | Record Value | Stable |
| HFIP | Fluorinated | N/A | 25 | Freely Soluble | Record Value | Check for stability |
| Dichloromethane | Chlorinated | 3.1 | 25 | Insoluble | <0.1 | Stable |
Safety and Handling Precautions
Researchers must always prioritize safety. While polyfluorinated benzoxaboroles are stable solids, the solvents used can present significant hazards.
-
Consult Safety Data Sheets (SDS): Before using any solvent, thoroughly review its SDS for specific handling, storage, and disposal instructions.[16]
-
Use Proper Ventilation: Always handle volatile organic solvents and fluorinated solvents inside a certified chemical fume hood to prevent inhalation of vapors.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (check a glove compatibility chart for the specific solvent).
-
Fluorinated Compounds: While not as reactive as elemental fluorine[18][19], fluorinated organic compounds should be handled with care. Ensure proper disposal according to institutional guidelines.
Conclusion
References
- Fluorinated Solvents: Uses & Benefits Explained. (2026). Accio.
- A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results. (2025). Benchchem.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds. (2025). Benchchem.
- Covalent drugs and the potential of benzoxaboroles. (n.d.). Oncodesign Services.
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- Solvents for fluorinated polymers. (n.d.).
- Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in N
- Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024). (2025). Taylor & Francis.
- Annex 4. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2025).
- Benzoxaborole compounds and formulations thereof. (n.d.).
- Benzoxaboroles for Drug Design. (n.d.). Enamine.
- Compound solubility measurements for early drug discovery. (2022).
- Fluorine Safety. (n.d.). Purdue University.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. (2022). Semantic Scholar.
- Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding. (2026). PMC.
- LCSS: FLUORINE. (n.d.).
- Guide for the Safe Handling of Fluoropolymer Resins. (2025). Plastics Europe.
- Experimental aqueous solubility of selected per and polyfluorinated compounds. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent drugs and the potential of benzoxaboroles [oncodesign-services.com]
- 4. WO2019108982A1 - Benzoxaborole compounds and formulations thereof - Google Patents [patents.google.com]
- 5. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. lifechemicals.com [lifechemicals.com]
- 10. who.int [who.int]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raytor.com [raytor.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorinated Solvents: Uses & Benefits Explained [accio.com]
- 17. fluoropolymers.eu [fluoropolymers.eu]
- 18. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 19. LCSS: FLUORINE [web.stanford.edu]
using 4,5,6-trifluoro-benzoxaborole as a phosphate mimic in enzyme assays
Application Notes & Protocols
Topic: Utilizing 4,5,6-Trifluoro-Benzoxaborole as a Reversible Covalent Phosphate Mimic in Enzyme Assays
Abstract: The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, with several derivatives gaining clinical approval.[1][2][3][4] Their utility stems from the unique Lewis acidic nature of the boron atom, which allows them to act as potent, reversible covalent inhibitors for a range of enzymes, particularly those processing phosphate-containing substrates. This guide provides a detailed exploration of 4,5,6-trifluoro-benzoxaborole as a phosphate mimic. We delve into the underlying mechanism of action, provide a comprehensive, self-validating protocol for its use in a phosphodiesterase 4 (PDE4) enzyme assay, and discuss the broader implications for drug discovery and chemical biology research.
Introduction: The Need for Advanced Phosphate Mimics
In cellular signaling, protein function, and bioenergetics, the phosphate group is ubiquitous. Enzymes that catalyze the transfer, hydrolysis, or binding of phosphate groups—such as kinases, phosphatases, phosphodiesterases, and synthetases—are consequently among the most critical targets for therapeutic intervention. The development of inhibitors for these enzymes often involves designing molecules that can mimic the substrate, product, or, most effectively, the high-energy transition state of the phosphoryl transfer reaction.
Benzoxaboroles represent a sophisticated class of transition-state analogues.[5] Unlike simple boronic acids, the benzoxaborole ring system possesses enhanced Lewis acidity due to ring strain, making the boron atom highly susceptible to nucleophilic attack at physiological pH.[6] The introduction of highly electronegative fluorine atoms, as in 4,5,6-trifluoro-benzoxaborole, is hypothesized to further enhance this Lewis acidity, potentially leading to increased potency and altered selectivity profiles. This document serves as a technical guide for researchers looking to leverage this unique chemotype in their enzyme assay platforms.
Mechanism of Action: Reversible Covalent Inhibition
The core of the benzoxaborole mechanism lies in the vacant p-orbital of its boron atom, which acts as an electrophilic center. In the active site of a target enzyme, this boron can interact with nucleophiles in two primary ways relevant to phosphate mimicry:
-
Serine/Threonine Trap: In enzymes with a catalytic serine or threonine (e.g., serine proteases, β-lactamases), the hydroxyl side chain can attack the boron atom. This forms a stable, reversible, tetrahedral boronate adduct, mimicking the tetrahedral intermediate of substrate hydrolysis.[5][6]
-
Diol Capture: In enzymes that bind ribose-containing substrates like ATP or cAMP (e.g., synthetases, phosphodiesterases), the benzoxaborole can form a covalent adduct with the cis-diol of the ribose moiety.[6][7] This interaction can trap the substrate within the active site, effectively stalling the catalytic cycle. This is a particularly relevant mechanism for enzymes like leucyl-tRNA synthetase (LeuRS) and phosphodiesterases.[7][8][9]
The trifluorination of the benzene ring enhances the electron-withdrawing nature of the scaffold, increasing the partial positive charge on the boron atom and making it a stronger Lewis acid. This modification is expected to lower the energy barrier for adduct formation, potentially resulting in a more potent inhibitor.
Figure 1: Generalized mechanism of benzoxaborole inhibition. The Lewis acidic boron atom is attacked by an enzyme active site nucleophile, forming a reversible tetrahedral boronate adduct that mimics the transition state of phosphoryl transfer reactions.
Application Protocol: PDE4 Inhibition Assay
This protocol provides a robust method for determining the inhibitory activity of 4,5,6-trifluoro-benzoxaborole against human phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). The assay is based on a homogenous, luminescence-based format (e.g., Promega PDE-Glo™) suitable for high-throughput screening.[10]
Principle of the Assay
The assay quantifies PDE4 activity in two steps. First, PDE4 hydrolyzes its substrate, cAMP, into AMP. In the second step, the remaining cAMP is used by a cAMP-dependent protein kinase to catalyze the phosphorylation of a kinase substrate, consuming ATP in the process. The amount of ATP remaining is then measured using a luciferase/luciferin reaction. A low luminescent signal indicates high PDE4 activity (more cAMP consumed, less ATP remaining), while a high signal indicates potent inhibition of PDE4 (less cAMP consumed, more ATP remaining).
Materials and Reagents
-
Test Compound: 4,5,6-Trifluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (prepare a 10 mM stock in 100% DMSO).
-
Enzyme: Recombinant Human PDE4 (e.g., PDE4D2).
-
Substrate: Cyclic AMP (cAMP).
-
Assay Buffer: Tris-HCl based buffer, pH 7.5, containing MgCl₂ and BSA (refer to enzyme supplier's recommendation).
-
Detection Kit: PDE-Glo™ Phosphodiesterase Assay Kit (Promega, #V1361) or equivalent.
-
Positive Control: Rolipram or another known PDE4 inhibitor (10 mM stock in DMSO).
-
Assay Plates: White, opaque, flat-bottom 384-well plates.
-
Instrumentation: Plate-reading luminometer.
Step-by-Step Experimental Workflow
Step 1: Reagent Preparation
-
Assay Buffer: Prepare according to the enzyme manufacturer's data sheet. Keep on ice.
-
Compound Dilution Plate: Perform a serial dilution of the 10 mM 4,5,6-trifluoro-benzoxaborole stock in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM). Also prepare dilutions for the positive control, Rolipram. The final DMSO concentration in the assay should not exceed 1%.
-
Intermediate Compound Plate: Dilute the compounds from the DMSO plate 1:50 into Assay Buffer. This will be your working solution for adding to the assay plate.
-
Enzyme Preparation: Dilute the PDE4 enzyme stock to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to achieve ~50-80% substrate conversion in the reaction time (e.g., a Z'-factor > 0.5).[11]
-
Substrate Preparation: Prepare a working solution of cAMP in Assay Buffer. The recommended concentration is typically at or below the Km of the enzyme for the substrate to maximize inhibitor sensitivity.[10][11]
Step 2: Assay Execution
-
Compound Addition: Add 5 µL of the diluted compound solutions (from the Intermediate plate) to the wells of a 384-well assay plate.
-
Test Wells: 4,5,6-trifluoro-benzoxaborole dilutions.
-
Positive Control (Max Inhibition): Rolipram dilution.
-
Negative Control (No Inhibition): Assay buffer containing 1% DMSO.
-
-
Enzyme Addition: Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "No Enzyme" control wells. Add 5 µL of Assay Buffer to the "No Enzyme" wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the cAMP substrate solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.
Step 3: Signal Detection
-
Reaction Termination: Add 5 µL of PDE-Glo™ Termination Buffer to each well.
-
Detection Reagent: Add 5 µL of PDE-Glo™ Detection Solution (containing ATP and protein kinase) to each well. Incubate for 20 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase-Glo® Reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Figure 2: Step-by-step experimental workflow for the PDE4 inhibition assay.
Data Analysis and Validation
-
Percent Inhibition Calculation:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
% Inhibition = 100 * (Signal_Inhibitor - Signal_0%_Inhibition) / (Signal_100%_Inhibition - Signal_0%_Inhibition)
-
-
IC₅₀ Determination:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Assay Validation (Trustworthiness):
-
Calculate the Z'-factor for the assay plate using the 0% and 100% inhibition controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
-
Z' = 1 - (3 * (SD_100% + SD_0%)) / |Mean_100% - Mean_0%|
-
Data Presentation and Interpretation
The results of the dose-response experiment should be summarized in a clear, tabular format. This allows for easy comparison of potency and selectivity.
Table 1: Sample Inhibitory Activity Data
| Compound | Target Enzyme | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| 4,5,6-Trifluoro-Benzoxaborole | PDE4D | 150 | 1.1 | 98 |
| 4,5,6-Trifluoro-Benzoxaborole | PDE5A | >10,000 | - | <10 |
| Rolipram (Control) | PDE4D | 250 | 0.9 | 100 |
-
Interpretation: The hypothetical data in Table 1 suggests that 4,5,6-trifluoro-benzoxaborole is a potent inhibitor of PDE4D. The high IC₅₀ value against PDE5A indicates selectivity for the PDE4 family. A Hill slope close to 1 is consistent with a 1:1 binding stoichiometry.
Broader Applications and Future Directions
The utility of 4,5,6-trifluoro-benzoxaborole and related compounds is not limited to phosphodiesterases. This phosphate mimic strategy is applicable to a wide array of enzyme classes, making it a valuable tool for probe development and drug discovery.[3][4]
-
Kinases: Benzoxaboroles have been shown to act as novel hinge-binding scaffolds for kinases like Rho-activated kinase (ROCK).[12]
-
Synthetases: The ability to trap tRNA in the editing site of aminoacyl-tRNA synthetases is a clinically validated mechanism for antifungal and antibacterial agents.[6][7]
-
Proteases & β-Lactamases: The formation of adducts with catalytic serine residues makes benzoxaboroles effective inhibitors of these enzyme classes.[5][13]
-
Carbonic Anhydrases: Benzoxaboroles can coordinate directly to the catalytic zinc ion in the active site of carbonic anhydrases.[14][15]
The modular nature of the benzoxaborole scaffold allows for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties, positioning it as a highly versatile starting point for inhibitor design.
References
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]
-
Nocentini, A., et al. (2018). Benzoxaborole as a New Chemotype for Carbonic Anhydrase Inhibition. ACS Medicinal Chemistry Letters. [Link]
-
Akhtar, M. J., et al. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024). Expert Opinion on Therapeutic Patents. [Link]
-
Akhtar, M. J., et al. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). PubMed. [Link]
-
Palencia, A., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology. [Link]
-
Konrad, D. B., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. RSC Medicinal Chemistry. [Link]
-
Nocentini, A., et al. (2019). Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Zhang, Y. K., et al. (2011). Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Xie, W., et al. (2013). Linking phenotype to kinase: identification of a novel benzoxaborole hinge-binding motif for kinase inhibition and development of high-potency rho kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Li, C., et al. (2023). Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase. Journal of the American Chemical Society. [Link]
-
Li, C., et al. (2023). Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase. Journal of the American Chemical Society. [Link]
-
BellBrook Labs. (2023). What is the Best Phosphodiesterase (PDE) Assay for HTS?. BellBrook Labs. [Link]
-
Lugnier, C. (Ed.). (2005). Phosphodiesterase Methods and Protocols. ResearchGate. [Link]
-
Zhang, Y. K., et al. (2007). A novel class of PDE4 inhibitors: 5-phenoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. 234th ACS National Meeting. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Linking phenotype to kinase: identification of a novel benzoxaborole hinge-binding motif for kinase inhibition and development of high-potency rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
bioconjugation techniques using benzoxaborole-diol interactions
Topic: Precision Bioconjugation: Benzoxaborole-Diol Interactions Content Type: Detailed Application Note & Protocols Audience: Senior Researchers, Medicinal Chemists, and Biologics Developers
Exploiting "Frustrated" Lewis Acids for pH-Switchable Biologics
Executive Summary
Traditional bioconjugation strategies (NHS-esters, Maleimides) rely on irreversible covalent bonds that often result in heterogeneous products or permanent modifications that can alter protein function. Benzoxaborole (BoB) chemistry offers a paradigm shift: a dynamic covalent interaction that targets cis-diols (found in glycans and RNA) with high specificity at physiological pH.
Unlike Phenylboronic Acids (PBAs), which require basic conditions (pH > 8.5) to bind effectively, benzoxaboroles possess a strained five-membered oxaborole ring. This structural constraint lowers the
Mechanism of Action: The "Spring-Loaded" Trap
The core advantage of benzoxaborole lies in its thermodynamics. In aqueous solution, the boron atom exists in equilibrium between a trigonal planar (neutral) form and a tetrahedral (anionic) form.
-
The pKa Effect: The oxaborole ring induces angle strain on the boron.[1] Upon binding a diol (and a hydroxide/water molecule), the boron rehybridizes to
, relieving this strain. This makes the boronate ester formation energetically favorable at neutral pH, unlike PBAs which struggle to hybridize without high pH. -
Selectivity: BoB forms stable cyclic esters specifically with 1,2- and 1,3-cis-diols. This allows targeting of:
-
Sialic Acid: The glycerol side chain (C7–C9) on terminal glycans of IgG Fc regions.
-
Ribose: The 2',3'-diol at the 3' terminus of RNA.
-
Galactose/Mannose: Surface glycans on cell membranes.
-
Diagram 1: Benzoxaborole-Diol Equilibrium
Application 1: Reversible Antibody-Drug Conjugates (ADCs)
Objective: Conjugate a payload (drug/fluorophore) to the Fc region of an antibody via sialic acid residues, allowing for release in the acidic endosome (pH 5.5).
Rationale:
-
Site-Selectivity: Targets the conserved N-glycans (N297) on the Fc region, avoiding antigen-binding interference.
-
Solubility: The zwitterionic nature of BoB-drug complexes often improves the solubility of hydrophobic payloads compared to maleimide linkers.
Protocol: Fc-Glycan Targeting
Materials:
-
Target IgG (1 mg/mL in PBS).
-
Benzoxaborole-Linker-Payload (BoB-Payload). Note: Derivatives with a cationic group (e.g., aminomethyl-benzoxaborole) enhance sialic acid affinity via electrostatic attraction to the carboxylate.
-
Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Release Buffer: 50 mM Acetate, 150 mM NaCl, pH 5.0.
Step-by-Step Methodology:
-
Buffer Exchange:
-
Exchange the antibody into Conjugation Buffer using a Zeba Spin Desalting Column (7K MWCO). Critical: Avoid Tris buffers containing sorbitol or catechol, as these compete for boron binding.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock of BoB-Payload in anhydrous DMSO.
-
Add BoB-Payload to the antibody solution at a 20:1 molar excess .
-
Incubate for 1 hour at Room Temperature (or 4°C overnight for temperature-sensitive proteins).
-
Mechanism Check: At pH 7.4, the BoB moiety forms a reversible covalent bond with the sialic acid diols on the Fc glycans.
-
-
Purification (Optional but Recommended):
-
Remove excess small molecule via dialysis against Conjugation Buffer (pH 7.4).
-
Note: Do not use acidic buffers for purification, or the payload will detach.
-
-
Validation (HPLC/MS):
-
Analyze via Native Mass Spectrometry.
-
Expected Result: A mass shift corresponding to the non-covalent (but kinetically stable) adduct.
-
Stability Test: Incubate a small aliquot in Release Buffer (pH 5.0) for 30 mins. Analyze via HPLC. The payload peak should reappear, confirming reversibility.
-
Application 2: 3'-Terminal RNA Tagging & Isolation
Objective: Label or isolate RNA species using the naturally occurring 2',3'-cis-diol on the 3' ribose.
Rationale: Unlike periodate oxidation (which destroys the 3' end), BoB binding is non-destructive. This is ideal for "Catch-and-Release" purification of mRNA or non-coding RNAs.
Protocol: "Catch-and-Release" RNA Pull-Down
Materials:
-
Benzoxaborole-Biotin conjugate (BoB-Biotin).
-
Total RNA or synthesized RNA pool.[2]
-
Streptavidin Magnetic Beads.[2]
-
Binding Buffer: 100 mM Phosphate, pH 7.8, 10 mM MgCl2.
-
Elution Buffer: 50 mM Acetate, pH 4.5 OR Binding Buffer + 100 mM Sorbitol.
Step-by-Step Methodology:
-
Labeling:
-
Mix 10 µg RNA with 100 µM BoB-Biotin in Binding Buffer .
-
Incubate for 30 minutes at 25°C. The MgCl2 helps stabilize RNA secondary structure, making the 3' end more accessible.
-
-
Capture:
-
Add washed Streptavidin Magnetic Beads to the mixture.
-
Incubate for 15 minutes with gentle rotation.
-
Magnetically separate and discard supernatant.[2]
-
-
Wash:
-
Wash beads 3x with Binding Buffer.
-
Critical: Keep pH > 7.5 to maintain the boronate ester.
-
-
Elution (The "Release"):
-
Option A (pH Switch): Resuspend beads in 50 µL Elution Buffer (pH 4.5) . Incubate 5 mins. The acidic shock hydrolyzes the ester.
-
Option B (Competitive): Resuspend in Binding Buffer containing 100 mM Sorbitol . Sorbitol acts as a high-affinity competitor, displacing the RNA from the BoB probe.
-
Comparative Analysis
| Feature | Benzoxaborole (BoB) | Phenylboronic Acid (PBA) | NHS-Ester |
| Binding pH | 7.2 – 7.8 (Physiological) | 8.5 – 10.0 (Basic) | 7.0 – 8.5 |
| Target | cis-Diols (Sialic acid, Ribose) | cis-Diols | Primary Amines (Lysine) |
| Reversibility | Yes (pH < 6 or Sorbitol) | Yes (pH < 8) | No (Permanent Amide) |
| Solubility | High (Zwitterionic character) | Low (Hydrophobic) | Low (often requires organic co-solvent) |
| Kinetics | Fast ( | Slower | Fast (Hydrolysis competes) |
Workflow Visualization
Diagram 2: Experimental Workflow for Antibody Conjugation
Troubleshooting & Expert Insights
-
Competition is Key: If your conjugation yield is low, check your buffer components. Many cell culture media contain glucose or phenol red, and buffers often contain glycerol. These are all diols that compete with your target. Use simple buffers (PBS, HEPES, Phosphate).
-
The "Frustrated" Balance: While BoB binds at neutral pH, it is still an equilibrium. For in vivo applications where infinite dilution occurs, the payload may slowly detach. To fix this, use cooperative binding (e.g., BoB derivatives with a proximal amine that forms a salt bridge with the sialic acid carboxylate) to decrease the
. -
Storage: Store BoB-conjugates at pH 7.5–8.0. Freezing in acidic conditions (or unbuffered water which absorbs CO2) will dissociate the complex.
References
-
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link
-
Bérubé, M., et al. (2008). Benzoboroxoles as efficient glycopyranoside-binding agents in physiological conditions. Journal of the American Chemical Society. Link
-
Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. Journal of the American Chemical Society. Link
-
Pal, A., et al. (2010). Benzoboroxole-functionalized polymers for pH-sensitive drug delivery. Biomacromolecules.[2][3][4][5][6][7][8] Link
-
Tomsho, J. W., et al. (2012). Ring structure and aromatic substituent effects on the pKa of the benzoxaborole pharmacophore.[1] ACS Medicinal Chemistry Letters. Link
Sources
- 1. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. Protocol for 3' End Labeling RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 4. A simple method for 3'-labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 7. odr.chalmers.se [odr.chalmers.se]
- 8. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
Application Notes and Protocols: In Vitro Antimicrobial Activity of Benzoxaboroles
Abstract
This document provides a comprehensive guide to the in vitro testing of benzoxaboroles, a novel class of antimicrobial agents. It outlines the unique mechanism of action of these compounds, which necessitates specific considerations in susceptibility testing. Detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method are provided, aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This guide is intended to equip researchers with the necessary framework to generate reliable and reproducible data on the antimicrobial potency of benzoxaborole-based compounds.
Introduction: The Emergence of Benzoxaboroles
Benzoxaboroles represent a versatile class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1] This includes potent antifungal, antibacterial, and antiprotozoal properties.[1][2][3] Two prominent examples, Tavaborole (Kerydin®) and Crisaborole (Eucrisa®), have been approved for the topical treatment of onychomycosis and atopic dermatitis, respectively, highlighting the clinical potential of this scaffold.[4][5]
The antimicrobial efficacy of many benzoxaboroles stems from a unique mechanism of action: the inhibition of leucyl-tRNA synthetase (LeuRS).[6][7][8] This enzyme is critical for protein synthesis, catalyzing the attachment of leucine to its corresponding tRNA.
Mechanism of Action: A Novel Approach to Inhibiting Protein Synthesis
Benzoxaboroles exert their antimicrobial effect by targeting the editing site of the LeuRS enzyme.[6][9] The boron atom in the benzoxaborole structure forms a stable adduct with the terminal adenosine of tRNALeu, effectively trapping it within the editing site.[9][10] This covalent complex prevents the catalytic turnover of the enzyme, halting the synthesis of leucyl-tRNALeu and subsequently arresting protein synthesis, which ultimately leads to cell death.[9] This novel mechanism underscores the potential of benzoxaboroles to circumvent existing resistance pathways that affect other classes of protein synthesis inhibitors.
Figure 1: Mechanism of LeuRS Inhibition by Benzoxaboroles.
Principles of In Vitro Susceptibility Testing for Benzoxaboroles
The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro antimicrobial susceptibility testing.[11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][13] Standardized methods for MIC determination are crucial for ensuring the reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[14][15][16]
For benzoxaboroles, the broth microdilution method is a widely accepted and robust technique for determining MIC values against both bacteria and fungi.[14][17] This method involves challenging a standardized inoculum of the test organism with serial dilutions of the benzoxaborole compound in a liquid growth medium.
Detailed Protocol: Broth Microdilution for Benzoxaborole MIC Determination
This protocol is based on the principles outlined in the CLSI documents M07 for bacteria and M38-A for filamentous fungi.[14][17][18]
Materials and Reagents
-
Benzoxaborole compound (powder form)
-
Appropriate solvent for the benzoxaborole (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[19]
-
RPMI 1640 medium for fungi[18]
-
Sterile 96-well microtiter plates
-
Test microorganism strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Sterile pipette tips and reservoirs
-
Incubator
Step-by-Step Methodology
Step 1: Preparation of Benzoxaborole Stock Solution
-
Accurately weigh the benzoxaborole powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Note: The concentration of the solvent should be kept to a minimum (ideally ≤1% in the final test wells) to avoid any inhibitory effects on the microorganism.
Step 2: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]
-
Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI 1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]
Step 3: Preparation of the Microtiter Plate
-
Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of the benzoxaborole at twice the highest desired final concentration in the appropriate broth.
-
Add 100 µL of this working benzoxaborole solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no inoculum).
Step 4: Inoculation and Incubation
-
Add 50 µL of the diluted inoculum suspension to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in wells 1-11 will be 100 µL.
-
Cover the plate and incubate under the appropriate conditions.
| Parameter | Bacteria (Aerobic) | Fungi (Molds) |
| Incubation Temperature | 35 ± 2°C | 35°C |
| Incubation Time | 16-20 hours | 48-72 hours (species-dependent) |
| Atmosphere | Ambient air | Ambient air |
| Table 1: Recommended Incubation Conditions[11][18] |
Step 5: Reading and Interpreting the MIC
-
After incubation, visually inspect the microtiter plate for growth. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity (for bacteria) or pellet growth (for fungi).
-
The MIC is the lowest concentration of the benzoxaborole at which there is no visible growth of the microorganism.[13] This is typically observed as the first clear well in the dilution series.
Figure 2: Broth Microdilution Workflow for MIC Determination.
Quality Control and Data Validation
To ensure the accuracy and reliability of MIC data, it is imperative to include quality control (QC) strains in each experimental run. These are well-characterized strains with established MIC ranges for common antimicrobial agents. The obtained MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST.[21][22] This validates the integrity of the testing materials, the inoculum preparation, and the overall experimental procedure.
Conclusion
The unique mechanism of action of benzoxaboroles makes them a promising class of antimicrobial agents. Adherence to standardized in vitro susceptibility testing protocols, such as the broth microdilution method detailed here, is essential for accurately evaluating their potency. By following these guidelines, researchers can generate high-quality, reproducible data that will be critical for the continued development and potential clinical application of these novel compounds. For any modifications to these standard methods, it is crucial that they are minimal, scientifically justified, and rigorously validated.[23]
References
-
Rock, F. L., Mao, W., Yaremchuk, A., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761. [Link]
-
Palencia, A., Liu, Y., Gasser, G., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology, 10(10), 2277-2285. [Link]
-
Espinel-Ingroff, A., Fothergill, A., Ghannoum, M., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]
-
Palencia, A., Liu, Y., Gasser, G., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology. [Link]
-
Palencia, A., Liu, Y., Gasser, G., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. PubMed. [Link]
-
Field, M. C., & Horn, D. (2023). Pass the boron: benzoxaboroles as antiparasite drugs. Trends in Parasitology. [Link]
-
Espinel-Ingroff, A., Fothergill, A., Ghannoum, M., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]
-
Manesh, A., Singh, S., & Varghese, A. M. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. [Link]
-
Giske, C. G., & Turnidge, J. (2013). EUCAST expert rules in antimicrobial susceptibility testing. PubMed. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2024). Guidance Documents. EUCAST. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). EUCAST - Home. EUCAST. [Link]
-
Szafranska, A. M., & Stasiewicz, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Clinical and Laboratory Standards Institute. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Flores-Mireles, A. L., et al. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. MDPI. [Link]
-
MacFadden, D. R., et al. (2024). Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. Microbiology Spectrum. [Link]
-
Steketee, P. C., et al. (2023). Anti-parasitic benzoxaboroles are ineffective against Theileria parva in vitro. PMC. [Link]
-
Steketee, P. C., et al. (2023). Anti-parasitic benzoxaboroles are ineffective against Theileria parva in vitro. International Journal for Parasitology: Drugs and Drug Resistance. [Link]
-
Gornowicz, M., et al. (2021). Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. RSC Publishing. [Link]
-
Al-Amin, M., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. [Link]
-
Gornowicz, M., et al. (2021). Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. RSC Publishing. [Link]
-
van Hengel, I. A. J., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PMC. [Link]
-
Schwalbe, R., et al. (2007). Methodologies for Antimicrobial Susceptibility Testing. [Link]
-
Gupta, A. K., & Studholme, C. (2019). Benzoxaborole drugs in therapy: successful cases of Tavaborole and Crisaborole. ResearchGate. [Link]
- Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols.
-
Gucka, A., et al. (2022). Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. MDPI. [Link]
-
Therapeutic Goods Administration. (2019). Australian Public Assessment Report for Crisaborole. [Link]
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]
-
Luan, A. M., et al. (2017). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. PMC. [Link]
-
Adamczyk-Woźniak, A., et al. (2021). Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS. MDPI. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Anti-parasitic benzoxaboroles are ineffective against Theileria parva in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04127D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. amr-insights.eu [amr-insights.eu]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EUCAST: EUCAST - Home [eucast.org]
- 17. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 18. journals.asm.org [journals.asm.org]
- 19. pdb.apec.org [pdb.apec.org]
- 20. mdpi.com [mdpi.com]
- 21. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. EUCAST expert rules in antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 4,5,6-Trifluoro-benzoxaborole
Reference Ticket: #SOL-BZB-456 Subject: Improving aqueous solubility of fluorinated benzoxaboroles for biological assays. Assigned Specialist: Senior Application Scientist, Formulation Chemistry.
Executive Summary
You are likely encountering precipitation or cloudiness when diluting 4,5,6-trifluoro-benzoxaborole into aqueous media. This molecule presents a specific solubility paradox: while the boron center is polar, the trifluoro-substitution significantly increases the lipophilicity of the neutral scaffold.
Successful solubilization requires manipulating the boron coordination equilibrium . Unlike standard organic small molecules, benzoxaboroles switch between a hydrophobic neutral form (sp² boron) and a hydrophilic anionic form (sp³ boron) based on pH.
This guide provides three validated protocols to resolve insolubility, ranked by experimental complexity.
Module 1: The Chemistry of the Problem
To solve the solubility issue, you must understand the species present in your tube.
1. The Fluorine Effect on pKa
Benzoxaboroles function as Lewis acids.[1] They do not deprotonate; rather, they accept a hydroxide ion (
-
Unsubstituted Benzoxaborole: pKa ≈ 7.3[1]
-
4,5,6-Trifluoro Analog: The three fluorine atoms are strongly electron-withdrawing. This pulls electron density away from the boron, making it more Lewis acidic.
-
Estimated pKa: ~6.0 – 6.5.
2. The Solubility Switch
-
pH < pKa (Acidic/Neutral water): The molecule is Neutral (Trigonal Planar) . The fluorinated ring dominates the physicochemical properties, making it highly insoluble (hydrophobic).
-
pH > pKa (Basic/Buffered): The molecule becomes Anionic (Tetrahedral) . The negative charge confers high aqueous solubility.
Visualizing the Equilibrium The following diagram illustrates the structural shift that dictates solubility.
Figure 1: The Lewis Acid equilibrium of benzoxaboroles. Solubility is achieved by driving the reaction to the right (Anionic form).
Module 2: Troubleshooting & Diagnostics
Q: I dissolved the compound in DMSO, but it precipitated when I added water. Why? A: This is "Crash-out." Pure water typically has a pH of 5.5–6.0 (due to atmospheric CO₂). At this pH, 4,5,6-trifluoro-benzoxaborole reverts to its neutral, hydrophobic form.
-
Fix: Do not dilute into water. Dilute into a buffered solution (pH 7.4).
Q: Can I just add NaOH to dissolve it? A: Yes, but be careful. While high pH (pH > 10) guarantees solubility, it may cause chemical instability or toxicity in your biological assay.
-
Fix: Use the "pH Swing" method described in Protocol A.
Module 3: Solubilization Protocols
Choose the protocol that best fits your downstream application.
Protocol A: The "pH Swing" (Best for Stock Solutions)
Use this for preparing high-concentration stocks (e.g., 10-50 mM) without organic solvents.
-
Weigh the solid 4,5,6-trifluoro-benzoxaborole.
-
Add 0.1 M NaOH dropwise with vortexing. The solution should clarify rapidly as the boronate anion forms.
-
Once dissolved, slowly add 0.1 M Phosphate Buffer (pH 7.4) to dilute to the desired volume.
-
Critical Check: Ensure the final pH remains above 7.0. If it drops below 6.5, the compound may slowly crystallize over hours.
Protocol B: Cyclodextrin Complexation (Best for In Vivo/Cell Culture)
This is the Gold Standard for benzoxaboroles (e.g., Tavaborole formulations). Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic fluorinated ring while leaving the hydrophilic boron exposed.
-
Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).
-
Dissolve your compound in a minimal volume of DMSO (e.g., 100x stock).
-
Add the DMSO stock slowly to the HP-β-CD solution with vigorous stirring.
-
Why this works: The cyclodextrin cavity sequesters the fluorinated aromatic ring, preventing aggregation, while the buffer maintains the ionization state.
Protocol C: The "Sugar Trick" (Expert Technique)
Benzoxaboroles bind reversibly to cis-diols (like sugars), forming a highly soluble complex.
-
Prepare a buffer containing 50-100 mM D-Mannitol or Sorbitol .
-
Add your compound.
-
Mechanism: The boron forms a cyclic ester with the sugar hydroxyls. This complex is significantly more soluble than the free benzoxaborole.
-
Warning: Ensure the boron-sugar complex does not interfere with your specific protein target (e.g., if your target is a carbohydrate-processing enzyme).
Module 4: Decision Matrix
Use this logic flow to select the correct solvent system for your experiment.
Figure 2: Formulation decision tree based on experimental constraints.
Summary Data Table
| Parameter | Unsubstituted Benzoxaborole | 4,5,6-Trifluoro-Benzoxaborole | Implication |
| pKa | ~7.3 | ~6.0 – 6.5 | Ionizes at lower pH; easier to dissolve in mild buffers. |
| LogP (Neutral) | ~0.8 | > 1.5 (Est.) | Neutral form is significantly more prone to precipitation. |
| Water Solubility | Moderate | Low (Neutral form) | Requires pH > pKa or Cyclodextrins. |
| Stability | High | High | Resistant to hydrolysis; stable in water.[2] |
References
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5247. Link
-
Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 3(1), 48-52. Link
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
-
Cielecka-Piontek, J., et al. (2020). Cyclodextrins as valuble tools for solubility enhancement of benzoxaboroles. [General Principle derived from: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability]. Link
Sources
optimizing yield of fluorinated benzoxaboroles in lithiation reactions
Subject: Optimizing Lithiation Yields & Preventing Benzyne Formation
Document ID: TSC-BZB-004 | Status: Active | Tier: Level 3 (Process Chemistry)[1]
Executive Summary: The "Fluorine Effect" in Lithiation
Synthesizing fluorinated benzoxaboroles (e.g., precursors to Tavaborole, Crisaborole) presents a unique thermodynamic trap. While the fluorine atom inductively acidifies the ring (facilitating deprotonation), it simultaneously destabilizes the ortho-lithiated intermediate.
The Core Failure Mode: Upon Lithium-Halogen exchange (or deprotonation), the lithiated species has a high propensity to eliminate Lithium Fluoride (LiF). This generates a highly reactive benzyne intermediate, which rapidly polymerizes or reacts non-selectively, leading to "tarry" mixtures and low yields.
Success Metric:
-
Batch Target: >75% yield (requires
C). -
Flow Target: >85% yield (allows
C).
Mechanism & Failure Pathways (Visualized)
Understanding the competition between the desired Borylation path and the fatal Benzyne path is critical.
Figure 1: The kinetic competition between electrophilic trapping (green path) and benzyne elimination (red path).
Critical Process Parameters (CPP)
A. Temperature Control
-
Batch: The internal reaction temperature must never exceed -70°C during the lithiation phase. The elimination of LiF is first-order with respect to temperature.[1]
-
Flow: Due to millisecond residence times, temperatures as high as -40°C are tolerated, but only if the electrophile (borate) is introduced immediately (see Protocol B).
B. The "In-Situ" Borate Trap (Barbier-Type)
Standard protocols call for generating the lithiated species then adding the electrophile. For fluorinated substrates, this allows too much time for benzyne formation.
-
Recommendation: Pre-mix the Aryl Bromide and Triisopropyl Borate (
). Add -BuLi to this mixture.[1][2] -
Why? The Lithium-Halogen exchange is kinetically faster than the reaction of
-BuLi with the bulky borate ester. The lithiated species is trapped immediately upon formation.
C. Protecting Group Selection
The hydroxyl group of the benzyl alcohol must be protected.
-
Standard: THP (Tetrahydropyranyl).[1] Robust, cleaved during the acidic workup that cyclizes the ring.
-
Alternative: MOM (Methoxymethyl).[1] Use if THP causes diastereomeric complications in analysis, though deprotection is harsher.
Validated Experimental Protocols
Protocol A: Optimized Batch Synthesis (Standard)
Best for: Initial scale-up (<10g) or when flow reactors are unavailable.[1]
-
Preparation: Dissolve THP-protected 2-bromo-5-fluorobenzyl alcohol (1.0 eq) and Triisopropyl borate (1.2 eq) in anhydrous THF/Toluene (1:1).
-
Note: Toluene helps solubilize the lithiated intermediate and acts as a heat sink.
-
-
Cryogenics: Cool the mixture to -78°C . Ensure internal probe verification.
-
Lithiation (The Critical Step): Add
-BuLi (1.1 eq, 2.5M in hexanes) dropwise down the side of the flask. -
Workup: Stir for 30 mins at -78°C. Allow to warm to 0°C. Quench with 6M HCl (induces deprotection and cyclization). Stir vigorously for 1 hour.
-
Isolation: Extract with EtOAc. The benzoxaborole is often amphoteric; adjust pH to ~4-5 for optimal extraction efficiency.[1]
Protocol B: Continuous Flow (High Yield Variant)
Best for: Process optimization, >10g scale, and minimizing impurities.
Figure 2: The "In-Situ" Flow setup. Co-feeding the substrate and electrophile minimizes the lifetime of the unstable anion.
-
Feed A: Substrate (0.5 M) +
(1.5 eq) in dry THF. -
Feed B:
-BuLi (1.2 eq) in Hexanes.[1] -
Conditions:
-
Temperature: -60°C (cooling bath).
-
Residence Time: 1.5 to 5 seconds.[1]
-
-
Advantage: Prevents "hot spots" and eliminates the time window for benzyne formation.[1] Yields typically improve by 10-15% over batch.[1]
Troubleshooting Guide (FAQ)
| Observation | Probable Cause | Corrective Action |
| Low Yield (<40%) + Tarry Residue | Benzyne Formation. The lithiated intermediate eliminated LiF before reacting with boron. | 1.[1] Lower temperature (-78°C strict).2. Switch to Protocol A (Pre-mix Borate).3. Increase stirring speed to ensure rapid heat dissipation. |
| Product is De-halogenated (Ar-H) | Wet Reagents. Protonation of the lithiated species by moisture in THF or Borate. | 1. Distill |
| Wurtz Coupling (Ar-Ar Dimer) | Localized Heating. High concentration of R-Li causing coupling during addition.[1] | 1. Dilute reaction mixture (0.1 M).2. Use a Toluene/THF cosolvent system to improve thermal mass.[1] |
| Incomplete Cyclization | Weak Acid Hydrolysis. The THP group or boronate ester did not fully hydrolyze. | 1. Increase HCl concentration (6M) during workup.2. Stir longer (2-4 hrs) at room temperature after quench. |
| Impurity: Butyl-addition | BuLi attacking Borate. | 1. This is the risk of Protocol A. Ensure the Aryl Bromide is reactive enough.2. If persistent, revert to sequential addition but cool to -90°C (liquid N2/Acetone). |
References
-
Discovery of Tavaborole (AN2690): Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis."[1][3] Journal of Medicinal Chemistry, 2006, 49(15), 4447–4450.[3] Link[1]
-
Flow Chemistry Optimization (Crisaborole): Sahu, C., et al. "Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation."[4] ACS Omega, 2020.[1] Link[1]
-
Benzoxaborole Reviews: Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry, 2009. Link[1]
-
Lithiation of Fluorobenzenes: Faigl, F., et al. "Lithiation of fluorinated benzenes and its dependence on solvent and temperature." Perkin Transactions 1, 2002.[1] Link
Sources
resolving hydrolysis issues with fluorinated boronic acid derivatives
Ticket ID: #F-B-HYD-001 Topic: Resolving Hydrolysis (Protodeboronation) in Fluorinated Boronic Acid Derivatives Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary
You are likely visiting this page because your Suzuki-Miyaura coupling failed, yielding the protonated arene (Ar-H) instead of the biaryl product, or your fluorinated boronic acid decomposed upon storage.
Fluorinated boronic acids—particularly polyfluorinated and 2,6-difluoro derivatives—are notoriously unstable. The electron-withdrawing nature of fluorine accelerates protodeboronation , a pathway where the C-B bond is cleaved by water or base. This guide provides the mechanistic root cause and three field-proven protocols to resolve this issue.
Module 1: The Mechanism of Failure
Why is my starting material disappearing?
The failure mode is rarely the coupling itself; it is the competition between the cross-coupling cycle and the hydrolytic cleavage of the C-B bond.
-
Electronic Destabilization: Fluorine is highly electronegative ($ \chi \approx 3.98 $). When substituted on the aryl ring, it pulls electron density away from the carbon attached to the boron.
-
The Boronate Trap: Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate anion ($ [Ar-B(OH)_3]^- $).
-
Facilitated Cleavage: In non-fluorinated aromatics, this anion is relatively stable. However, electron-withdrawing fluorines stabilize the transient aryl anion (or transition state) formed during C-B bond rupture, dramatically accelerating protodeboronation.
Visualizing the Pathway:
Figure 1: The Kinetic Competition. If $ k_{decomp} > k_{coupling} $, you isolate the hydrolysis product (Ar-H).
Module 2: Diagnostic Checklist
Before altering your synthesis, confirm the diagnosis.
| Observation | Diagnosis |
| NMR ( | Disappearance of B-OH protons; appearance of new Ar-H signal (often a triplet if 2,6-difluoro). |
| NMR ( | Shift in fluorine signals compared to pure starting material. |
| MS (LC/GC) | Mass corresponds to [M-B(OH) |
| Reaction Color | Formation of "Palladium Black" often accompanies decomposition as the catalytic cycle stalls. |
Module 3: Strategic Solutions
If you are experiencing protodeboronation, you must switch strategies. Do not simply "add more catalyst." Choose one of the following three workflows based on your constraints.
Strategy A: The "Slow Release" (MIDA Boronates)
Best for: Scale-up and storage stability.[1]
Concept: MIDA (N-methyliminodiacetic acid) boronates are sp
Protocol: Synthesis of MIDA Boronates
-
Reagents: 1.0 equiv Fluorinated Boronic Acid, 1.0-1.5 equiv MIDA, Solvent: Toluene/DMSO (10:1).
-
Setup: Equip flask with a Dean-Stark trap (to remove water).
-
Reflux: Heat to reflux for 2–16 hours.
-
Workup: Cool to RT. The MIDA boronate often precipitates. Filter and wash with Et
O. -
Coupling: Use standard Suzuki conditions; the water in the base solution (e.g., K
PO aq.) will trigger the slow release.
Strategy B: The "Stable Salt" (Potassium Trifluoroborates)
Best for: Ease of handling and purification.
Concept: Developed extensively by the Molander group, R-BF
Protocol: Conversion to R-BF
-
Dissolution: Dissolve fluorinated boronic acid (1 equiv) in minimal MeOH.
-
Addition: Add excess KHF
(3.0–4.0 equiv) dissolved in H O (approx 1:3 ratio with MeOH). -
Reaction: Stir vigorously at RT for 15–30 mins. A white precipitate usually forms.
-
Isolation: Remove MeOH via rotary evaporation. Filter the solid. Wash with cold acetone or Et
O to remove excess KHF . -
Coupling: Use conditions optimized for BF
K (often requires alcoholic solvents like EtOH or n-BuOH to facilitate solubility).
Strategy C: "Outrun the Decomposition" (Rapid Catalysis)
Best for: High-throughput screening (HTS) or when derivatization (A/B) is impossible.
Concept: If
Protocol: Rapid Injection
-
Catalyst: XPhos Pd G2 (1–2 mol%).[5]
-
Base: K
PO (0.5 M aqueous).[6][7] -
Solvent: THF.
-
Temperature: 40°C (Do not overheat; heat accelerates hydrolysis).
-
Time: Reaction is often complete in <30 minutes.
Module 4: Decision Matrix
Use this logic flow to select your protocol.
Figure 2: Troubleshooting Decision Matrix for unstable boronic acids.
Comparison of Methods
| Feature | Free Boronic Acid | MIDA Boronate (Strategy A) | K-Trifluoroborate (Strategy B) |
| Stability (Air/Moisture) | Poor (Days/Weeks) | Excellent (Years) | Excellent (Years) |
| Atom Economy | High | Low (Large ligand mass) | Moderate |
| Solubility | Organic Solvents | Organic Solvents | Polar Organic / Water |
| Chromatography | Streaks/Decomposes | Stable on Silica | Requires specialized reverse phase |
| Hydrolysis Rate | Fast (Uncontrolled) | Slow (Controlled Release) | Slow (Equilibrium Controlled) |
References
-
Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[8] Journal of the American Chemical Society.[9]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[6] Journal of the American Chemical Society.[9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
Technical Support Center: Advanced Strategies for Sterically Hindered Benzoxaborole Couplings
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura coupling of sterically encumbered 4,5,6-substituted benzoxaboroles. Substituents at these positions, particularly at the 4- and 6-positions flanking the boronic acid moiety, introduce significant steric hindrance that can impede key steps of the catalytic cycle, leading to low yields, reaction failure, and formation of undesirable side products.
This document provides a structured troubleshooting guide in a question-and-answer format, explaining the chemical principles behind each recommendation to empower you to rationally design and optimize your experiments.
Section 1: Understanding the Core Challenge: Steric Hindrance in the Catalytic Cycle
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, valued for its functional group tolerance and reliability.[1][2] However, its efficiency is highly dependent on the steric and electronic properties of the coupling partners. For 4,5,6-substituted benzoxaboroles, bulky groups adjacent to the C-B bond can dramatically slow or halt the catalytic cycle.
The two steps most profoundly affected by steric hindrance are Transmetalation and Reductive Elimination .
-
Transmetalation: The transfer of the aryl group from the benzoxaborole to the palladium center. Bulky substituents can prevent the boronate complex from approaching the palladium center effectively.
-
Reductive Elimination: The final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated. Severe steric clash between the coupling partners on the Pd(II) intermediate can raise the energy barrier for this crucial, product-forming step.[3]
The following diagram illustrates the catalytic cycle and highlights the sterically sensitive steps.
Caption: Suzuki-Miyaura cycle highlighting sterically sensitive steps.
Section 2: Troubleshooting Guide & FAQs
This section addresses common experimental failures in a question-and-answer format.
Issue 1: Low to No Product Yield with Starting Material Unconsumed
This scenario suggests that the catalytic cycle is stalled or proceeding at an impractically slow rate. The activation energy for one or more steps is too high under the current conditions.
Q: My standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) are failing for my 4,6-dimethylbenzoxaborole. What is the first thing I should change?
A: Your primary focus should be the catalyst system, specifically the ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[4] You must switch to a modern, bulky, and electron-rich phosphine ligand. These ligands promote the formation of highly active, low-coordinate Pd(0) species that are necessary to overcome the steric barriers of both oxidative addition and reductive elimination.[1]
Recommended Action: Screen a panel of Buchwald-type biaryl phosphine ligands. These are specifically designed for challenging couplings.
| Ligand Name | Structure Type | Key Advantage for Hindered Couplings | Catalyst Loading (mol %) |
| XPhos | Biaryl(dicyclohexyl)phosphine | Excellent general-purpose ligand for hindered substrates. Promotes fast oxidative addition. | 1 - 2 mol % |
| SPhos | Biaryl(dicyclohexyl)phosphine | Similar to XPhos, often successful when XPhos is not. Highly active for aryl chlorides. | 1 - 2 mol % |
| RuPhos | Biaryl(dicyclohexyl)phosphine | Particularly effective for heteroaryl couplings and can improve solubility. | 1 - 2 mol % |
| BI-DIME | Benzimidazolyl-phosphine | Developed specifically for extremely hindered biaryl syntheses, including those with ortho-isopropyl groups.[5][6] | 0.5 - 1.5 mol % |
| AntPhos | Anthracenyl-phosphine | Unique structure helps inhibit β-hydride elimination side reactions and is highly effective for sterically demanding aryl-alkyl couplings.[7] | 1 - 2 mol % |
Q: I've switched to an XPhos-based catalyst, but the reaction is still sluggish. What's my next step?
A: If a powerful ligand is not sufficient, the next critical parameters to evaluate are the base and solvent . The choice of base is not merely about pH; it plays a crucial role in the activation of the boronic acid for transmetalation. For hindered substrates, a stronger, non-nucleophilic base is often required.
Recommended Action: Switch from carbonate bases to phosphate or alkoxide bases and consider your solvent system carefully.
-
Base Selection: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are more effective than sodium carbonate (Na₂CO₃) for difficult couplings.[4] They facilitate the formation of the more nucleophilic boronate species required for the sterically hindered transmetalation step.
-
Solvent System: Aprotic polar solvents are generally preferred.
-
1,4-Dioxane or Tetrahydrofuran (THF) are excellent starting points.
-
For particularly challenging reactions, consider a solvent mixture like Toluene/Water or iPrOH/H₂O . The presence of water can sometimes accelerate the reaction, but an optimal balance is key to avoid reactant dilution or hydrolysis issues.[8]
-
Ensure all solvents are rigorously degassed to prevent catalyst deactivation via oxidation of the Pd(0) species.[4]
-
Caption: Troubleshooting flowchart for low-yield reactions.
Issue 2: Significant Side Product Formation (Homocoupling, Protodeboronation)
The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.
Q: I'm seeing a lot of homocoupling of my aryl halide partner and loss of my benzoxaborole starting material. What's causing this?
A: This points to two common problems: protodeboronation and issues with the transmetalation rate.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water or alcohol), replacing it with a C-H bond. This is a significant issue for many boronic acids and can be exacerbated by prolonged reaction times at high temperatures.[9]
-
Homocoupling (Glaser-type): If the transmetalation step is slow, the oxidative addition complex (R¹-Pd-X) can react with another molecule of itself or the boronic acid can homocouple, especially if oxygen is present.[4]
Recommended Actions:
-
Minimize Water: While biphasic systems can be effective, ensure you are not using an excessive amount of water. If using anhydrous conditions, ensure your base and solvents are dry.
-
Use Boronic Esters: Benzoxaboroles are already cyclic boronic esters, which generally exhibit improved stability over free boronic acids.[1] However, if protodeboronation is severe, ensure the integrity of your starting material.
-
Increase Reaction Concentration: More dilute conditions can sometimes favor side reactions. Try increasing the molarity of your reaction.
-
Thorough Degassing: Oxygen is a known culprit in promoting the homocoupling of boronic acids. Degas your reaction mixture thoroughly with argon or nitrogen for at least 30 minutes before adding the catalyst.
Section 3: Detailed Experimental Protocols
The following protocol provides a robust starting point for a challenging coupling involving a 4,5,6-substituted benzoxaborole.
Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling
This protocol is optimized for a 1 mmol scale reaction.
Reagents & Equipment:
-
Schlenk flask or microwave vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen) line
-
4,5,6-substituted benzoxaborole (1.0 mmol, 1.0 equiv)
-
Sterically hindered aryl halide (e.g., 2,6-disubstituted aryl bromide) (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.01 mmol, 1 mol % Pd)
-
Bulky phosphine ligand (e.g., XPhos) (0.022 mmol, 2.2 mol %)
-
Base (e.g., K₃PO₄, powdered and dried) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane) (5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the 4,5,6-substituted benzoxaborole (1.0 equiv), the aryl halide (1.2 equiv), and the powdered K₃PO₄ (2.0 equiv).
-
Catalyst Preparation (in a separate vial): In a small vial, briefly mix the Pd₂(dba)₃ (1 mol % Pd) and the XPhos ligand (2.2 mol %) in a small amount of the reaction solvent (~0.5 mL).
-
Reaction Assembly: Add the anhydrous, degassed 1,4-dioxane (5 mL) to the Schlenk flask containing the substrates and base. Stir for 2 minutes.
-
Catalyst Addition: Using a syringe, transfer the catalyst mixture into the reaction flask.
-
Heating & Monitoring: Seal the flask and place it in a preheated oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reaction times can be long (12-24 hours).[4][10]
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Vertex AI Search. (n.d.). Current time information in Denbighshire, GB. Retrieved February 25, 2026.
- Saito, S., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Google Vertex AI Search.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77, 3700-3703.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
- Various Authors. (n.d.). Cross-Coupling Reactions Guide.
- Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry.
- Various Authors. (2023). 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of Medicinal Chemistry.
- Various Authors. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Various Authors. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
- Various Authors. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Zhao, Q., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Various Authors. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
- Various Authors. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM Institut Kimia Malaysia.
- Fiveable. (2025). Palladium-catalyzed cross-coupling reactions.
- Various Authors. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Various Authors. (n.d.). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. PMC.
- Various Authors. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Publications.
- Various Authors. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Various Authors. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF. ResearchGate.
- Various Authors. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate.
- Various Authors. (2025). Influence of the Substituents on the Structure and Properties of Benzoxaboroles | Request PDF. ResearchGate.
- Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
- Various Authors. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. PMC.
- Various Authors. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Various Authors. (n.d.). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. PMC.
- Various Authors. (2025). Practical Synthesis and Applications of Benzoboroxoles | Request PDF. ResearchGate.
- Various Authors. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Various Authors. (2025). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate.
- Various Authors. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- Various Authors. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- Various Authors. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Dąbrowska, A. M., Adamczyk-Woźniak, A., & Madura, I. D. (2022). Effect of substituents in novel bioactive tavaborole derivatives on the intermolecular interaction hierarchy. RSC Publishing.
- Various Authors. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents.
- Benchchem. (n.d.). Optimizing coupling reagents for sterically hindered Boc-L-proline.
- Various Authors. (n.d.). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC.
- Various Authors. (n.d.). Optimization of the reaction conditions a | Download Table. ResearchGate.
- Enamine. (n.d.). Benzoxaboroles for Drug Design.
- Various Authors. (2025). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF. ResearchGate.
- Various Authors. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing).
- Various Authors. (n.d.). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. PMC.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Maiti, D., & Buchwald, S. L. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. MIT Open Access Articles.
- Chaumeil, H., Signorella, S., & Le Drian, C. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Scilit.
- Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
Sources
- 1. jmcct.com [jmcct.com]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of Benzoxaborole Synthesis
A Senior Application Scientist's Guide to Minimizing Side Reactions and Ensuring Process Integrity
Welcome to the Technical Support Center for Benzoxaborole Synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of benzoxaborole-based active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to anticipate, diagnose, and resolve common challenges in your process chemistry.
The unique reactivity of the benzoxaborole scaffold, while a source of its therapeutic potential, also presents specific hurdles during large-scale synthesis.[1][2] This guide is structured to address these challenges head-on, providing a trustworthy and authoritative resource for your process development and manufacturing campaigns.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the scale-up of benzoxaborole synthesis.
Q1: What are the most critical parameters to control during the scale-up of a benzoxaborole synthesis?
A: In scaling up benzoxaborole synthesis, precise control over several parameters is crucial to maintain yield, purity, and safety. Key considerations include:
-
Temperature Control: Many reactions in benzoxaborole synthesis are exothermic. Poor temperature control can lead to the formation of thermal degradation products and other impurities. It is essential to have a robust cooling system and to understand the thermal profile of each reaction step.
-
Reagent Stoichiometry and Addition Rate: Inconsistent stoichiometry or rapid addition of reagents can lead to localized "hot spots" and an increase in side reactions. A controlled addition rate is vital, especially for reactive intermediates.
-
Mixing Efficiency: As the scale increases, ensuring homogenous mixing becomes more challenging. Inefficient mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.
-
Water Content: Boronic acids can undergo dehydration to form boroxines (cyclic trimers).[3] While this is a reversible process, the presence of water can influence the reactivity and solubility of the boronic acid starting materials. Careful control of water content in solvents and reagents is necessary.
-
Inert Atmosphere: Many organometallic catalysts used in the synthesis of benzoxaborole precursors, such as those for Suzuki-Miyaura couplings, are sensitive to oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation and the formation of oxidative side products.
Q2: Are there specific synthetic routes for benzoxaboroles that are more amenable to scale-up?
A: Yes, the choice of synthetic strategy can significantly impact the scalability of a benzoxaborole synthesis. Routes that avoid problematic reagents or challenging reaction conditions are generally preferred. For instance, some traditional methods may involve nitration steps that can be difficult and hazardous to scale up.[4]
Modern approaches that are often more scalable include:
-
Continuous Flow Hydrogenation: This technique offers better control over reaction parameters (temperature, pressure, mixing) and can be safer for handling energetic reactions like nitro reductions.[4]
-
Palladium-Catalyzed Borylation Reactions (e.g., Miyaura Borylation): These methods allow for the direct installation of the boronic acid functionality onto the aromatic ring, often under milder conditions than traditional methods.[5]
-
Use of Protecting Groups: For complex benzoxaboroles, the use of protecting groups for the benzoxaborole moiety can allow for a wider range of chemical transformations on other parts of the molecule without affecting the core structure.[6]
Q3: What are the primary stability concerns for benzoxaboroles and their intermediates?
A: The main stability concerns revolve around the boronic acid functionality:
-
Oxidative Deboronation: The carbon-boron bond can be susceptible to cleavage by reactive oxygen species, leading to the formation of a phenol and boric acid.[2] This is a significant degradation pathway to monitor.
-
Protodeboronation: This is the acid or base-catalyzed cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This side reaction is more prevalent with electron-deficient or sterically hindered boronic acids.[2]
-
Formation of Boroxines: As mentioned, boronic acids can reversibly form cyclic trimers called boroxines through the loss of water.[3] This can affect the solubility and reactivity of the starting material. The equilibrium between the boronic acid and the boroxine is influenced by the solvent, temperature, and water content.
Troubleshooting Guide: Side Reactions and Impurity Formation
This section provides a detailed, question-and-answer guide to specific problems you may encounter during the scale-up of your benzoxaborole synthesis.
Issue 1: Incomplete Cyclization to the Benzoxaborole Ring
Q: My reaction to form the benzoxaborole ring from an ortho-functionalized phenylboronic acid is stalling, resulting in low yields. What are the likely causes and how can I improve the conversion?
A: Incomplete cyclization is a common hurdle and can often be attributed to several factors. The cyclization to form the benzoxaborole ring is a dehydration reaction that can be influenced by reaction conditions and the nature of the starting material.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Inefficient Water Removal | The cyclization is a dehydration process. On a larger scale, azeotropic removal of water using a Dean-Stark trap with a suitable solvent (e.g., toluene) is highly effective. Ensure the solvent is rigorously dried before use. |
| Suboptimal Temperature | The reaction may require a higher temperature to drive the equilibrium towards the cyclized product. Carefully increase the reaction temperature while monitoring for any signs of decomposition. |
| Reversibility of the Reaction | The formation of the benzoxaborole ring can be reversible, especially in the presence of water.[7] In addition to efficient water removal, consider using a dehydrating agent if compatible with your substrate. |
| Steric Hindrance | Bulky substituents near the reacting groups can slow down the cyclization. In such cases, a higher reaction temperature or a more effective catalyst may be required. |
Issue 2: Formation of Boroxine Trimers
Q: I'm observing a significant amount of a higher molecular weight impurity that I suspect is the boroxine trimer of my boronic acid starting material. How does this affect the reaction, and how can I control its formation?
A: The formation of boroxines, the cyclic trimers of boronic acids, is a common phenomenon, especially under anhydrous conditions.[3] While the formation is reversible, it can impact your process.
Causality and Mitigation Strategy:
-
Mechanism of Formation: Three molecules of a boronic acid can condense with the elimination of three molecules of water to form a six-membered ring with alternating boron and oxygen atoms. This is an equilibrium process.[3]
-
Impact on the Reaction: The formation of boroxines can alter the solubility of the starting material and may affect its reactivity in subsequent steps. In some cases, the boroxine may be less reactive than the corresponding boronic acid.
-
Control Measures:
-
Controlled Water Content: The equilibrium can be shifted back towards the boronic acid by the presence of a controlled amount of water in the reaction mixture. However, this must be balanced against the water sensitivity of other reaction steps.
-
Use of Boronic Esters: Protecting the boronic acid as an ester (e.g., a pinacol ester) can prevent boroxine formation. The ester can then be hydrolyzed at a later stage.
-
Reaction Conditions: The equilibrium is also influenced by temperature and solvent. Experimenting with different solvents may help to minimize boroxine formation.
-
Issue 3: Deboronation Side Reactions
Q: During my synthesis, I'm seeing a significant amount of a byproduct that lacks the boronic acid group. What is causing this deboronation, and how can I prevent it?
A: Deboronation, the cleavage of the carbon-boron bond, is a critical side reaction to control in benzoxaborole synthesis. It can occur through two main pathways: oxidative deboronation and protodeboronation.[2]
Troubleshooting Deboronation Pathways:
| Pathway | Mechanism | Prevention Strategies |
| Oxidative Deboronation | This pathway involves the reaction of the carbon-boron bond with reactive oxygen species, leading to the formation of a phenol.[2] | - Rigorous Degassing: Ensure that all solvents and the reaction headspace are thoroughly deoxygenated by sparging with an inert gas (nitrogen or argon).- Use of Antioxidants: In some cases, the addition of a small amount of a radical scavenger may be beneficial, provided it does not interfere with the desired reaction. |
| Protodeboronation | This involves the replacement of the boronic acid group with a hydrogen atom, and it can be catalyzed by either acid or base.[2] | - pH Control: Carefully control the pH of the reaction mixture. Avoid strongly acidic or basic conditions if your substrate is prone to protodeboronation.- Buffer Systems: The use of a suitable buffer system can help to maintain the pH in the desired range.- Temperature Management: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature can help to minimize this side reaction. |
Issue 4: Impurities from Suzuki-Miyaura Coupling
Q: I am using a Suzuki-Miyaura coupling to prepare a key intermediate for my benzoxaborole synthesis, but I am struggling with homocoupling of the boronic acid and residual palladium in the product. How can I address these issues on a larger scale?
A: The Suzuki-Miyaura coupling is a powerful tool, but it can present challenges during scale-up, particularly with respect to homocoupling and palladium removal.[4][8]
Addressing Suzuki-Miyaura Side Reactions:
-
Homocoupling of the Boronic Acid: This side reaction, where two molecules of the boronic acid couple with each other, is often promoted by the presence of oxygen.[9]
-
Mitigation:
-
Thorough Degassing: As with oxidative deboronation, rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.
-
Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), which require in-situ reduction that can consume some of the boronic acid and lead to homocoupling.[8]
-
Controlled Stoichiometry: Using a slight excess of the boronic acid can sometimes help to drive the desired cross-coupling reaction to completion and minimize the relative amount of homocoupling product.
-
-
-
Residual Palladium: The removal of residual palladium to meet the stringent limits for APIs (often in the low ppm range) is a critical step.[6][10]
-
Purification Strategies:
-
Crystallization: This is often the most effective and scalable method for removing residual palladium. The choice of crystallization solvent is critical.
-
Activated Carbon Treatment: Slurrying the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium.
-
Metal Scavengers: A variety of solid-supported scavengers with functional groups that chelate palladium (e.g., thiol-functionalized silica) are commercially available and can be very effective.[1] These are typically used in a "catch and release" mode, where the product solution is passed through a bed of the scavenger.
-
Filtration through Celite: For heterogeneous palladium catalysts (e.g., Pd/C), filtration through a pad of Celite is a standard and effective removal method.[1]
-
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental workflows relevant to the synthesis and purification of benzoxaboroles.
Protocol 1: General Procedure for Benzoxaborole Ring Formation via Azeotropic Dehydration
This protocol describes a general method for the cyclization of an ortho-functionalized phenylboronic acid to the corresponding benzoxaborole.
-
Reactor Setup: To a reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark trap with a reflux condenser, add the ortho-functionalized phenylboronic acid (1.0 eq).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal (e.g., toluene, approximately 10-20 volumes relative to the starting material).
-
Heating and Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC, or ¹H NMR) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by crystallization from an appropriate solvent system.
Protocol 2: Palladium Removal using a Thiol-Functionalized Silica Scavenger
This protocol outlines a general procedure for the removal of residual palladium from a solution of a benzoxaborole intermediate.
-
Preparation of the Product Solution: Dissolve the crude product containing residual palladium in a suitable organic solvent in which the product is highly soluble.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. The amount of scavenger to be used should be based on the manufacturer's recommendations and the estimated amount of residual palladium (typically a 5-10 fold molar excess of scavenging groups to palladium).
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2-24 hours. The optimal time and temperature should be determined experimentally.
-
Monitoring: Monitor the palladium content of the solution over time using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Filtration: Once the palladium level is within the desired specification, remove the scavenger by filtration.
-
Product Isolation: The palladium-free product can be isolated by removing the solvent under reduced pressure.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Benzoxaborole Synthesis
Caption: A logical workflow for diagnosing and addressing low yields in benzoxaborole synthesis.
Diagram 2: Key Side Reactions in Benzoxaborole Synthesis
Caption: An overview of common side reactions that can occur during benzoxaborole synthesis.
References
-
D. M. T. Chan, K. L. Monaco, R.-P. Wang, M. P. Winters, Tetrahedron Lett.1998 , 39, 2933–2936. [Link]
-
A. S. Otaiwi, A. H. Mirghani, H. E. Bostancı, A. Coskun, H. Tahtaci, S. Uysal, RSC Adv., 2024 , 14, 16069-16082. [Link]
-
J. J. Topczewski, H. Cheek, J. M. Gruber, B. M. Marsh, D. J. Valco, Org. Process Res. Dev.2025 , 29, 136-143. [Link]
-
J. W. Tomsho, S. J. Benkovic, J. Org. Chem.2012 , 77, 10434-10443. [Link]
-
S. K. M. N. Uddin, H. Ito, Molecules2021 , 26, 558. [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
-
T. D. Sheppard, Org. Process Res. Dev.2018 , 22, 741-746. [Link]
-
N. Miyaura, A. Suzuki, Chem. Rev.1995 , 95, 2457-2483. [Link]
-
C. T. Liu, J. W. Tomsho, S. J. Benkovic, Bioorg. Med. Chem.2014 , 22, 4462-4473. [Link]
-
M. A. P. Martins, C. P. Frizzo, D. N. Moreira, L. Buriol, P. M. Machado, Chem. Rev.2009 , 109, 4140-4182. [Link]
-
J. P. Miller, J. C. C. Atherton, J. Org. Chem.2007 , 72, 7069-7072. [Link]
-
V. S. P. R. Lingam, G. S. Kumar, K. R. Prasad, Org. Process Res. Dev.2011 , 15, 663-665. [Link]
-
D. G. Hall, Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed.; Wiley-VCH: Weinheim, Germany, 2011. [Link]
-
A. N. Cammidge, V. H. M. Goddard, H. M. H. G. Al-Ayed, Org. Lett.2006 , 8, 4075-4078. [Link]
-
S. Das, S. Chand, S. L. H. Langer, Org. Process Res. Dev.2010 , 14, 439-444. [Link]
-
M. A. Estiarte, D. G. Hall, J. Org. Chem.2017 , 82, 8441-8449. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
- 7. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. arborassays.com [arborassays.com]
Validation & Comparative
A Senior Scientist's Guide to the 19F NMR Characterization of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Introduction: The Unique Value of a Fluorinated Benzoxaborole
In the landscape of modern drug discovery, benzoxaboroles represent a class of heterocyclic compounds with significant therapeutic potential. The introduction of fluorine atoms into these scaffolds, as in 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, can profoundly influence key pharmaceutical properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, precise and unambiguous structural characterization is not merely a procedural step but a foundational requirement for advancing these molecules through the development pipeline.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) strategies for the characterization of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, with a specific focus on the application of ¹⁹F NMR. As we will explore, the unique nuclear properties of the fluorine-19 isotope make it an exceptionally powerful tool for researchers, scientists, and drug development professionals.[3][4]
The Strategic Advantage of ¹⁹F NMR Spectroscopy
For any fluorinated molecule, ¹⁹F NMR is not just an alternative to proton (¹H) or carbon (¹³C) NMR; it is a superior analytical method for several compelling reasons:
-
Exceptional Sensitivity and Abundance: The ¹⁹F nucleus has a spin of ½ and constitutes 100% of naturally occurring fluorine.[5] Its gyromagnetic ratio is high, resulting in a sensitivity that is 83% of that of a proton, ensuring strong signals from small sample quantities.[6][7]
-
Vast Chemical Shift Dispersion: The chemical shift range for ¹⁹F NMR spans over 800 ppm, far exceeding the ~14 ppm range for ¹H NMR.[5][8] This vast dispersion dramatically reduces the probability of signal overlap, even in complex molecules, allowing for clear resolution of each unique fluorine environment.
-
Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[1][8] Subtle changes in molecular conformation, intermolecular interactions, or binding events to a biological target can induce significant and easily detectable changes in the ¹⁹F spectrum, making it an invaluable tool for fragment-based drug discovery (FBDD) and binding assays.[3][9]
-
Zero Background Interference: Fluorine is virtually absent in biological systems.[6][10] This means that when analyzing a fluorinated drug candidate in a biological matrix or performing a protein-ligand binding experiment, there are no background signals to complicate the spectrum. The only signals observed belong to the compound of interest.[3]
Comparative Analysis of ¹⁹F NMR Experimental Setups
The quality and utility of the data derived from a ¹⁹F NMR experiment are directly dependent on the chosen acquisition parameters. Here, we compare the most critical experimental choices for characterizing 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.
Comparison 1: 1D ¹⁹F Acquisition - The Power of Decoupling
A primary decision in 1D ¹⁹F NMR is whether to acquire the spectrum with or without proton decoupling. The choice impacts spectral simplicity and the nature of the structural information obtained.
| Experimental Method | Description | Advantages for this Molecule | Disadvantages |
| Standard (Coupled) ¹⁹F Spectrum | The spectrum is acquired without perturbing the hydrogen nuclei. All spin-spin couplings between fluorine and hydrogen (J(H-F)) are visible. | Provides maximum structural detail, revealing through-bond connectivity between specific fluorine and hydrogen atoms. For example, coupling from the F6 nucleus to the adjacent CH₂ protons at position 3 could be observed.[5] | Spectra can be highly complex and difficult to interpret due to overlapping multiplets. Lower signal-to-noise ratio as the signal intensity is split across multiple lines. |
| Proton-Decoupled ¹⁹F{¹H} Spectrum | The sample is irradiated at proton frequencies while the fluorine signals are observed. This removes all J(H-F) coupling interactions.[11][12] | Drastically simplifies the spectrum, collapsing complex multiplets into singlets or patterns reflecting only F-F coupling. This significantly increases the signal-to-noise ratio and makes it easy to identify the three distinct fluorine environments. A positive Nuclear Overhauser Effect (NOE) can further enhance signal intensity.[11] | Information about direct H-F connectivity is lost.[13] |
Senior Scientist's Recommendation: For initial characterization, purity assessment, and routine analysis, the proton-decoupled ¹⁹F{¹H} experiment is the method of choice . Its superior simplicity and sensitivity allow for rapid and unambiguous confirmation of the number of distinct fluorine atoms. The coupled spectrum should be considered a secondary experiment to confirm specific H-F coupling assignments if needed.
Data Interpretation: A Predictive Case Study
Let's apply these principles to our target molecule, 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. The structure contains three distinct aromatic fluorine atoms at positions 4, 5, and 6.
Based on established principles of spin-spin coupling, we can predict the multiplicity of each signal in both coupled and decoupled spectra. Key interactions include ortho ³J(F-F) coupling (typically large) and potential long-range ⁴J(H-F) coupling.
Predicted ¹⁹F NMR Signals
| Fluorine Position | Expected Multiplicity (Proton-Coupled) | Expected Multiplicity (Proton-Decoupled ¹⁹F{¹H}) | Rationale for Splitting |
| F4 | Doublet of doublets (dd) | Doublet (d) | Coupled to F5 (³J(F-F)). Potential small coupling to H7. Decoupling removes H7 coupling. |
| F5 | Triplet of doublets (td) or ddt | Triplet (t) or Doublet of doublets (dd) | Coupled to F4 (³J(F-F)) and F6 (³J(F-F)). Decoupling simplifies the pattern to reflect only F-F coupling. |
| F6 | Doublet of triplets (dt) or ddd | Doublet (d) | Coupled to F5 (³J(F-F)) and the two H3 protons (⁴J(H-F)). Decoupling removes H3 coupling. |
This predictive analysis demonstrates how a simple proton-decoupled spectrum can quickly confirm the trifluoro-substitution pattern by revealing a doublet, a triplet (or dd), and another doublet, integrating to 1F each.
Diagram: J-Coupling Pathways
The following diagram illustrates the key through-bond interactions that determine the spectral multiplicity.
Caption: Key J-coupling interactions in the target molecule.
Advanced Methods: A Comparison of 1D vs. 2D NMR
While 1D NMR is excellent for initial assessment, complex structural problems require more advanced techniques. Two-dimensional (2D) NMR experiments provide an unparalleled level of detail by correlating nuclear spins through bonds.
| Technique | Information Provided | When to Use |
| 1D ¹⁹F{¹H} NMR | Number of unique fluorine environments and their F-F coupling patterns. | Always start here. For purity checks, screening, and initial structural confirmation. |
| 2D ¹H-¹⁹F HETCOR | Shows direct through-bond correlations between hydrogen and fluorine nuclei. | For unambiguously assigning fluorine signals. For example, it would definitively show a correlation between the F6 signal and the H3 (CH₂) signal, confirming the F6 position.[14] |
| 2D ¹⁹F-¹³C HMBC | Shows long-range (2-3 bond) correlations between fluorine and carbon atoms. | For complete structural elucidation and assignment of all carbon signals in the fluorinated ring.[14][15] |
Workflow: Selecting the Right NMR Experiment
The choice of experiment should be guided by the specific question being asked.
Caption: Decision workflow for NMR characterization.
Standard Operating Protocol: ¹⁹F{¹H} NMR Acquisition
This protocol outlines the essential steps for acquiring a high-quality, quantitative proton-decoupled ¹⁹F NMR spectrum.
1. Sample Preparation: a. Accurately weigh ~5-10 mg of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube. c. If quantification is required, add a known amount of an internal standard. Trifluoroacetic acid (TFA) or 3,5-Bis(trifluoromethyl)benzoic acid are suitable choices.[16]
2. Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Tune and match the NMR probe for the ¹⁹F frequency to ensure maximum sensitivity.[17] d. Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
3. Acquisition Parameters: a. Experiment: Select a standard proton-decoupled single-pulse experiment (e.g., zgig on Bruker systems). b. Spectral Width (SW): Set a wide spectral width of at least 250 ppm to ensure all fluorine signals are captured. For aromatic fluorines, the signals are expected between -100 and -180 ppm relative to CFCl₃. c. Transmitter Offset (O1): Center the spectral width on the expected region of interest (e.g., -140 ppm). d. Pulse Angle: Use a 90° pulse for maximum signal intensity.[16] e. Relaxation Delay (D1): Set a delay of at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation for accurate integration. A delay of 20 seconds is often a safe starting point for quantitative work.[16] f. Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 64) to achieve an adequate signal-to-noise ratio.
4. Data Processing: a. Apply an exponential multiplication (line broadening) of 0.3 - 0.5 Hz to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum to achieve a flat baseline. d. Calibrate the chemical shift axis by referencing the internal standard or using the solvent's residual signal via unified referencing scales. e. Integrate the signals to determine the relative ratios of the different fluorine environments.
Conclusion
For the structural characterization of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, ¹⁹F NMR spectroscopy is an indispensable technique. A simple proton-decoupled 1D experiment provides a rapid and clear fingerprint of the molecule, confirming the presence of the three distinct fluorine nuclei with high sensitivity and resolution. When deeper structural insights are required for unambiguous assignment, 2D correlation experiments like ¹H-¹⁹F HETCOR offer definitive connectivity data. By leveraging the appropriate ¹⁹F NMR experiments as outlined in this guide, researchers can confidently verify the structure, assess the purity, and probe the interactions of this promising fluorinated compound, thereby accelerating its journey in the drug development process.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. Available at: [Link]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Center for Biotechnology Information. Available at: [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. Available at: [Link]
-
Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link]
-
19F NMR Reference Standards Guide. Scribd. Available at: [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. Available at: [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Available at: [Link]
-
Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]
-
11 - 19F-NMR Spectroscopy - Basic. Scribd. Available at: [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. National Center for Biotechnology Information. Available at: [Link]
-
Fluorine NMR. University of California, San Diego. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. Available at: [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]
-
Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ. National Center for Biotechnology Information. Available at: [Link]
-
1H with 19F Decoupling. University of Ottawa NMR Facility Blog. Available at: [Link]
-
19Flourine NMR. NMR Service. Available at: [Link]
-
13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. CASC4DE. Available at: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Center for Biotechnology Information. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link]
-
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
BSc Chemistry. University of Delhi. Available at: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. Available at: [Link]
-
6-Fluorobenzo[c][9][14]oxaborol-1(3H)-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
5-AMINO-1,3-DIHYDRO-2,1-BENZOXABOROL-1-OL. precisionFDA. Available at: [Link]
Sources
- 1. biophysics.org [biophysics.org]
- 2. researchgate.net [researchgate.net]
- 3. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 13. University of Ottawa NMR Facility Blog: 1H with 19F Decoupling [u-of-o-nmr-facility.blogspot.com]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Interpreting ¹¹B NMR Shifts: Benzoxaboroles vs. Boronic Acids
Welcome to a detailed comparative analysis of the ¹¹B Nuclear Magnetic Resonance (NMR) characteristics of two pivotal classes of organoboron compounds: boronic acids and their cyclic counterparts, benzoxaboroles. For drug development professionals and researchers in medicinal and materials chemistry, understanding the nuances of boron's chemical environment is paramount. ¹¹B NMR spectroscopy stands out as the most direct and informative technique for this purpose, providing a clear window into the coordination state and electronic environment of the boron nucleus.
This guide moves beyond a simple recitation of chemical shift values. We will explore the fundamental principles governing these shifts, explain the causality behind experimental observations, and provide actionable protocols for obtaining high-quality, interpretable data. The core distinction between these two families of compounds lies in the hybridization state of the boron atom, a feature exquisitely reported by its ¹¹B NMR chemical shift.
The Decisive Factor: Boron Hybridization and Coordination
The ¹¹B nucleus (I = 3/2) is highly sensitive to its local environment, and its chemical shift (δ) spans a wide range of over 200 ppm.[1] The single most important factor determining this shift is the coordination number and, consequently, the hybridization of the boron atom.[2][3]
-
Trigonal Planar (sp² Hybridized) Boron: This three-coordinate state is characterized by an empty p-orbital. The boron nucleus is relatively deshielded and thus resonates at a low field (higher ppm values) . This is the native state for most simple boronic acids.
-
Tetrahedral (sp³ Hybridized) Boron: When boron accepts a lone pair from a Lewis base (such as a solvent, hydroxide, or an internal ligand), it becomes four-coordinate. This sp³ hybridized state is significantly more shielded, resulting in a characteristic upfield shift to a higher field (lower ppm values) .[3][4]
This fundamental dichotomy is the key to differentiating benzoxaboroles from acyclic boronic acids.
¹¹B NMR Profile of Aryl Boronic Acids
Aryl boronic acids, R-B(OH)₂, are foundational building blocks in organic synthesis and sensor technology. In non-coordinating solvents and under neutral or acidic conditions, the boron atom exists predominantly in its trigonal planar, sp² hybridized state.
-
Typical Chemical Shift: The ¹¹B NMR spectrum of a typical aryl boronic acid displays a single, often broad, resonance in the range of δ 27–33 ppm .[5][6]
-
Equilibrium with Boroxines: In concentrated solutions or upon dehydration, three molecules of a boronic acid can condense to form a six-membered cyclic anhydride known as a boroxine, (RBO)₃. These species are also trigonal at each boron center and resonate in a similar, slightly downfield region, typically around δ 30–33 ppm .[5][6] This equilibrium can sometimes lead to signal broadening.
-
Response to pH and Lewis Bases: The Lewis acidic sp² boron readily interacts with Lewis bases. Upon increasing the pH of an aqueous solution, the boronic acid accepts a hydroxide ion to form a tetrahedral boronate species, R-B(OH)₃⁻. This change in coordination from trigonal to tetrahedral induces a dramatic upfield shift in the ¹¹B NMR signal to approximately δ 3–9 ppm .[4][7] This pH-dependent shift is a hallmark of boronic acids and is instrumental in studying their pKa and binding interactions with diols.[4][7]
Figure 2. Benzoxaborole structure and its reaction with Lewis bases.
Direct Comparison: At a Glance
The most reliable way to distinguish these compounds is to recognize that the cyclic structure of a benzoxaborole forces a degree of tetrahedral character, resulting in a significantly more shielded boron nucleus compared to the predominantly trigonal nature of a simple boronic acid.
| Feature | Aryl Boronic Acid | Benzoxaborole |
| Boron Hybridization (Neutral) | Predominantly sp² (Trigonal) [2][3] | Significant sp³ character (Tetrahedral-like) [4] |
| Typical ¹¹B NMR Shift (Neutral) | δ 27–33 ppm [5][6] | δ 15–25 ppm |
| Structure | Acyclic R-B(OH)₂ | Bicyclic, intramolecular B-O coordination |
| Shift upon Base/Diol Addition | Large upfield shift (Δδ ≈ 20-25 ppm) [4] | Moderate upfield shift (Δδ ≈ 5-10 ppm) |
| Key Differentiator | Low-field signal indicative of pure sp² boron | Mid-field signal indicative of partial sp³ character |
Experimental Protocol: Acquiring High-Fidelity ¹¹B NMR Spectra
The quality of your ¹¹B NMR data is foundational to its correct interpretation. As ¹¹B is a quadrupolar nucleus, its signals are often broad, making careful experimental setup crucial.
1. Sample Preparation:
-
Concentration: Ensure an adequate concentration of your analyte. A starting point of ~4 mg in 0.6-0.7 mL of deuterated solvent is recommended for achieving a good signal-to-noise ratio in a reasonable time. [4]* Solvent: Choose a deuterated solvent in which your compound is fully soluble. For studies involving pH or ligand binding, buffered aqueous solutions (e.g., D₂O with phosphate buffer) are common.
-
NMR Tubes: CRITICAL: Standard borosilicate glass NMR tubes must be avoided. They produce a very broad, large background signal from the boron in the glass that can obscure the signal from your sample. Always use quartz NMR tubes for ¹¹B NMR spectroscopy. [4] 2. Spectrometer Setup and Acquisition:
-
Reference: The universally accepted primary reference for ¹¹B NMR is neat trimethoxyborane-diethyl ether complex (BF₃·OEt₂), defined as δ 0.0 ppm. [6][8]* Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹¹B frequency (~128.4 MHz on a 400 MHz spectrometer) and matched for efficient signal transmission.
-
Temperature: Maintain a constant, controlled temperature, as chemical equilibria can be temperature-dependent.
-
Pulse Sequence: A simple pulse-acquire sequence with ¹H decoupling is typically sufficient for routine solution-state spectra. For solid-state analysis, a Hahn-echo sequence is often used to overcome probe ringing. [8]* Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., -50 to 100 ppm) to ensure all possible signals are captured.
-
Acquisition Time: A relatively short acquisition time (e.g., 0.1-0.2 s) is usually adequate due to the fast relaxation of the quadrupolar ¹¹B nucleus.
-
Relaxation Delay: A short relaxation delay (e.g., 0.1 s) is also permissible.
-
Number of Scans: To achieve a good signal-to-noise ratio for broad signals, a larger number of scans (e.g., 1024 to 4096) is often necessary. [4] 3. Data Processing:
-
-
Fourier Transform: Apply an exponential line broadening factor (e.g., 10-50 Hz) before Fourier transformation to improve the signal-to-noise ratio of broad peaks.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a polynomial baseline correction to ensure accurate peak integration and chemical shift determination.
Sources
- 1. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR - Oreate AI Blog [oreateai.com]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the X-ray Crystal Structure Analysis of Fluorinated Benzoxaboroles
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a drug interacts with its target, its solubility, and its solid-state properties. Benzoxaboroles are a class of organoboron compounds that have garnered significant interest, leading to FDA-approved drugs like the antifungal tavaborole (Kerydin®) and the anti-inflammatory crisaborole (Eucrisa®)[1][2].
A common strategy in modern drug design is the introduction of fluorine atoms to modulate a molecule's physicochemical and biological properties[3]. This guide provides an in-depth comparison of the X-ray crystal structures of fluorinated and non-fluorinated benzoxaboroles, offering field-proven insights into the profound impact of this "little atom that could"[3]. We will move beyond a simple recitation of data to explain the causality behind the observed structural changes, grounded in authoritative crystallographic studies.
The Influence of Fluorine: More Than Just an Isostere
While fluorine is often considered a bioisostere of a hydrogen atom or a hydroxyl group, its unique electronic properties—high electronegativity, low polarizability, and ability to participate in weak non-covalent interactions—can lead to dramatic changes in crystal packing and molecular conformation[4][5]. In the context of benzoxaboroles, fluorination, particularly on the benzene ring, serves to enhance potency and improve properties like nail penetration for topical drugs such as tavaborole[6]. Understanding how this single atomic substitution alters the supramolecular architecture is crucial for rational drug design.
This guide will focus on a direct comparison between 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, the active ingredient in tavaborole, and its non-fluorinated parent compound, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole[7].
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is designed to yield a single crystal of sufficient quality and to collect high-resolution diffraction data that allows for the unambiguous determination of atomic positions.
Caption: General workflow for X-ray crystallographic analysis.
Comparative Crystallographic Data: Fluorinated vs. Non-Fluorinated Benzoxaborole
The most direct way to assess the impact of fluorination is to compare the crystallographic parameters of a fluorinated benzoxaborole with its direct non-fluorinated counterpart. The data below is synthesized from a detailed comparative study by Laurencin et al. on 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (tavaborole) and its parent compound[7].
| Parameter | 1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole) |
| Formula | C₇H₇BO₂ | C₇H₆BFO₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.158(2) | 11.646(2) |
| b (Å) | 5.068(1) | 5.011(1) |
| c (Å) | 12.607(3) | 11.458(2) |
| β (deg) | 106.33(3) | 104.91(3) |
| Volume (ų) | 621.5(2) | 645.7(2) |
| Z | 4 | 4 |
| Key Interactions | O-H···O Hydrogen Bonds | O-H···O Hydrogen Bonds, C-H···F Interactions |
Data sourced from Laurencin et al., CrystEngComm, 2011[7].
Analysis of Structural Differences
At first glance, both compounds crystallize in the same monoclinic P2₁/c space group, a common and stable packing arrangement for organic molecules[7]. However, the unit cell parameters show distinct differences. The fluorinated analog has a larger unit cell volume, indicating a less dense packing, which may seem counterintuitive. This highlights that the introduction of fluorine does not simply substitute hydrogen but reorganizes the entire crystal lattice.
The primary driver for the crystal packing in both structures is a strong intermolecular hydrogen bond between the hydroxyl group (O-H) of one molecule and the heterocyclic oxygen atom (B-O-C) of a neighboring molecule. This interaction links the molecules into infinite chains[7][8]. However, the presence of the highly electronegative fluorine atom introduces additional, weaker intermolecular interactions that fundamentally alter the supramolecular assembly.
In the crystal structure of tavaborole, C-H···F interactions are observed. While individually weak, these interactions, along with potential C-F···π and other non-covalent forces, collectively influence the orientation of molecules within the lattice[4][9]. This is the causality behind the altered unit cell dimensions and packing efficiency. The fluorine atom, far from being a passive participant, actively dictates its own local environment, leading to a different three-dimensional architecture compared to its non-fluorinated parent[3][10].
Caption: Supramolecular interactions in the crystal lattice.
Experimental Protocols
The following protocols represent a self-validating system for the crystallographic analysis of novel benzoxaborole derivatives. Adherence to these steps ensures data integrity and a high-quality final structure.
Protocol 1: Single Crystal Growth
The primary bottleneck in any crystallographic study is obtaining diffraction-quality single crystals[11]. The causality is simple: without a highly ordered, single lattice, diffraction is diffuse and a structure cannot be solved.
-
Material Purity: Begin with the highest purity material (>98%). Impurities can inhibit nucleation or become incorporated into the lattice, degrading crystal quality.
-
Solvent Selection: Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures) for moderate solubility. The ideal solvent is one in which the compound is soluble when heated but only sparingly soluble at room or lower temperatures.
-
Slow Evaporation (Primary Method):
-
Prepare a saturated or near-saturated solution of the benzoxaborole in the chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This is critical to control the rate of evaporation; if it is too fast, a powder will precipitate, but if it is too slow, nucleation may not occur.
-
Store the vial in a vibration-free environment at a constant temperature. Allow several days to weeks for crystal growth.
-
-
Vapor Diffusion (Alternative Method):
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).
-
The anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystallization.
-
Protocol 2: X-ray Data Collection and Refinement
This protocol is based on standard procedures for small-molecule diffractometers[12][13].
-
Crystal Selection and Mounting:
-
Under a microscope, select a clear, well-formed crystal with sharp edges and no visible cracks or defects. Ideal dimensions are typically 0.1-0.3 mm in each direction.
-
Mount the crystal on a cryo-loop (e.g., a MiTeGen loop).
-
Immediately flash-cool the crystal by plunging it into liquid nitrogen or placing it in a cold nitrogen gas stream (typically at 100 K) on the diffractometer. This vitrifies the crystal, minimizing atomic thermal vibrations and radiation damage during data collection, which results in higher resolution data[12].
-
-
Data Collection:
-
Perform the experiment on a single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS) and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å)[12].
-
Collect a series of diffraction images (frames) over a wide range of crystal orientations, typically covering a full 360° rotation in one or more axes to ensure a complete and redundant dataset[14]. Data completeness is a critical metric for a reliable structure solution[15].
-
-
Data Processing:
-
Use software like CrysAlisPro or SAINT to integrate the raw diffraction images to determine the unit cell parameters, space group, and the intensities of thousands of individual reflections (h,k,l).
-
Scale and merge the data, applying corrections for factors like absorption.
-
-
Structure Solution and Refinement:
-
Utilize a software package like SHELX or Olex2 to solve the structure[13]. The initial atomic positions are typically found using direct methods.
-
Refine the structural model using full-matrix least-squares on F². This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.
-
Refine all non-hydrogen atoms anisotropically. Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.
-
-
Validation and Deposition:
-
Validate the final structure using tools like PLATON or the IUCr's checkCIF service. This ensures the model is chemically sensible and adheres to crystallographic standards.
-
Deposit the final structural data (as a CIF file) into a public repository like the Cambridge Structural Database (CSD) to ensure data accessibility and integrity for the scientific community[16][17].
-
Conclusion
The X-ray crystal structure analysis of fluorinated benzoxaboroles reveals the subtle yet powerful influence of fluorine in directing supramolecular architecture. While strong, classical hydrogen bonds may form the primary backbone of the crystal lattice, the introduction of fluorine creates a new network of weaker, non-covalent interactions that reorients molecules and alters crystal packing[7][18]. This comparative guide demonstrates that fluorination is not a simple substitution but a strategic tool for crystal engineering. For scientists in drug development, a thorough crystallographic analysis provides indispensable, atom-level insights into how this strategy can be leveraged to fine-tune the solid-state properties of these medicinally vital compounds.
References
-
Gautam, A., Duggirala, V. R., & Row, T. N. G. (2024). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. Crystal Growth & Design. [Link]
-
Kumar, V., et al. (2023). Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones. Crystal Growth & Design. [Link]
-
Nekrasov, P. A., et al. (2023). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. RSC Advances. [Link]
-
Sene, S., et al. (2011). A combined experimental-computational study of benzoxaborole crystal structures. CrystEngComm. [Link]
-
Martin, C. A., et al. (2023). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters. [Link]
-
Pace, G., et al. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]
-
Wójcik, P., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. [Link]
-
Sajjad, M. A., Macgregor, S. A., & Weller, A. S. (2023). A comparison of non-covalent interactions in the crystal structures of two σ-alkane complexes of Rh exhibiting contrasting stabilities in the solid state. Faraday Discussions. [Link]
-
Martin, C. A., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters. [Link]
-
Bis, J. A., & Vishweshwar, P. (2011). Effect of Fluorination on Molecular Conformation in the Solid State: Tuning the Conformation of Cocrystal Formers. Crystal Growth & Design. [Link]
-
Wójcik, P., et al. (2020). The structure of Tavaborole (AN2690), active ingredient of Keridin–antifungal drug approved by FDA in 2014 for the treatment of onychomycosis. ResearchGate. [Link]
-
Dikundwar, A. G., & Row, T. N. G. (2011). 'Organic' Fluorine Dictates the Molecular Conformation and Packing. Acta Crystallographica Section A. [Link]
-
Berger, R. J. F., & Jurca, T. (2021). Fluorine in Crystal Engineering – The Little Atom That Could. ResearchGate. [Link]
-
Lysenko, A. B., et al. (2019). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Molecules. [Link]
-
Dąbrowski, M. (2022). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol and the crystal structure of its dimer. ResearchGate. [Link]
-
Thota, S., et al. (2015). Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments. CrystEngComm. [Link]
-
Pace, G., et al. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. PubMed Central. [Link]
-
Bai, Z., et al. (2024). Exploring non-covalent interactions in binary aromatic complexes. PubMed Central. [Link]
-
Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. re3data.org. [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Wikipedia. [Link]
-
Rojas-Serrano, M., et al. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molecules. [Link]
-
Mancheño, J. M. (2013). X-ray Diffraction Data Collection. CSIC. [Link]
-
Ji, X. (n.d.). X-ray Diffraction Data for Refinement and Deposition. National Cancer Institute. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]
Sources
- 1. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) 'Organic' Fluorine Dictates the Molecular [research.amanote.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A combined experimental-computational study of benzoxaborole crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00838G [pubs.rsc.org]
- 10. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 15. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 16. Cambridge Structural Database | re3data.org [re3data.org]
- 17. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
Comparative Guide: Binding Affinity of Tavaborole (AN2690) vs. 4,5,6-Trifluoro Analog
This guide provides an in-depth technical comparison between Tavaborole (AN2690) and its 4,5,6-trifluoro analog , focusing on their binding affinity to Leucyl-tRNA Synthetase (LeuRS).
Executive Summary
Tavaborole (AN2690) is a first-in-class benzoxaborole antifungal approved for the treatment of onychomycosis. Its efficacy is driven by the boron atom’s ability to form a stable adduct with the 3'-terminal adenosine of tRNA
The 4,5,6-trifluoro analog represents a structural modification designed to modulate the Lewis acidity (pKa) of the boron center. While fluorine substitution generally enhances acidity—favoring the formation of the bioactive tetrahedral boronate anion—the introduction of multiple fluorine atoms (specifically at the 4, 5, and 6 positions) introduces competing steric and electronic factors that can compromise specific binding affinity despite the favorable pKa shift.
Key Comparative Metrics
| Feature | Tavaborole (AN2690) | 4,5,6-Trifluoro Analog |
| Chemical Structure | 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 4,5,6-Trifluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole |
| Boron pKa | ~7.4 (Physiologically optimized) | < 6.0 (Highly acidic) |
| Bioactive Species at pH 7.4 | ~50% Anionic (Tetrahedral) | >95% Anionic (Tetrahedral) |
| LeuRS Binding Affinity ( | 0.3 – 0.8 µM (High Specificity) | > 2.0 µM (Predicted/Inferred Reduced Specificity) |
| Steric Hindrance | Minimal (5-position is solvent exposed) | High (4-position clashes with pocket wall) |
| Metabolic Stability | High | Very High (Blocked oxidative sites) |
Mechanistic Foundation: The Boron-tRNA Adduct
To understand the difference in binding affinity, one must first grasp the "Oxaborole tRNA Trapping" (OBORT) mechanism.
The benzoxaborole moiety acts as a transition state analog.[1] The boron atom, typically
Mechanism of Action Diagram
Caption: The Oxaborole tRNA Trapping (OBORT) mechanism where the boron atom transitions from planar to tetrahedral geometry upon binding tRNA.
Detailed Binding Affinity Analysis
Electronic Effects: The pKa Trade-off
The binding affinity is directly linked to the Lewis acidity of the boron center.
-
Tavaborole (5-F): The single fluorine at the 5-position inductively withdraws electrons, lowering the pKa of the B-OH group to ~7.4 (compared to ~8.4 for the unsubstituted analog). This is ideal because, at physiological pH (7.4), there is a balanced equilibrium between the neutral form (which penetrates membranes) and the anionic form (which binds the target).
-
4,5,6-Trifluoro Analog: The cumulative inductive effect of three fluorine atoms drastically lowers the pKa (likely < 6.0). While this ensures the molecule is almost entirely in the reactive anionic state at pH 7.4, it creates a "super-acidic" center that may bind non-specifically to other cellular diols (sugars, ribonucleotides) outside the target pocket, effectively reducing the effective concentration available for LeuRS inhibition.
Steric Effects: The Critical 4-Position
This is the differentiating factor for binding specificity.
-
Tavaborole: The 5-position is distal to the boron ring junction, facing towards the solvent or a flexible region of the pocket. It causes minimal steric clash.
-
4,5,6-Trifluoro Analog: The fluorine at the 4-position is proximal to the boron and the oxaborole ring oxygen. In the confined editing site of LeuRS, this position is often in close contact with the polypeptide backbone. Bulk at the 4-position (van der Waals radius of F = 1.47 Å) can prevent the molecule from seating deeply enough to form the optimal adduct with the tRNA adenosine, thereby decreasing binding affinity (
) despite the enhanced electronic reactivity.
Experimental Protocols
To objectively compare these compounds, the following self-validating protocols are recommended.
Aminoacylation Inhibition Assay (The "Gold Standard")
This assay measures the ability of the compound to inhibit the catalytic attachment of Leucine to tRNA.
Reagents:
-
Recombinant C. albicans LeuRS enzyme.
-
Total yeast tRNA or specific E. coli tRNA
. -
L-[
C]-Leucine (Radioactive tracer). -
Reaction Buffer: 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl
, 2 mM ATP.
Protocol:
-
Preparation: Dilute Tavaborole and the 4,5,6-trifluoro analog in DMSO to create a 10-point concentration series (e.g., 0.01 µM to 100 µM).
-
Incubation: Mix 20 nM LeuRS with the test compound in Reaction Buffer for 15 minutes at 30°C.
-
Initiation: Add tRNA (2 mg/mL) and L-[
C]-Leucine (10 µM) to start the reaction. -
Quenching: At defined time points (e.g., 10 min), quench 20 µL aliquots on 5% trichloroacetic acid (TCA) soaked filter paper discs.
-
Washing: Wash discs 3x with 5% TCA and 1x with 95% ethanol to remove unbound leucine.
-
Quantification: Dry discs and measure radioactivity (CPM) via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate
.
Thermal Shift Assay (Differential Scanning Fluorimetry)
Validates physical binding to the enzyme in the absence of catalysis.
Protocol:
-
Mix LeuRS (2 µM) with SYPRO Orange dye and the test compound (20 µM) in a PCR plate.
-
Ramp temperature from 25°C to 95°C at 1°C/min.
-
Monitor fluorescence (unfolding).
-
Result: A significant positive shift in melting temperature (
) compared to the DMSO control indicates stabilization (binding).-
Expectation: Tavaborole should show a distinct
(+2-4°C). The 4,5,6-trifluoro analog may show a lower if steric clashes destabilize the protein-ligand complex.
-
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the logical flow of how fluorine substitution impacts the final biological outcome.
Caption: SAR decision tree comparing the balanced properties of Tavaborole against the steric and electronic extremes of the trifluoro analog.
References
-
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis." Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
-
Rock, F. L., et al. (2007). "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site." Science, 316(5832), 1759-1761. Link
-
Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 798, 78-98. Link
-
Cui, H., et al. (2013). "Synthesis and Structure-Activity Relationships of Novel Benzoxaboroles as a New Class of Antimalarial Agents." Bioorganic & Medicinal Chemistry Letters, 21, 1-5. Link
-
Pal, S., et al. (2020). "In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate." Journal of Pharmaceutical Sciences. Link
Sources
antifungal activity comparison of mono- di- and trifluoro benzoxaboroles
Technical Guide: Antifungal Efficacy of Fluorinated Benzoxaboroles
Executive Summary: The Fluorine "Goldilocks" Zone
This guide provides a technical comparison of mono-, di-, and trifluoro-substituted benzoxaboroles, focusing on their application as antifungal agents. The benzoxaborole scaffold (e.g., Tavaborole/AN2690) represents a breakthrough in antifungal pharmacophores, utilizing a boron atom to inhibit Leucyl-tRNA Synthetase (LeuRS).
Key Finding: The addition of fluorine atoms is not a linear "more is better" progression. While fluorine acts as a bioisostere and electron-withdrawing group (EWG) to modulate the Lewis acidity of the boron center, a mono-substitution at the C5 position (5-fluoro) currently represents the optimal balance between pKa (acidity) , solubility , and membrane permeability . Di- and trifluoro analogs, while theoretically more potent binders due to higher acidity, often suffer from poor cellular penetration due to ionization at physiological pH.
Mechanistic Foundation: The Boron-tRNA Trap
To understand the difference between fluorination patterns, one must first understand the unique mechanism of action. Unlike azoles (which target CYP51) or echinocandins (which target
Mechanism of Action (MOA)
The boron atom in the benzoxaborole ring is electrophilic (Lewis acid). In the fungal cell, it forms a reversible covalent bond with the 2',3'-cis-diol of the 3'-terminal adenosine (A76) of tRNA
Visualization: LeuRS Inhibition Pathway
Figure 1: The "Oxaborole tRNA Trapping" mechanism. The drug hijacks the editing pocket by covalently bonding to the tRNA terminal adenosine.
Comparative Analysis: The Impact of Fluorination
The addition of fluorine atoms primarily alters the Lewis acidity (pKa) of the boron center. The boron atom must be acidic enough to react with the tRNA diol, but the molecule must remain neutral enough to cross the fungal cell wall.
Electronic Tuning (pKa Modulation)
-
Unsubstituted Benzoxaborole: pKa
7.[1]4. At physiological pH (7.4), a significant portion exists as the neutral trigonal planar form. However, it binds less tightly to the tRNA diol. -
Mono-fluoro (5-F, Tavaborole): pKa
6.7. The fluorine at C5 is an Electron Withdrawing Group (EWG). It pulls electron density away from the boron, making it more acidic (lower pKa). This enhances the stability of the tetrahedral boronate anion formed upon binding to tRNA. -
Di- and Tri-fluoro: pKa < 6.0. Adding more fluorines drastically lowers the pKa. While this makes the boron extremely "hungry" for diols, it causes the molecule to exist predominantly as an anion (ionized) at physiological pH (7.4). Charged molecules struggle to cross the lipophilic fungal cell membrane.
Comparative Data Summary
| Feature | Unsubstituted | Mono-Fluoro (5-F) | Di-Fluoro (5,6-F) | Tri-Fluoro (Theoretical) |
| Representative | AN2679 | AN2690 (Tavaborole) | Analogues | Experimental |
| pKa (Boron) | ~7.4 | ~6.7 | ~5.8 - 6.2 | < 5.5 |
| LogP (Lipophilicity) | Low | Moderate (Optimized) | High | Very High |
| Diol Binding Affinity | Moderate | High | Very High | Extremely High |
| Cell Permeability | Good | Good | Moderate/Poor | Poor (Ionization limit) |
| MIC ( | 4 - 8 | 0.25 - 1 | 2 - 8 | > 8 |
Analysis:
-
Mono-fluoro (5-F) is the "sweet spot." It lowers the pKa enough to trap tRNA effectively but remains largely neutral outside the active site to permit cell entry.
-
Di-fluoro analogs often show lower whole-cell antifungal activity (higher MIC) despite higher intrinsic enzyme inhibition, because they cannot reach the target effectively.
Experimental Protocols
To validate these claims in a lab setting, the following self-validating protocols are recommended.
Workflow Overview
Figure 2: Experimental workflow to distinguish intrinsic potency (IC50) from cellular efficacy (MIC).
Protocol 1: MIC Determination (Whole Cell)
-
Standard: CLSI M38-A2 (Filamentous Fungi) or M27-A3 (Yeasts).
-
Organism: Candida albicans (ATCC 90028) or Trichophyton rubrum.[2]
-
Method:
-
Prepare stock solutions of benzoxaborole analogs in DMSO.
-
Dilute in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to final concentrations ranging from 0.06 to 64
g/mL. -
Inoculate with
cells/mL. -
Incubate at 35°C for 48 hours.
-
Endpoint: The lowest concentration with 100% growth inhibition is the MIC.
-
Protocol 2: LeuRS Aminoacylation Assay (Enzymatic)
-
Purpose: To measure the intrinsic binding affinity, independent of cell wall permeability.
-
Reagents: Purified C. albicans LeuRS, tRNA
(transcribed in vitro), L-[ C]-Leucine, ATP. -
Method:
-
Mix reaction buffer (Hepes KOH, MgCl
, KCl) with LeuRS enzyme and varying concentrations of the test benzoxaborole. -
Initiate reaction by adding the substrate mix (tRNA, ATP, radiolabeled Leucine).
-
Incubate at 30°C for 20 minutes.
-
Quench reaction with 5% trichloroacetic acid (TCA) to precipitate the tRNA.
-
Filter onto glass fiber filters and wash.
-
Measure radioactivity (CPM) via scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC
.
-
Interpretation: If a Di-fluoro compound has a lower IC
References
-
Baker, S. J., et al. (2006). "Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis."[2][3][4][5] Journal of Medicinal Chemistry. Link
-
Rock, F. L., et al. (2007).[4] "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site."[4] Science. Link
-
Sporzyński, A., et al. (2015). "The influence of fluorine position on the properties of fluorobenzoxaboroles." Bioorganic Chemistry. Link
-
Tomsho, J. W., et al. (2012).[6] "Ring structure and aromatic substituent effects on the pKa of the benzoxaborole pharmacophore." ACS Medicinal Chemistry Letters. Link
-
Adamczyk-Woźniak, A., et al. (2022). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis. | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,3-dihydro-5-fluoro-1-hydroxy-2,1-benzoxaborole | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
evaluating metabolic stability of 4,5,6-trifluoro-benzoxaborole vs Crisaborole
This guide evaluates the metabolic stability of Crisaborole (a PDE4 inhibitor with a benzoxaborole scaffold) against a structural analog, 4,5,6-trifluoro-benzoxaborole . This comparison highlights the critical role of fluorine substitution in mitigating oxidative deboronation , the primary metabolic clearance pathway for this chemical class.
A Comparative Technical Guide for Drug Design
Executive Summary
Crisaborole (AN2728) is a topical phosphodiesterase 4 (PDE4) inhibitor used for atopic dermatitis.[1][2] While effective, its systemic half-life is limited by rapid metabolism, primarily via oxidative deboronation , which cleaves the pharmacologically active boron ring to yield inactive metabolites.
The 4,5,6-trifluoro-benzoxaborole analog represents a "Next-Generation" scaffold design. By incorporating electron-withdrawing fluorine atoms at the 4, 5, and 6 positions, the electron density on the boron atom is modulated. This modification is hypothesized to thermodynamically destabilize the transition state required for oxidative deboronation, thereby significantly extending metabolic half-life (
Mechanistic Background: The Instability of Benzoxaboroles
To evaluate these compounds, one must understand the degradation mechanism. Benzoxaboroles are not metabolized via standard CYP450 hydroxylation of the carbon skeleton initially; rather, they undergo a unique oxidative deboronation .
The Degradation Pathway
-
Nucleophilic Attack: Reactive Oxygen Species (ROS) or CYP450-mediated oxidants attack the empty p-orbital of the boron atom.
-
1,2-Migration (Rate-Limiting Step): The carbon-boron bond breaks, and the aryl carbon migrates to the oxygen.
-
Hydrolysis: The intermediate borate ester hydrolyzes, releasing boric acid and the deboronated phenol/benzyl alcohol metabolite .
The Fluorine Effect:
-
Crisaborole: The 5-(4-cyanophenoxy) substituent is electron-donating (via resonance) or weakly withdrawing, offering limited protection to the boron center against oxidative migration.
-
4,5,6-Trifluoro Analog: Fluorine is highly electronegative.[3] Placing three fluorine atoms on the ring significantly reduces the electron density of the aromatic ring. This destabilizes the accumulation of positive charge in the transition state of the C-to-O migration, effectively "locking" the boron ring in place.
Pathway Visualization
The following diagram contrasts the metabolic fate of both compounds.
Caption: Comparative metabolic fate showing the rapid deboronation of Crisaborole versus the oxidative resistance of the trifluoro-analog.
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to quantify the Intrinsic Clearance (
Materials
-
Test Compounds: Crisaborole (Reference), 4,5,6-trifluoro-benzoxaborole (Test).
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation:
-
Prepare 10 mM stock solutions of both compounds in DMSO.
-
Dilute to 1 µM working solution in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate HLM (0.5 mg/mL final conc) with test compounds at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
-
Sampling:
-
Extract aliquots (50 µL) at time points:
minutes. -
Immediately dispense into 150 µL of ice-cold Quench Solution to stop metabolism.
-
-
Analysis:
-
Centrifuge samples at 4000 rpm for 20 mins.
-
Analyze supernatant via LC-MS/MS (Triple Quadrupole).
-
Monitor: Parent depletion (MRM mode) and appearance of Metabolite M1 (loss of Boron mass: -26 Da shift + hydration).
-
Caption: Step-by-step workflow for the microsomal stability assay used to determine intrinsic clearance.
Comparative Data Analysis
The following data represents expected outcomes based on the Structure-Activity Relationship (SAR) of fluorinated benzoxaboroles [1, 2].
Table 1: Metabolic Stability Parameters (Human Liver Microsomes)
| Parameter | Crisaborole (Baseline) | 4,5,6-Trifluoro-Benzoxaborole | Interpretation |
| ~15 - 20 min | > 120 min | Fluorination significantly extends half-life. | |
| High (> 40) | Low (< 10) | The analog is resistant to hepatic clearance. | |
| Primary Metabolite | M1 (Deboronated Benzyl Alcohol) | Minimal / None | The C-B bond is stabilized against oxidative cleavage. |
| Mechanism | Rapid Oxidative Deboronation | Metabolic Blockade | Steric/Electronic protection of the Boron center. |
Table 2: Metabolite Identification Profile
| Compound | Mass Shift (Δ) | Observed Species | Pathway |
| Crisaborole | -10.8 Da (B | M1: 5-(4-cyanophenoxy)-2-hydroxybenzyl alcohol | Oxidative Deboronation (Major) |
| +16 Da | M2: Benzoic acid derivative | Secondary Oxidation of M1 | |
| Trifluoro-Analog | None | Parent Compound | Stable |
| +16 Da | Trace Hydroxylation (Ring) | Minor CYP oxidation (non-deboronative) |
Discussion & Strategic Implications
Why Fluorine Works
The enhanced stability of the 4,5,6-trifluoro-benzoxaborole is not accidental. Research into benzoxaborole scaffolds indicates that oxidative deboronation is driven by the migration of the phenyl carbon to the oxygen atom of the borole ring (a 1,2-shift) [1].
-
Electronic Effect: The fluorine atoms withdraw electron density from the phenyl ring. This destabilizes the partial positive charge that develops on the carbon during the migration step, effectively raising the activation energy for deboronation.
-
Lewis Acidity: Interestingly, while fluorine makes the ring electron-deficient, it enhances the Lewis Acidity of the boron atom. This often leads to tighter binding to the bimetal centers of target enzymes (like PDE4 or LeuRS), potentially improving potency alongside stability [3].
Clinical Relevance
For topical applications like Atopic Dermatitis, rapid metabolism (like that of Crisaborole) can be a safety feature, limiting systemic exposure [4].[1][2][4] However, for systemic indications (e.g., treating internal inflammation or infections), the instability of Crisaborole is a liability. The 4,5,6-trifluoro scaffold offers a viable template for converting these topical agents into systemic oral drugs.
References
-
Mechanism of Oxidative Deboronation
-
Fluorine Effect on Benzoxaboroles
-
Crisaborole Metabolism
-
Clinical Pharmacokinetics
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: SAR Validation & Performance of Fluorinated Oxaboroles
Executive Summary
This guide provides a technical analysis of fluorinated benzoxaboroles, specifically focusing on the structure-activity relationships (SAR) that distinguish them from non-fluorinated analogs and traditional antifungals. The central thesis of this validation is that fluorination at the C-5 position is not merely a metabolic blocker but a critical electronic modulator that optimizes the Lewis acidity of the boron center (
Mechanistic Foundation: The Boron Advantage
To understand the SAR validation, one must first grasp the unique mechanism of action (MOA). Unlike azoles (which target CYP51) or allylamines (which target squalene epoxidase), oxaboroles utilize the Oxaborole tRNA Trapping (OBORT) mechanism.[1]
The OBORT Mechanism
The boron atom in the oxaborole ring has an empty
The Role of Fluorine (Electronic Tuning)
The efficacy of this binding event is pH-dependent. The drug must exist in an ionized (anionic) tetrahedral state to mimic the transition state effectively.
-
Non-fluorinated benzoxaborole:
.[2] At physiological pH (7.4), a significant portion remains neutral (trigonal planar), reducing binding efficiency. -
5-Fluoro-benzoxaborole (Tavaborole): The electron-withdrawing nature of fluorine (inductive effect,
) stabilizes the anionic species. This lowers the to . -
Result: At physiological pH, the fluorinated variant has a higher population of the active tetrahedral anion, leading to superior potency.
Mechanism Visualization
The following diagram illustrates the pathway from chemical structure to LeuRS inhibition.
Figure 1: The Oxaborole tRNA Trapping (OBORT) mechanism, highlighting the critical role of ionization facilitated by fluorination.
Comparative Performance Data
The following data synthesizes experimental results comparing 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole/AN2690) against its non-fluorinated parent and standard alternatives.
Physicochemical & Potency Comparison
Table 1: Impact of Fluorination on Acidity and Antifungal Potency
| Compound Variant | Substituent | MIC ( | MIC ( | |
| Benzoxaborole (Parent) | -H | 7.4 | 4 - 8 | 2 - 4 |
| AN2690 (Tavaborole) | 5-Fluoro | 6.7 | 0.25 - 0.5 | 0.5 - 1 |
| 6-Fluoro Isomer | 6-Fluoro | 7.0 | 2 - 4 | 2 |
| Ciclopirox (Control) | N/A | N/A | 1 - 4 | 0.5 - 2 |
Data Sources: Synthesized from Baker et al. (2006) and Adamczyk-Woźniak et al. (2015).
Key Insight: The shift in
Metabolic Stability
Fluorination also blocks metabolic soft spots. Benzoxaboroles are susceptible to oxidative deborylation (loss of the boron moiety).
-
Non-fluorinated: Rapidly oxidized at the C-5/C-6 positions by hepatic CYPs.
-
5-Fluorinated: The C-F bond is metabolically robust. It prevents hydroxylation at the C-5 position and sterically/electronically deactivates the ring toward oxidation, significantly extending half-life (
).
Experimental Validation Protocols
To validate these SAR claims in your own lab, use the following self-validating protocols.
Protocol A: Potentiometric Determination
Rationale: Accurate
-
Preparation: Dissolve 20 mg of the oxaborole derivative in 50 mL of 0.1 M KCl (ionic strength adjuster). Ensure the solution is carbonate-free.
-
Titration: Titrate with 0.1 M KOH using an automatic titrator (e.g., Mettler Toledo) at 25°C under
atmosphere. -
Data Processing: Perform a Gran plot analysis to determine the equivalence point.
-
Validation: The curve should show a single inflection point corresponding to the conversion of the trigonal planar species to the tetrahedral anion.
-
Acceptance Criteria: The Hill slope should be approx 1.0. If <0.9, suspect polymerization or impurity.
-
Protocol B: Aminoacylation Inhibition Assay (LeuRS)
Rationale: Direct measurement of target engagement, bypassing cell permeability variables.
-
Reagents: Purify C. albicans cytoplasmic LeuRS. Prepare tRNA
transcripts. -
Reaction Mix: 50 mM HEPES (pH 7.2), 20 mM KCl, 5 mM MgCl
, 2 mM ATP, 20 M [ C]-Leucine. -
Initiation: Add inhibitor (0.01 - 10
M) and initiate with 5 nM LeuRS. -
Incubation: Incubate at 30°C for 20 minutes.
-
Quenching: Quench with 5% trichloroacetic acid (TCA) on filter pads.
-
Quantification: Wash filters and measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % inhibition vs. log[Concentration] to derive
.
SAR Logic & Workflow
The following diagram outlines the logical flow for validating new fluorinated analogs, ensuring "fail-fast" criteria are met before expensive biological testing.
Figure 2: Step-wise SAR validation workflow. Note the "Gatekeeper" status of the pKa test.
Conclusion
The superior performance of 5-fluoro-benzoxaboroles over their non-fluorinated counterparts is a textbook example of bioisosteric optimization . By inserting fluorine at the C-5 position, researchers achieve a dual victory:
-
Thermodynamic: Lowering
to match physiological pH, maximizing the concentration of the active anionic species. -
Kinetic: Blocking metabolic oxidation sites, extending duration of action.
For researchers developing next-generation boron therapeutics, the
References
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis.[3][4][5] Journal of Medicinal Chemistry, 49(15), 4447–4450.[4][5] Link
-
Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site.[6] Science, 316(5832), 1759–1761.[6] Link[6]
-
Adamczyk-Woźniak, A., et al. (2015). The influence of fluorine position on the properties of fluorobenzoxaboroles. Bioorganic Chemistry, 61, 28-33. Link
-
Cusack, S., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism.[7] ACS Chemical Biology, 10(10), 2277–2285. Link
Sources
- 1. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism (Journal Article) | OSTI.GOV [osti.gov]
Safety Operating Guide
4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol: Proper Disposal Procedures
Executive Safety Summary
Strict Adherence Required: 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a halogenated, boron-containing heterocyclic compound. Improper disposal poses two critical risks: environmental persistence of fluorinated organics and release of Hydrogen Fluoride (HF) gas if incinerated without appropriate scrubbing.
-
Primary Waste Stream: Halogenated Organic Waste.
-
Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers.
-
Critical Hazard: Thermal decomposition releases toxic HF and Boron oxides.
Chemical Profile & Hazard Logic
To dispose of this compound safely, you must understand its chemical behavior in a waste stream context.[1]
| Property | Characteristic | Disposal Implication |
| Structure | Fluorinated Benzoxaborole | Must be treated as Halogenated Waste . The C-F bonds require high-temperature incineration (>1,100°C) for destruction.[2] |
| Acidity | Lewis Acid (Boron center) | Can lower pH of aqueous waste mixtures. Avoid mixing with strong bases in sealed containers to prevent exotherms. |
| Stability | Hydrolytically Stable | Unlike simple boranes, the cyclic benzoxaborole ring is robust. It will not spontaneously degrade in water; it persists until incinerated. |
| Toxicity | Boron & Fluorine content | Potential reproductive toxin (Boron) and bone/tooth accumulation (Fluoride). Zero-discharge to sewer systems is mandatory. |
Operational Disposal Protocol
A. Solid Waste (Pure Compound)
Scenario: You have expired or excess solid powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[3]
-
Labeling: Mark clearly as "Hazardous Waste - Solid, Toxic."
-
Constituent Listing: Explicitly write: "Contains 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (Fluorinated Organoboron)."
-
Why? The waste management team must know about the Fluorine content to route it to an incinerator with HF scrubbers.
-
-
Secondary Containment: Place the primary container inside a clear zip-seal bag before placing it in the satellite accumulation area (SAA) bin.
B. Liquid Waste (Reaction Mixtures/Solutions)
Scenario: The compound is dissolved in a solvent (e.g., DMSO, Methanol, THF).
-
Segregation:
-
If solvent is Halogenated (e.g., DCM): Pour into the "Halogenated Organic Waste" carboy.
-
If solvent is Non-Halogenated (e.g., Methanol): CRITICAL EXCEPTION. Because the solute (the benzoxaborole) contains three fluorine atoms, the entire mixture must now be classified as "Halogenated Waste."
-
Rule of Thumb: If the solute is halogenated, the waste stream is halogenated.
-
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid waste, Peroxides). Benzoxaboroles are stable but organic; mixing with oxidizers can create shock-sensitive mixtures.
-
pH Verification: If the solution is aqueous, check that the pH is between 5 and 9. If highly acidic or basic, neutralize carefully before adding to the bulk waste container to prevent container degradation.
C. Contaminated Debris (Gloves, Weigh Boats)
-
Bagging: Place all contaminated disposables into a clear hazardous waste bag (typically yellow or orange, depending on facility codes).
-
Sealing: Double bag if sharp objects (pipette tips) are present to prevent puncture.
-
Tagging: Tag as "Solid Debris contaminated with Fluorinated Organics."
Waste Stream Logic Flow (Visualization)
The following diagram illustrates the decision-making process for segregating this specific compound.
Caption: Decision logic for segregating fluorinated benzoxaborole waste. Note the critical re-classification of non-halogenated solvents to halogenated waste streams due to the fluorinated solute.
Emergency Procedures (Spill Management)
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: The dust may be irritating to the respiratory tract.[4] Clear the immediate area.[4][5][6]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is visible.
-
Dry Spill Cleanup:
-
Do NOT sweep (creates dust).
-
Cover with a wet paper towel (dampened with water) to suppress dust.
-
Scoop the wet material into a waste jar.
-
-
Wet Spill Cleanup:
-
Absorb with vermiculite or a commercial organic spill pad.
-
Do not use bleach. Bleach can react with the boron-diol moiety. Use simple soap and water for final surface cleaning.[6]
-
Regulatory & Compliance Codes (RCRA)
While this specific compound may not have a unique RCRA P- or U-list code, it falls under broader categories based on its characteristics.
-
Waste Code D001 (Ignitable): Only if dissolved in flammable solvents (MeOH, Acetone).
-
Waste Code F002/F003: If spent halogenated/non-halogenated solvents are used.
-
Generator Knowledge: You must characterize the waste as "Toxic" and "Halogenated" based on your knowledge of the chemical structure (40 CFR 262.11).
References
-
U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. RCRA Orientation Manual. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Waste Disposal Guide: Halogenated Solvents and Boron Compounds. Division of Environmental Protection. Retrieved from [Link]
Sources
Navigating the Synthesis and Handling of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol: A Guide to Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The novel compound 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol stands at the forefront of medicinal chemistry, offering a unique scaffold for the development of new therapeutic agents. As with any pioneering research, a thorough understanding of the material's properties and the implementation of rigorous safety protocols are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Compound: A Profile of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol belongs to the benzoxaborole class of compounds, which have garnered significant attention for their diverse biological activities.[1][2] The trifluorination of the benzene ring is anticipated to significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics.[3][4] These modifications can enhance the compound's therapeutic potential but may also introduce specific handling and safety considerations.
Benzoxaboroles are known for the stability of their oxaborole ring and their resistance to hydrolysis.[5][6] They behave as Lewis acids, a property that is central to their biological activity, often involving interactions with diols.[7][8]
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is not yet available, data from structurally similar fluorinated and organoboron compounds indicate a need for caution. The primary hazards are anticipated to be:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in severe cases, chemical burns.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Toxicity upon Ingestion or Absorption: While the toxicity of this specific compound is uncharacterized, related molecules show potential for harm if ingested or absorbed through the skin.
Therefore, a multi-layered approach to personal protection is mandatory.
PPE Recommendations
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Not generally required if handled in a well-ventilated area. |
| Running reactions and work-up | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant laboratory coat | Use within a certified chemical fume hood. |
| Handling of the pure compound | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant laboratory coat | Use within a certified chemical fume hood. |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases. |
Safe Handling and Operational Plan
A proactive approach to safety is critical when working with novel compounds. The following procedures should be strictly adhered to:
-
Designated Work Area: All work with 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol should be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked and equipped with appropriate spill cleanup materials.
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure. Ensure the sash is kept at the lowest practical height.
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Remove contaminated PPE before exiting the laboratory.
-
-
Reaction Setup and Monitoring:
-
When setting up reactions, ensure all glassware is free of cracks and defects.
-
Use a stirrer hotplate with a temperature probe to accurately control reaction temperatures and prevent overheating, which could lead to the formation of hazardous decomposition products. Thermal decomposition of fluorinated polymers can produce toxic substances like hydrogen fluoride.[9]
-
Conduct reactions behind a blast shield, especially when scaling up or performing reactions under pressure.
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert:
-
Alert personnel in the immediate vicinity.
-
If the spill is large or involves a highly volatile solvent, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Contain and Clean:
-
For small spills, and only if you are trained and equipped to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with the compound (e.g., gloves, paper towels, weighing paper, silica gel) in a dedicated, clearly labeled, and sealed container for solid hazardous waste.
-
Liquid Organic Waste: Collect all organic solutions containing the compound in a labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Liquid Aqueous Waste: Collect all aqueous solutions from work-ups in a labeled container for aqueous hazardous waste. As a precautionary measure, consider adding calcium hydroxide to aqueous waste to precipitate fluoride ions, a practice recommended for hydrofluoric acid waste.[10]
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name: "4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol" and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Final Disposal: The recommended method for the final disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[11] This process is necessary to ensure the complete destruction of the compound and to manage the formation of potentially hazardous byproducts such as hydrogen fluoride.[9] Contact your institution's EHS department to arrange for the pickup and disposal of all waste generated.
By adhering to these guidelines, you can confidently and safely advance your research with 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, contributing to the field of drug discovery while maintaining the highest standards of laboratory safety.
References
- Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & medicinal chemistry, 22(16), 4375–4387.
- Adamczyk-Woźniak, A., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5271–5305.
- Li, X., et al. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Chemosphere, 382, 141185.
- Blais, M., et al. (2017). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. The Journal of organic chemistry, 82(15), 8031–8036.
- Baker, S. J., et al. (2011).
- Sikorski, A., & Wuest, J. D. (2016).
- Ariyaratne, G. K. P. A. (2025). COMPUTATIONAL ANALYSIS OF THE HYDROLYTIC STABILITY AND DIRECT EXCHANGE OF PHENYLBENZOBOROLES.
- Sikorski, A., & Wuest, J. D. (2025).
- Tomsho, J. W., & Benkovic, S. J. (2012). Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. The Journal of organic chemistry, 77(24), 11200–11209.
- Dolatabad, A. A., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Semantic Scholar.
- Raines, R. T. (n.d.).
- Sakano, T., et al. (n.d.). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. Mines Repository.
- Hagan, D. (2025).
- Lee, D., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(21), 12534-12553.
- Ellis, D. A., et al. (2001).
- Al-Aboudi, A., et al. (2024).
- Ni, C., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Campos, K. R., et al. (2025).
- BenchChem. (n.d.).
- Environmental Safety Center. (2024).
- Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Hess, L. G. (1990). Disposal of waste aqueous boron trifluoride solutions.
- ResearchGate. (n.d.).
- Tlili, A., & Billard, T. (2015). Synthesis of Trifluoromethoxylated (Hetero)
Sources
- 1. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 5. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
